Product packaging for Ethyl N-(4-chlorophenyl)carbamate(Cat. No.:CAS No. 2621-80-9)

Ethyl N-(4-chlorophenyl)carbamate

Cat. No.: B1219002
CAS No.: 2621-80-9
M. Wt: 199.63 g/mol
InChI Key: WSKXXIMERYQVGJ-UHFFFAOYSA-N
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Description

Ethyl N-(4-chlorophenyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26960. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B1219002 Ethyl N-(4-chlorophenyl)carbamate CAS No. 2621-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKXXIMERYQVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180851
Record name p-Chlorophenylurethane
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2621-80-9
Record name Carbamic acid, N-(4-chlorophenyl)-, ethyl ester
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Record name 4-Chlorophenylurethane
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Record name p-Chlorophenylurethane
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Record name p-Chlorophenylurethane
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Record name ETHYL 4-CHLOROPHENYLCARBAMATE
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of Ethyl N-(4-chlorophenyl)carbamate, a compound of interest in agrochemical and pharmaceutical research. This document collates available data on its chemical and physical characteristics, synthesis, spectral properties, biological activity, and safety information.

Chemical and Physical Properties

This compound is a carbamate ester characterized by a 4-chlorophenyl group attached to the nitrogen atom. This substitution significantly influences its chemical reactivity and biological activity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2621-80-9[2]
Molecular Formula C₉H₁₀ClNO₂[2]
Molecular Weight 199.63 g/mol [2]
Melting Point 48 - 50 °C[3]
Boiling Point 182 - 184 °C[3]
Appearance White crystalline solid[3]
Solubility Moderately soluble in organic solvents; limited solubility in water.[2]

Synthesis Protocols

Several synthetic routes to this compound have been reported. The most common methods start from either 4-chloroaniline or 4-chlorophenylisocyanate.

Table 2: Overview of Synthetic Methods for this compound

Starting MaterialReagentsReaction ConditionsYieldReference(s)
4-chloroanilineEthyl chloroformate, PyridineControlled temperature~78%[4]
4-chlorophenylisocyanateZinc bromide ethyl acetate / Tetrahydrofuran45°C, 10 hours>70%[4]
4-chloroanilineUrea, Ethyl carbamate, Ethanol, Chlorobenzene200°C, 6.5 hours (in a pressure apparatus)78.6%[4]
Detailed Experimental Protocol: Synthesis from 4-chloroaniline and Ethyl Chloroformate

This protocol is a common and effective method for the laboratory-scale synthesis of this compound.

Materials:

  • 4-chloroaniline

  • Ethyl chloroformate

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1 equivalent) in anhydrous diethyl ether. Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath to 0-5°C.

  • Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.05 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10°C. A white precipitate of pyridinium hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Add water to the reaction mixture to dissolve the precipitate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.

G Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-chloroaniline and pyridine in diethyl ether add Add ethyl chloroformate dropwise at 0-5°C start->add react Stir at room temperature for 2-4 hours add->react quench Add water react->quench extract Separate organic layer quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter evaporate Evaporate solvent filter->evaporate recrystallize Recrystallize evaporate->recrystallize product Pure this compound recrystallize->product

Caption: A flowchart illustrating the synthesis of this compound.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectral Data for this compound

TechniqueKey Data
¹H NMR Approximate chemical shifts (δ, ppm) in CDCl₃: 7.2-7.4 (m, 4H, aromatic protons), 6.8-7.0 (br s, 1H, NH), 4.2 (q, 2H, -OCH₂-), 1.3 (t, 3H, -CH₃).
¹³C NMR Approximate chemical shifts (δ, ppm) in CDCl₃: ~153 (C=O), ~137 (aromatic C-Cl), ~129 (aromatic CH), ~120 (aromatic CH), ~135 (aromatic C-N), ~61 (-OCH₂-), ~15 (-CH₃).
IR (Infrared) Characteristic absorption bands (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O stretch, urethane), ~1590, ~1490 (C=C aromatic stretch), ~1220 (C-O stretch), ~830 (para-substituted benzene C-H bend).
Mass Spec. (MS) Expected m/z for molecular ion [M]⁺: 199/201 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include loss of the ethoxy group (-OC₂H₅, m/z 45) and cleavage of the carbamate linkage.

Note: The exact chemical shifts and peak intensities can vary depending on the solvent and experimental conditions.

Biological Activity and Mechanism of Action

This compound has been investigated for its biological activities, primarily as a fungicide in agricultural applications.[4] Carbamates, as a class of compounds, are known for their ability to inhibit cholinesterase enzymes.[5]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for many carbamate compounds involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[5] The inhibition of AChE by carbamates is a reversible process involving the carbamoylation of a serine residue in the active site of the enzyme. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

G General Mechanism of Acetylcholinesterase Inhibition by Carbamates cluster_normal Normal Function cluster_inhibition Inhibition AChE Acetylcholinesterase (AChE) Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibited_AChE Carbamoylated AChE (Inactive) ACh Acetylcholine (ACh) ACh->AChE Hydrolysis ACh->Inhibited_AChE Hydrolysis Blocked Carbamate This compound Carbamate->AChE Carbamoylation (Reversible) Accumulation ACh Accumulation Inhibited_AChE->Accumulation Overstimulation Cholinergic Receptor Overstimulation Accumulation->Overstimulation

Caption: The general signaling pathway of acetylcholinesterase inhibition by carbamates.

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed and is suspected of causing cancer.

Table 4: Safety Information for this compound

Hazard StatementPrecautionary Measures
Harmful if swallowed.Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.
May cause cancer.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection.
Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves.
Causes serious eye irritation.Wear eye protection/face protection.

Handling and Storage:

  • Work in a well-ventilated area, preferably under a fume hood.

  • Avoid inhalation of dust or vapors.

  • Store in a tightly closed container in a dry and cool place.

  • Keep away from incompatible materials such as strong oxidizing agents.

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the latest SDS before handling this chemical.

References

An In-depth Technical Guide to Ethyl N-(4-chlorophenyl)carbamate: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Ethyl N-(4-chlorophenyl)carbamate, a compound of interest in agricultural and pharmaceutical research.[1] This document details its molecular architecture and outlines key synthetic methodologies, complete with experimental protocols and quantitative data to support researchers in its practical application.

Chemical Structure

This compound is an organic compound featuring a carbamate functional group attached to a 4-chlorophenyl ring. The ethyl ester portion of the carbamate contributes to its chemical properties and reactivity.

Below is a 2D representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The following sections detail three prominent methods, including the required starting materials, reagents, and reaction conditions.

The choice of a particular synthetic route can depend on various factors such as the availability of starting materials, desired yield, and scalability. The following diagram illustrates a decision-making workflow for selecting an appropriate synthesis method.

G start Start: Need to Synthesize This compound is_4_chloroaniline_available Is 4-Chloroaniline readily available? start->is_4_chloroaniline_available is_isocyanate_available Is 4-Chlorophenylisocyanate readily available? is_4_chloroaniline_available->is_isocyanate_available No method1 Method 1: From 4-Chloroaniline and Ethyl Chloroformate is_4_chloroaniline_available->method1 Yes method2 Method 2: From 4-Chloroaniline, Urea, and Ethyl Carbamate is_4_chloroaniline_available->method2 Yes, consider for alternative route method3 Method 3: From 4-Chlorophenylisocyanate is_isocyanate_available->method3 Yes consider_alt Consider alternative starting materials or synthesis of intermediates is_isocyanate_available->consider_alt No end_synthesis Synthesized Product method1->end_synthesis method2->end_synthesis method3->end_synthesis

Caption: Decision workflow for selecting a synthesis method.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods described.

Starting MaterialsReagents/SolventsReaction ConditionsYieldReference
4-Chloroaniline, Ethyl ChloroformatePyridine, Tetrahydrofuran or DichloromethaneControlled~78%[1]
4-Chloroaniline, Urea, Ethyl carbamateEthanol, Chlorobenzene200°C, 6.5 hours78.6%[1]
4-ChlorophenylisocyanateZinc bromide ethyl acetate, Tetrahydrofuran45°C, 10 hours>70%[1][2]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

This method involves the reaction of 4-chloroaniline with ethyl chloroformate in the presence of a base.

Experimental Workflow:

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start_materials Dissolve 4-chloroaniline in THF or Dichloromethane add_base Add a non-nucleophilic base (e.g., Pyridine) start_materials->add_base add_reagent Add ethyl chloroformate dropwise at a controlled temperature add_base->add_reagent monitor Monitor reaction progress by TLC add_reagent->monitor quench Quench the reaction monitor->quench extract Extract the product quench->extract purify Purify by recrystallization or column chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for synthesis from 4-chloroaniline.

Protocol:

  • Reaction Setup: Dissolve 4-chloroaniline in a suitable solvent such as tetrahydrofuran or dichloromethane in a reaction vessel.

  • Reagent Addition: Under basic conditions (e.g., using a non-nucleophilic base like pyridine), add a slight excess of ethyl chloroformate dropwise while maintaining a controlled temperature.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification: Once the reaction is complete, quench the reaction and extract the product. The crude product can be purified by recrystallization or column chromatography.[1]

This one-pot synthesis involves heating a mixture of 4-chloroaniline, urea, and ethyl carbamate.

Protocol:

  • Reaction Setup: In a pressure apparatus, combine 638 g of 4-chloroaniline, 240 g of urea, 89 g of ethyl carbamate, 625 g of ethanol (~96%), and 1400 g of chlorobenzene.[1]

  • Reaction Execution: Heat the mixture to 200°C and maintain for 6.5 hours with stirring.[1]

  • Work-up: Cool the apparatus to room temperature and vent. Remove excess ethanol by fractional distillation at atmospheric pressure. Introduce hydrogen chloride gas into the stirred mixture at room temperature.[1]

  • Purification: Filter the resulting mixture. Subject the filtrate to fractional distillation in vacuo. Separate chlorobenzene at 15 mbar and then distill the product at 0.2 mbar to yield N-(4-chlorophenyl)-carbamic acid ethyl ester.[1]

This method utilizes 4-chlorophenylisocyanate as the starting material.

Protocol:

  • Reaction Setup: Add 4-chlorophenylisocyanate (2.48 mmol) and tetrahydrofuran (5 mL) into a 50 mL two-necked flask.

  • Reagent Addition: Slowly add zinc bromide ethyl acetate (7.20 mmol) dropwise.

  • Reaction Execution: React the mixture at 45°C for 10 hours under a nitrogen atmosphere. Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction with a saturated ammonium chloride solution (5 mL).

  • Purification: Extract the organic phase with diethyl ether (3 x 40 mL) and purify by column chromatography to obtain the target product.[2]

References

An In-Depth Technical Guide to Ethyl N-(4-chlorophenyl)carbamate (CAS 2621-80-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-(4-chlorophenyl)carbamate, with the CAS number 2621-80-9, is a carbamate ester of significant interest in the fields of agrochemical development, pharmaceutical research, and organic synthesis. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, known biological activities, and toxicological data. Detailed experimental protocols for its synthesis and relevant bioassays are presented to facilitate further research and development. The document also explores its mechanism of action, primarily as a cholinesterase inhibitor, and discusses its potential applications. All quantitative data has been summarized in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is an organic compound belonging to the carbamate class.[1] Its structure features a 4-chlorophenyl group attached to the nitrogen of an ethyl carbamate moiety.[1] This substitution pattern, particularly the presence of the halogenated aromatic ring, influences its chemical reactivity and biological activity.[1]

PropertyValueReference
CAS Number 2621-80-9[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance White solid/crystals[2]
Melting Point 46-50 °C[2]
Boiling Point 182-185 °C[2]
Solubility Moderately soluble in organic solvents, limited solubility in water.[1]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.

Starting MaterialsReagents/SolventsReaction ConditionsYieldReference
4-chloroaniline, Urea, Ethyl carbamateEthanol, Chlorobenzene200°C, 6.5 hours in a pressure apparatus78.6%[3]
4-chloroanilineEthyl chloroformate, Base (e.g., Pyridine)Controlled temperature~78%[3]
4-chlorophenylisocyanateZinc bromide ethyl acetate / Tetrahydrofuran45°C, 10 hours>70%[3]
Experimental Protocols for Synthesis
  • Reaction Setup: In a pressure-rated apparatus, combine 4-chloroaniline (638 g), urea (240 g), ethyl carbamate (89 g), ethanol (~96%, 625 g), and chlorobenzene (1400 g).

  • Reaction Execution: Heat the mixture to 200°C and maintain this temperature for 6.5 hours with continuous stirring.

  • Work-up:

    • Cool the apparatus to room temperature and vent any pressure.

    • Remove excess ethanol via fractional distillation at atmospheric pressure.

    • Introduce hydrogen chloride gas into the stirred mixture at room temperature.

    • Filter the resulting mixture.

  • Purification:

    • Subject the filtrate to fractional distillation under vacuum.

    • Separate chlorobenzene at 15 mbar.

    • Distill the product at 0.2 mbar to yield pure N-(4-chlorophenyl)-carbamic acid ethyl ester.

  • Reaction Setup: Dissolve 4-chloroaniline in a suitable solvent such as tetrahydrofuran or dichloromethane in a reaction vessel.

  • Reagent Addition: Under basic conditions (e.g., using a non-nucleophilic base like pyridine), add a slight excess of ethyl chloroformate dropwise while maintaining a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture.

    • Extract the product using a suitable solvent.

    • The crude product can be purified by recrystallization or column chromatography.

G cluster_1 Mechanism of Cholinesterase Inhibition Carbamate This compound AChE Acetylcholinesterase (AChE) Carbamate->AChE Binds to active site Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Carbamylation Hydrolysis Hydrolysis AChE->Hydrolysis Carbamylated_AChE->Hydrolysis Inhibition ACh Acetylcholine ACh->AChE Substrate Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Signal_Termination Signal Termination Choline_Acetate->Signal_Termination G cluster_2 Nrf2 Signaling Pathway (General) Stress Oxidative/Electrophilic Stress (e.g., Carbamates - speculative) Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitination & Degradation Keap1->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Gene_Expression Expression of Cytoprotective Genes ARE->Gene_Expression G cluster_3 Analytical Workflow Sample Sample Extraction Sample Preparation (e.g., QuEChERS, SPE) Derivatization Derivatization (optional, for GC-MS) Analysis Instrumental Analysis (HPLC or GC-MS) Data_Processing Data Processing and Quantification Result Concentration of Analyte

References

Spectroscopic Profile of Ethyl N-(4-chlorophenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl N-(4-chlorophenyl)carbamate, a compound of interest in various research and development applications. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30Doublet2HAr-H (ortho to Cl)
~7.25Doublet2HAr-H (meta to Cl)
~6.80Singlet (broad)1HN-H
4.22Quartet2HO-CH₂-CH₃
1.30Triplet3HO-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~154C=O (Carbamate)
~137Ar-C (ipso to N)
~129Ar-C (ipso to Cl)
~129Ar-CH (ortho to Cl)
~120Ar-CH (meta to Cl)
~61O-CH₂-CH₃
~15O-CH₂-CH₃

Table 3: Predicted IR Spectroscopic Data (Solid Phase)

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1710StrongC=O Stretch (Carbamate)
~1590, ~1490Medium to StrongAromatic C=C Stretch
~1230StrongC-O Stretch
~1090MediumC-N Stretch
~830StrongC-Cl Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
201/203High[M]⁺ (Molecular Ion)
156/158Medium[M - OCH₂CH₃]⁺
127High[Cl-C₆H₄-NH]⁺
111/113Medium[Cl-C₆H₄]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence should be used to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

Solid-State IR Spectrum Acquisition:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Synthesis Synthesis & Purification NMR_Prep Dissolve in CDCl3 Synthesis->NMR_Prep IR_Prep Prepare KBr Pellet Synthesis->IR_Prep MS_Prep Prepare for GC/Probe Synthesis->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

In-Depth Technical Guide: Solubility of Ethyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Ethyl N-(4-chlorophenyl)carbamate, a compound of interest in various chemical and pharmaceutical research fields. Despite a comprehensive search of scientific literature, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This document, therefore, provides a detailed, generalized experimental protocol for determining the solubility of carbamates, based on established methodologies for similar compounds. Furthermore, it outlines the known physicochemical properties of this compound and offers qualitative insights into its solubility characteristics. A visual representation of a standard experimental workflow for solubility determination is also provided to guide researchers in designing their own studies.

Introduction to this compound

This compound is an organic compound belonging to the carbamate class, characterized by a carbamic acid structure with a 4-chlorophenyl group attached to the nitrogen and an ethyl ester group. Carbamates are a versatile class of compounds with applications ranging from agriculture to pharmaceuticals. The presence of the 4-chlorophenyl group can significantly influence the compound's biological activity and physicochemical properties, including its solubility.

Understanding the solubility of this compound is crucial for a variety of applications, including:

  • Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation development.

  • Chemical Synthesis: Knowledge of solubility is essential for reaction setup, purification processes like recrystallization, and product isolation.

  • Agrochemical Research: For compounds with potential pesticidal or herbicidal activity, solubility affects formulation and environmental fate.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance Light brown crystalline solid
Melting Point 40-41 °C

Source: Synthesis and Fungicidal Activity of Some Sulphide Derivatives of O-Ethyl-N-Substituted Phenylcarbamates

Qualitative Solubility Profile

Based on the chemical structure and information on related compounds, a qualitative solubility profile can be inferred:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility due to the potential for hydrogen bonding with the carbamate group.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Likely to be soluble due to dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be lower compared to polar solvents, but the presence of the phenyl ring may allow for some interaction.

  • Water: Expected to have low solubility due to the hydrophobic nature of the 4-chlorophenyl group.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the equilibrium solubility of a compound like this compound. This method is adapted from standard laboratory practices for solubility measurement.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis and Reporting:

    • Calculate the solubility of this compound in each solvent at the specified temperature.

    • Express the solubility in appropriate units, such as mole fraction (x), grams per 100 g of solvent ( g/100g ), or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start add_excess Add Excess Solute to Vials start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent agitate Agitate at Constant Temperature add_solvent->agitate settle Allow Undissolved Solid to Settle agitate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, quantitative solubility data for this compound in a range of organic solvents is not currently available in peer-reviewed literature, this guide provides a robust framework for researchers to conduct their own solubility studies. The provided experimental protocol, based on the widely used shake-flask method, offers a reliable approach to generating the necessary data. Understanding the solubility of this compound is a critical step in advancing its potential applications in various scientific and industrial domains. The qualitative insights and physicochemical properties summarized herein serve as a valuable starting point for such investigations.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Ethyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl N-(4-chlorophenyl)carbamate is a member of the N-aryl carbamate class of compounds, which are integral to various fields, including pharmaceuticals, agriculture, and polymer science. The thermal stability of these compounds is a critical parameter that influences their synthesis, purification, storage, and application. Understanding the thermal degradation pathways and kinetics is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its analysis, and a comparative summary of data from related compounds.

Predicted Thermal Degradation Pathways

The thermal decomposition of N-aryl carbamates generally proceeds through two primary pathways. The specific pathway and the decomposition temperature are influenced by the nature of the substituents on both the aryl ring and the carbamate nitrogen, as well as the structure of the alcohol moiety.

Pathway A: Dissociation to Isocyanate and Alcohol

This is a common retro-synthesis reaction for carbamates. Upon heating, this compound is expected to dissociate into 4-chlorophenyl isocyanate and ethanol. This reaction is often reversible, and the equilibrium can be shifted by removing one of the products, such as the volatile ethanol.

Pathway B: Elimination to Amine, Alkene, and Carbon Dioxide

This pathway involves a concerted or stepwise elimination reaction, leading to the formation of 4-chloroaniline, ethylene, and carbon dioxide. This decomposition route is particularly relevant for carbamates with a β-hydrogen on the alcohol moiety. Studies on ethyl N-methyl-N-phenylcarbamate have shown it decomposes to N-methylaniline, carbon dioxide, and ethylene in the gas phase between 329-380°C[1].

The presence of the electron-withdrawing chloro-substituent on the phenyl ring is likely to influence the degradation mechanism and temperature. Research on t-butyl N-arylcarbamates has indicated that electron-withdrawing substituents on the aromatic nucleus increase the rate of decomposition[2].

A proposed degradation scheme for this compound is presented below:

cluster_0 Thermal Degradation of this compound cluster_1 Pathway A cluster_2 Pathway B This compound This compound 4-Chlorophenyl Isocyanate 4-Chlorophenyl Isocyanate This compound->4-Chlorophenyl Isocyanate Heat Ethanol Ethanol This compound->Ethanol Heat 4-Chloroaniline 4-Chloroaniline This compound->4-Chloroaniline Heat Ethylene Ethylene This compound->Ethylene Heat Carbon Dioxide Carbon Dioxide This compound->Carbon Dioxide Heat

Caption: Proposed thermal degradation pathways.

Quantitative Data from Structurally Related Compounds

Due to the absence of specific thermal analysis data for this compound, the following table summarizes findings for related N-aryl carbamates to provide a comparative context.

CompoundThermal EventTemperature (°C)ProductsReference
Ethyl N-phenylcarbamateDecomposition under reduced pressure~200Phenyl isocyanate, Ethanol[3]
Ethyl N-methyl-N-phenylcarbamateGas-phase decomposition329 - 380N-methylaniline, Carbon dioxide, Ethylene[1]
t-Butyl N-phenylcarbamateDecomposition in diphenyl ether177.5Aniline, Carbon dioxide, Isobutylene[2]
t-Butyl N-(p-chlorophenyl)carbamateDecomposition in diphenyl ether (relative rate constant to p-H = 1.63)177.54-Chloroaniline, Carbon dioxide, Isobutylene[2]

Experimental Protocols

To determine the thermal stability and degradation profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) coupled with TGA can identify the degradation products.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound starts to decompose and to quantify the mass loss at different temperatures.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Heating Rate: A heating rate of 10 °C/min is standard. Slower or faster rates (e.g., 5, 15, or 20 °C/min) can be used to study the kinetics of decomposition.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature where the decomposition is complete (e.g., 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is commonly used.

    • Temperature Program: Heat the sample from ambient temperature through its melting point and into the decomposition region. A heat-cool-heat cycle can be employed to study the thermal history of the material.

  • Data Analysis: The DSC thermogram will show a sharp endothermic peak corresponding to the melting of the compound. The onset of this peak is taken as the melting point. Exothermic peaks at higher temperatures may indicate decomposition. The area under the peaks corresponds to the enthalpy change of the transition.

TGA coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

  • Instrument Setup: Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line.

  • TGA Protocol: Follow the TGA protocol as described in section 4.1.

  • MS Protocol: The mass spectrometer should be set to scan a relevant mass-to-charge (m/z) range (e.g., 10-200 amu) continuously throughout the TGA experiment.

  • Data Analysis: Correlate the evolution of specific m/z values with the mass loss steps observed in the TGA data to identify the decomposition products. For example, the detection of m/z = 44 (CO2), m/z = 28 (C2H4), m/z = 46 (ethanol), and ions corresponding to 4-chloroaniline and 4-chlorophenyl isocyanate would provide evidence for the proposed degradation pathways.

cluster_0 Experimental Workflow for Thermal Analysis Sample Preparation Sample Preparation TGA Analysis TGA Analysis Sample Preparation->TGA Analysis DSC Analysis DSC Analysis Sample Preparation->DSC Analysis TGA-MS Analysis TGA-MS Analysis Sample Preparation->TGA-MS Analysis Data Interpretation Data Interpretation TGA Analysis->Data Interpretation DSC Analysis->Data Interpretation TGA-MS Analysis->Data Interpretation Report Generation Report Generation Data Interpretation->Report Generation

Caption: General experimental workflow.

Conclusion

While direct experimental data for this compound is not available, a theoretical understanding of its thermal stability and degradation can be established based on the behavior of structurally similar N-aryl carbamates. It is predicted to decompose via two main pathways: dissociation to 4-chlorophenyl isocyanate and ethanol, and elimination to 4-chloroaniline, ethylene, and carbon dioxide. The electron-withdrawing nature of the chlorine substituent is expected to influence the decomposition temperature and kinetics.

For a definitive assessment of the thermal properties of this compound, it is imperative to conduct empirical studies using the detailed TGA, DSC, and TGA-MS protocols provided in this guide. The resulting data will be invaluable for professionals in drug development and other scientific fields to ensure the safe handling, storage, and application of this compound.

References

Unveiling the Bio-Potential of Ethyl N-(4-chlorophenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-(4-chlorophenyl)carbamate, a halogenated carbamate derivative, has emerged as a compound of interest with a range of potential biological activities. This technical guide provides an in-depth overview of its known biological effects, with a focus on its ixodicidal properties and its safety profile concerning mutagenicity and carcinogenicity. Detailed experimental protocols for key assays are provided to facilitate further research and development. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, crop protection, and drug discovery.

Introduction

Carbamates are a class of organic compounds derived from carbamic acid. They are structurally diverse and exhibit a wide array of biological activities, leading to their use as insecticides, herbicides, and therapeutic agents. This compound, distinguished by a 4-chlorophenyl group attached to the carbamate nitrogen, has been a subject of investigation for its potential applications, particularly in pest control. This guide synthesizes the current scientific knowledge on this compound, presenting its biological activities, mechanisms of action, and relevant experimental methodologies.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common methods are outlined below.

Table 1: Synthesis Methods for this compound

Starting MaterialReagents and SolventsReaction ConditionsYield
4-chloroanilineEthyl chloroformate, Pyridine (base)Controlled temperature~78%
4-chlorophenyl isocyanateZinc bromide, Ethyl acetate / Tetrahydrofuran45°C, 10 hours>70%

Potential Biological Activities

Ixodicidal Activity

This compound (also referred to as LQM 996) has demonstrated significant efficacy as an ixodicide, particularly against the cattle tick Rhipicephalus microplus.[1][2][3][4] This activity is crucial in the context of increasing resistance of ticks to conventional pesticides.

The compound has been shown to inhibit egg-laying and hatching of tick larvae.[1][4] Studies have revealed that it is effective against both strains of R. microplus that are resistant to other ixodicides and those that are susceptible.[1] The eggs produced by female ticks treated with this carbamate exhibit a dark, dry, and opaque appearance and are less adherent.[3][4]

Acetylcholinesterase Inhibition
Antimicrobial and Anti-inflammatory Potential

While specific studies on the antimicrobial and anti-inflammatory activities of this compound are limited, the broader class of carbamates has been investigated for such properties. Further screening of this specific compound is warranted to explore these potential therapeutic applications.

Toxicological Profile: Mutagenicity and Carcinogenicity

A significant aspect of the development of any new chemical entity, particularly for applications in agriculture or medicine, is its safety profile. This compound has been evaluated for its mutagenic and carcinogenic potential.

Structure-activity relationship (SAR) analysis showed no structural alerts indicating the ability of this ethyl-carbamate to bind to biomolecules or estrogen receptors.[1]

Mutagenicity (Ames Test)

The compound was found to be negative for mutagenicity in the Ames test.[1] The assay was conducted with and without metabolic activation (S9) using the Salmonella typhimurium strains TA97, TA98, TA102, TA1535, TA1537, and TA1538.[1] The results indicated that pre-incubation with different concentrations of this compound did not lead to an increase in the number of spontaneously reverting colonies, nor did it induce a concentration-dependent increase in revertant colonies in any of the tested strains.[1][7]

Carcinogenicity

In vivo studies in rats have indicated that this compound is not carcinogenic.[1] These findings suggest a favorable safety profile for this compound in terms of long-term toxicity.

Experimental Protocols

Synthesis of this compound from 4-chloroaniline

Objective: To synthesize this compound from 4-chloroaniline and ethyl chloroformate.

Materials:

  • 4-chloroaniline

  • Ethyl chloroformate

  • Pyridine

  • Anhydrous diethyl ether

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 4-chloroaniline in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Add pyridine to the solution.

  • Add ethyl chloroformate dropwise to the stirred solution while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture to remove pyridinium hydrochloride.

  • Wash the filtrate with dilute hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound start Dissolve 4-chloroaniline in diethyl ether add_pyridine Add Pyridine start->add_pyridine add_chloroformate Add Ethyl Chloroformate dropwise at <5°C add_pyridine->add_chloroformate stir Stir at RT for 2 hours add_chloroformate->stir filter Filter stir->filter wash Wash with HCl, NaHCO3, H2O filter->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in appropriate solvents.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE solution to each well to initiate the pre-incubation.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

  • Start the reaction by adding the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Workflow for AChE Inhibition Assay

G cluster_ache Acetylcholinesterase Inhibition Assay prepare Prepare Reagents: AChE, ATCI, DTNB, Test Compound plate Add Buffer, DTNB, and Test Compound to 96-well plate prepare->plate preincubate Add AChE and Pre-incubate plate->preincubate react Add ATCI to start reaction preincubate->react measure Measure Absorbance at 412 nm react->measure calculate Calculate % Inhibition and IC50 measure->calculate result Inhibition Data calculate->result

Caption: Workflow for determining acetylcholinesterase inhibition.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the in vitro cytotoxicity of this compound against a selected cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.[8][9][10]

Workflow for MTT Cytotoxicity Assay

G cluster_mtt MTT Cytotoxicity Assay seed Seed Cells in 96-well plate treat Treat with Test Compound at various concentrations seed->treat incubate Incubate for 24/48/72 hours treat->incubate add_mtt Add MTT solution and incubate incubate->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze cytotoxicity_data Cytotoxicity Data analyze->cytotoxicity_data

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Ames Test for Mutagenicity

Objective: To evaluate the mutagenic potential of this compound using the bacterial reverse mutation assay.

Materials:

  • Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537, TA1538)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/Biotin solution

  • S9 fraction (for metabolic activation)

  • This compound

  • Positive and negative controls

  • Incubator (37°C)

Procedure:

  • Prepare overnight cultures of the Salmonella strains.

  • Prepare the test compound dilutions.

  • In separate tubes, mix the bacterial culture, the test compound, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).

  • Add molten top agar to the mixture and pour it onto minimal glucose agar plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[11][12][13][14]

Workflow for the Ames Test

G cluster_ames Ames Test for Mutagenicity prepare_cultures Prepare Bacterial Cultures mix Mix Bacteria, Compound, and S9/Buffer prepare_cultures->mix prepare_test Prepare Test Compound, Controls, and S9 Mix prepare_test->mix plate Add Top Agar and Pour onto Plates mix->plate incubate Incubate at 37°C plate->incubate count Count Revertant Colonies incubate->count evaluate Evaluate Mutagenic Potential count->evaluate mutagenicity_result Mutagenicity Result evaluate->mutagenicity_result

Caption: Workflow for conducting the Ames test for mutagenicity.

Signaling Pathway Modulation

The biological effects of carbamates can be mediated through various signaling pathways. While direct evidence for this compound is still emerging, the modulation of the Nrf2 signaling pathway by carbamates, in general, is an area of active research.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. Some carbamates have been shown to induce oxidative stress, which could potentially modulate the Nrf2 pathway. Further investigation is required to elucidate the specific effects of this compound on this pathway.

Nrf2 Signaling Pathway Diagram

G cluster_nrf2 Nrf2 Signaling Pathway cluster_nucleus stress Oxidative Stress (e.g., from Carbamates) keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) stress->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to nrf2_nuc Nrf2 are ARE (Antioxidant Response Element) nrf2_nuc->are binds to genes Antioxidant & Detoxification Gene Expression are->genes activates

Caption: Simplified diagram of the Nrf2 signaling pathway.

Conclusion and Future Directions

This compound is a promising ixodicidal agent with a favorable safety profile regarding mutagenicity and carcinogenicity. Its efficacy against resistant tick strains highlights its potential as a valuable tool in veterinary and agricultural pest management. The detailed experimental protocols provided in this guide are intended to support further investigation into its biological activities and mechanisms of action.

Future research should focus on several key areas:

  • Quantitative analysis of acetylcholinesterase inhibition: Determining the IC50 value of this compound against AChE from various target and non-target organisms will provide crucial insights into its potency and selectivity.

  • Exploration of antimicrobial and anti-inflammatory activities: Systematic screening of the compound against a panel of microbes and in relevant inflammatory models could uncover novel therapeutic applications.

  • Elucidation of signaling pathway modulation: Investigating the direct effects of this compound on the Nrf2 pathway and other relevant cellular signaling cascades will provide a deeper understanding of its molecular mechanisms.

  • In vivo efficacy and safety studies: Comprehensive in vivo studies are necessary to validate the ixodicidal efficacy and further establish the safety profile of the compound before it can be considered for commercial application.

By addressing these research gaps, the full potential of this compound as a valuable chemical entity can be realized.

References

Unraveling the Fungicidal Potential of N-Aryl Carbamates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fungicidal properties of N-aryl carbamates, a promising class of compounds in the development of novel antifungal agents. This document provides a comprehensive overview of their synthesis, mechanism of action, structure-activity relationships, and detailed experimental protocols for their evaluation.

Introduction to N-Aryl Carbamates as Fungicides

N-aryl carbamates are a class of organic compounds characterized by a carbamate functional group (-NHC(=O)O-) attached to an aromatic ring. The exploration of natural products as lead compounds has been a vital strategy in the discovery of new fungicidal agents.[1][2][3] Carbamate-containing compounds have demonstrated significant potential as fungicides, with some derivatives exhibiting broad-spectrum activity against various phytopathogenic fungi.[1][4] The carbamate moiety is a key pharmacophore in many commercially successful fungicides.[2][4] These compounds are often considered to have a reduced environmental impact due to their rapid hydrolysis in the field, which minimizes residue.[2]

Synthesis of N-Aryl Carbamates

The synthesis of N-aryl carbamates with fungicidal activity is primarily achieved through well-established organic reactions, most notably the Curtius and Hofmann rearrangements. These methods provide efficient routes to the desired carbamate structures from readily available starting materials.

Synthesis via Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by an alcohol to form the corresponding carbamate.[5] This method is a versatile and widely used approach for the synthesis of N-aryl carbamates.

Experimental Protocol: Synthesis of Methyl (Aryl)carbamate via Curtius Rearrangement

This protocol provides a general procedure for the synthesis of a methyl carbamate derivative from an aromatic aldehyde.

Step 1: Synthesis of the Acyl Azide

  • To a solution of the desired aromatic aldehyde in a suitable solvent (e.g., acetone/water), add sodium azide.

  • Add a solution of an oxidizing agent (e.g., sodium hypochlorite or Oxone®) dropwise at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).

  • Extract the acyl azide with an organic solvent (e.g., ethyl acetate) and dry the organic layer over anhydrous sodium sulfate.

Step 2: Curtius Rearrangement and Carbamate Formation

  • Carefully concentrate the dried organic solution containing the acyl azide under reduced pressure. Caution: Acyl azides can be explosive and should be handled with care.

  • Dissolve the crude acyl azide in an anhydrous solvent such as toluene.

  • Heat the solution to reflux to induce the Curtius rearrangement to the isocyanate.

  • Cool the reaction mixture and add an excess of anhydrous methanol to trap the isocyanate.

  • Continue stirring at room temperature or with gentle heating until the isocyanate is fully converted to the methyl carbamate (monitored by TLC or IR spectroscopy).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure N-aryl carbamate.

G AromaticAldehyde Aromatic Aldehyde AcylAzide Acyl Azide AromaticAldehyde->AcylAzide 1. NaN3, Oxidant Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate 2. Heat (Toluene) N_ArylCarbamate N-Aryl Carbamate Isocyanate->N_ArylCarbamate Methanol Methanol Methanol->Isocyanate 3. Trapping Agent

Synthesis of N-Aryl Carbamates via Curtius Rearrangement.
Synthesis via Hofmann Rearrangement

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to form an isocyanate, which is then trapped with an alcohol to yield the carbamate.[6] Green synthetic approaches utilizing reagents like oxone and potassium chloride for the in-situ generation of the N-chloro amide intermediate have also been developed.[1]

Experimental Protocol: Synthesis of Methyl (Aryl)carbamate via Hofmann Rearrangement

This protocol outlines a general "green" procedure for the synthesis of a methyl carbamate from an aromatic amide.[1]

  • To a solution of the aromatic amide in a mixture of solvents (e.g., acetonitrile and water), add potassium chloride and Oxone®.

  • Stir the mixture at room temperature for a specified time (e.g., 1-3 hours) to form the N-chloro amide intermediate.

  • Add a solution of sodium hydroxide and continue stirring to facilitate the rearrangement to the isocyanate.

  • Add an excess of methanol to the reaction mixture to trap the in-situ generated isocyanate.

  • Stir the reaction until completion (monitored by TLC).

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure N-aryl carbamate.

G AromaticAmide Aromatic Amide N_ChloroAmide N-Chloro Amide Intermediate AromaticAmide->N_ChloroAmide 1. Oxone, KCl Isocyanate Isocyanate Intermediate N_ChloroAmide->Isocyanate 2. NaOH N_ArylCarbamate N-Aryl Carbamate Isocyanate->N_ArylCarbamate Methanol Methanol Methanol->Isocyanate 3. Trapping Agent

Synthesis of N-Aryl Carbamates via Hofmann Rearrangement.

Fungicidal Activity and Structure-Activity Relationships (SAR)

Numerous studies have demonstrated the in vitro antifungal activity of N-aryl carbamates against a range of phytopathogenic fungi. The fungicidal efficacy is typically evaluated by determining the inhibition of mycelial growth.

Quantitative Data on Antifungal Activity

The following tables summarize the in vitro antifungal activity of selected N-aryl carbamate derivatives from recent studies. The data is presented as either percentage inhibition at a fixed concentration or as the half-maximal effective concentration (EC50).

Table 1: Mycelial Growth Inhibition of N-Aryl Carbamates at 50 µg/mL

Compound IDTarget FungusInhibition (%)Reference
3b1 Botrytis cinerea>80[2]
3b2 Botrytis cinerea>80[2]
3b2 Fusarium graminearum>80[2]
3a9 Colletotrichum destructivum>80[2]
3b12 Colletotrichum siamense97.9[2]
1ag Botrytis cinerea>70[1]
1ag Magnaporthe grisea>70[1]
1ag Pythium aphanidermatum75.4[1]
1t Botrytis cinerea>70[1]
1x Botrytis cinerea>70[1]

Table 2: EC50 Values of N-Aryl Carbamates Against Various Fungi

Compound IDTarget FungusEC50 (µg/mL)Reference
3b1 Botrytis cinerea12.94[2]
3b2 Botrytis cinerea17.21[2]
3b2 Fusarium graminearum9.53[2]
3a9 Colletotrichum destructivum16.70[2]
1af Fusarium graminearum12.50[1][7]
1z Fusarium oxysporum16.65[1][7]
Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies have revealed several key structural features that influence the fungicidal potency of N-aryl carbamates:

  • Substitution on the Aryl Ring: The presence of halogen atoms (chlorine or bromine) on the N-aryl ring, particularly in di-substituted patterns, has been shown to be crucial for high antifungal potency.[1][2][3]

  • Nature of the O-Alkyl Group: The O-alkyl substituent on the carbamate moiety also plays a role in determining the antifungal activity, with some studies suggesting that an ethyl group may be optimal.[1]

  • Overall Lipophilicity: The lipophilicity of the molecule, influenced by the substituents on the aryl ring and the nature of the O-alkyl group, is an important factor for activity.

Mechanism of Action

The primary mechanism of action for the fungicidal activity of N-aryl carbamates, particularly N-phenyl carbamates like diethofencarb, is the inhibition of β-tubulin polymerization.[8] This disruption of microtubule dynamics interferes with fungal cell division (mitosis).

Inhibition of β-Tubulin and Microtubule Assembly

Microtubules are essential cytoskeletal components in eukaryotic cells, playing a critical role in cell division, intracellular transport, and maintaining cell structure. They are dynamic polymers of α- and β-tubulin heterodimers. N-aryl carbamates bind to β-tubulin, preventing its polymerization into microtubules. This leads to the disruption of the mitotic spindle, which is necessary for the proper segregation of chromosomes during mitosis.

G cluster_0 Normal Microtubule Assembly NArylCarbamate N-Aryl Carbamate BetaTubulin β-Tubulin NArylCarbamate->BetaTubulin Binds to Heterodimer α/β-Tubulin Heterodimer BetaTubulin->Heterodimer DisruptedMicrotubule Disrupted Microtubule Assembly BetaTubulin->DisruptedMicrotubule Inhibits Polymerization AlphaTubulin α-Tubulin AlphaTubulin->Heterodimer Microtubule Microtubule Polymer Heterodimer->Microtubule Polymerization MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle DisruptedSpindle Disrupted Mitotic Spindle DisruptedMicrotubule->DisruptedSpindle CellDivision Fungal Cell Division (Mitosis) MitoticSpindle->CellDivision InhibitedDivision Inhibited Cell Division DisruptedSpindle->InhibitedDivision

Mechanism of Action: Inhibition of β-Tubulin Polymerization.
Downstream Signaling Effects: Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by N-aryl carbamates can trigger downstream cellular signaling pathways, leading to cell cycle arrest and, in some cases, apoptosis (programmed cell death).

Cell Cycle Checkpoint Activation: The failure of the mitotic spindle to form correctly activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism.[9] This checkpoint prevents the cell from progressing from metaphase to anaphase until all chromosomes are properly attached to the mitotic spindle. The prolonged activation of the SAC due to microtubule disruption leads to a sustained arrest in the G2/M phase of the cell cycle.

Induction of Apoptosis: If the cell is unable to resolve the mitotic arrest caused by microtubule damage, it may initiate an apoptotic cascade.[4][10][11] This programmed cell death pathway is a mechanism to eliminate damaged or dysfunctional cells. The sustained G2/M arrest and cellular stress resulting from microtubule disruption can activate pro-apoptotic signaling pathways.

G MicrotubuleDisruption Microtubule Disruption (by N-Aryl Carbamate) SAC_Activation Spindle Assembly Checkpoint (SAC) Activation MicrotubuleDisruption->SAC_Activation G2M_Arrest G2/M Cell Cycle Arrest SAC_Activation->G2M_Arrest CellularStress Prolonged Cellular Stress G2M_Arrest->CellularStress Apoptosis Apoptosis (Programmed Cell Death) CellularStress->Apoptosis

Downstream Signaling Effects of Microtubule Disruption.

Experimental Protocols for Fungicidal Evaluation

The in vitro evaluation of the fungicidal properties of N-aryl carbamates is crucial for determining their efficacy and for conducting structure-activity relationship studies. The mycelial growth inhibition assay is a standard method for this purpose.

Mycelial Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the vegetative growth of a fungus on a solid nutrient medium.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Test compounds (N-aryl carbamates)

  • Solvent for dissolving compounds (e.g., DMSO or acetone)

  • Actively growing fungal cultures

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent to prepare high-concentration stock solutions (e.g., 10 mg/mL).

  • Preparation of Amended Media: Autoclave the fungal growth medium and allow it to cool to approximately 45-50°C. Add the appropriate volume of the stock solution of the test compound to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare control plates containing the solvent at the same concentration used in the test plates. Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut mycelial plugs from the edge of an actively growing fungal culture. Place one mycelial plug in the center of each amended and control petri dish with the mycelial side facing down.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: After a defined incubation period (when the mycelial growth in the control plates has reached a significant diameter, e.g., 70-80% of the plate), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.

  • EC50 Determination: To determine the EC50 value, plot the percentage of inhibition against the logarithm of the compound concentration. Use a suitable statistical software to perform a regression analysis and calculate the concentration that causes 50% inhibition of mycelial growth.

G Start Start PrepMedia Prepare Amended and Control Media Start->PrepMedia Inoculate Inoculate Plates with Fungal Plugs PrepMedia->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate DetermineEC50 Determine EC50 Calculate->DetermineEC50 End End DetermineEC50->End

Workflow for Mycelial Growth Inhibition Assay.

Fungal Resistance to Carbamate Fungicides

The development of resistance in fungal populations is a significant challenge in the long-term use of fungicides. For carbamate fungicides that target β-tubulin, the primary mechanism of resistance is the alteration of the target site.[5][12]

Target Site Modification: Mutations in the gene encoding β-tubulin can lead to changes in the amino acid sequence of the protein.[13] These changes can alter the binding site of the carbamate fungicide, reducing its affinity for the target protein. As a result, the fungicide is no longer able to effectively inhibit microtubule polymerization, and the fungal strain becomes resistant.

The phenomenon of negative cross-resistance has been observed between N-phenyl carbamates (like diethofencarb) and methyl benzimidazole carbamates (MBCs).[8] This means that fungal strains resistant to MBCs are often sensitive to N-phenyl carbamates, and vice versa. This is due to different mutations in the β-tubulin gene conferring resistance to each class of fungicide. This understanding is crucial for developing effective resistance management strategies.

Conclusion

N-aryl carbamates represent a valuable class of compounds with demonstrated fungicidal properties. Their mechanism of action, primarily through the inhibition of β-tubulin, provides a clear target for rational drug design. The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries for screening. The detailed experimental protocols provided in this guide offer a framework for the evaluation of new N-aryl carbamate derivatives. A thorough understanding of their structure-activity relationships and the mechanisms of fungal resistance is essential for the development of new, effective, and durable antifungal agents for agricultural and potentially clinical applications. Future research should focus on further optimizing the antifungal potency and spectrum of activity of N-aryl carbamates, as well as investigating their in vivo efficacy and environmental safety profiles.

References

Methodological & Application

Synthesis of Ethyl N-(4-chlorophenyl)carbamate from 4-chloroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl N-(4-chlorophenyl)carbamate, a versatile intermediate in the development of agrochemicals and pharmaceuticals. The protocols outlined below focus on the widely used and efficient method of reacting 4-chloroaniline with ethyl chloroformate.

Application Notes

This compound serves as a key building block in organic synthesis. The presence of the carbamate functional group and the 4-chlorophenyl moiety makes it a valuable precursor for various derivatizations. In the agrochemical sector, this compound has been investigated for its potential fungicidal properties.[1] The chlorophenyl group is known to enhance the biological activity of many compounds. In pharmaceutical research, carbamate derivatives are explored for a wide range of therapeutic applications due to their relative stability and ability to participate in hydrogen bonding, which can be crucial for drug-receptor interactions.

The synthesis from 4-chloroaniline and ethyl chloroformate is a standard N-acylation reaction. The reaction proceeds via nucleophilic attack of the amino group of 4-chloroaniline on the carbonyl carbon of ethyl chloroformate, followed by the elimination of hydrogen chloride. A base is required to neutralize the in-situ generated HCl, which would otherwise protonate the starting aniline, rendering it unreactive. Common bases for this transformation include pyridine and triethylamine. The choice of solvent is typically an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate, which can dissolve the starting materials and do not participate in the reaction.

Experimental Protocols

Two primary protocols are presented for the synthesis of this compound from 4-chloroaniline. Protocol 1 utilizes pyridine as both the base and a solvent, while Protocol 2 employs triethylamine as the base in a dichloromethane solvent.

Protocol 1: Synthesis in Pyridine

This protocol is adapted from general procedures for the synthesis of aryl carbamates.

Materials:

  • 4-Chloroaniline

  • Ethyl chloroformate

  • Pyridine

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 eq) in pyridine (3-5 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to a pH of ~2 to neutralize excess pyridine.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to afford pure this compound.

Protocol 2: Synthesis with Triethylamine in Dichloromethane

This protocol offers an alternative base and solvent system.

Materials:

  • 4-Chloroaniline

  • Ethyl chloroformate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane (for recrystallization)

  • Ethyl acetate (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of 4-chloroaniline (1.0 eq) in dichloromethane (10 volumes), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, quench with water and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a white solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yield

ParameterProtocol 1 (Pyridine)Protocol 2 (Et₃N/DCM)
Base PyridineTriethylamine
Solvent PyridineDichloromethane
Reaction Time 2-4 hours1-2 hours
Reaction Temp. 0 °C to RT0 °C to RT
Typical Yield ~78%[1]High

Table 2: Characterization Data for this compound

PropertyData
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance White solid
Melting Point 99-101 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.35-7.25 (m, 4H, Ar-H), 6.70 (br s, 1H, NH), 4.22 (q, J=7.1 Hz, 2H, OCH₂), 1.29 (t, J=7.1 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 153.5, 136.6, 129.2, 128.9, 120.1, 61.5, 14.6
IR (KBr, cm⁻¹) 3320 (N-H stretch), 1720 (C=O stretch), 1595, 1490 (aromatic C=C stretch), 1230 (C-O stretch), 825 (C-Cl stretch)

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4-Chloroaniline 4-Chloroaniline Reaction_Step N-Acylation 4-Chloroaniline->Reaction_Step Base (Pyridine or Et3N) Solvent (DCM or Pyridine) Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Reaction_Step Ethyl_Carbamate This compound Reaction_Step->Ethyl_Carbamate

Caption: Synthetic pathway for this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start Dissolve Dissolve 4-chloroaniline and base in solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add Ethyl Chloroformate dropwise Cool->Add_Reagent React Stir at Room Temperature Add_Reagent->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up (Acid/Base Wash, Extraction) Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize Concentrate->Purify Characterize Characterize Product (MP, NMR, IR) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-(4-chlorophenyl)carbamate is a versatile organic compound with significant applications in agrochemical research and as a synthetic intermediate in medicinal chemistry. Its structure, featuring a 4-chlorophenyl group, is often explored for potential fungicidal and herbicidal activities.[1] In organic synthesis, it serves as a key precursor for constructing more complex molecules and is a valuable building block in drug discovery programs.[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on a common and reliable method.

Data Presentation: Comparison of Synthesis Methods

Several methods have been established for the synthesis of this compound. The following table summarizes the key quantitative data from different synthetic routes, allowing for easy comparison.

Starting Material(s)Reagents/SolventsReaction ConditionsYield (%)Melting Point (°C)Reference
4-ChloroanilineEthyl chloroformate, Pyridine (or other base), Dichloromethane or THFControlled temperature (e.g., 0 °C to room temp.)~78%71-73[1][2]
4-ChlorophenylisocyanateZinc bromide ethyl acetate, Tetrahydrofuran45°C, 10 hours>70%71-73[2]
4-Chloroaniline, Urea, Ethyl carbamateEthanol, Chlorobenzene200°C, 6.5 hours (in a pressure apparatus)78.6%Not Specified[1]

Experimental Protocol: Synthesis from 4-Chloroaniline and Ethyl Chloroformate

This protocol details the synthesis of this compound via the reaction of 4-chloroaniline with ethyl chloroformate. This method is widely used due to its reliability and straightforward procedure.

1. Materials and Reagents

  • 4-Chloroaniline: (FW: 127.57 g/mol )

  • Ethyl Chloroformate: (FW: 108.52 g/mol )

  • Pyridine (or Triethylamine): Anhydrous

  • Dichloromethane (DCM): Anhydrous

  • Hydrochloric Acid (HCl): 1 M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃): Aqueous solution

  • Brine (Saturated NaCl): Aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for Recrystallization: e.g., Ethanol/Water or Hexane/Ethyl Acetate

2. Equipment

  • Round-bottom flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

3. Safety Precautions

  • 4-Chloroaniline: Toxic and a suspected carcinogen.[3] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl Chloroformate: Corrosive, toxic, and a lachrymator. Must be handled with extreme care in a well-ventilated fume hood.

  • Pyridine: Flammable, harmful if swallowed or inhaled. Use in a fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. Always use in a fume hood.

4. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (e.g., 1.28 g, 10 mmol) in anhydrous dichloromethane (30 mL). Add pyridine (0.89 mL, 11 mmol, 1.1 equivalents).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0 °C.

  • Reagent Addition: Add ethyl chloroformate (1.0 mL, 10.5 mmol, 1.05 equivalents) dropwise to the stirred solution over 15-20 minutes using a dropping funnel.[1] Ensure the temperature remains below 5 °C during the addition. A precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-chloroaniline spot has disappeared.[1]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization.[1] A common solvent system is an ethanol/water mixture or hexane/ethyl acetate.

    • Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Visualizations

Diagram 1: Reaction Scheme

cluster_reactants cluster_products reactant1 4-Chloroaniline product This compound reactant1->product Pyridine, DCM 0 °C to RT reactant2 Ethyl Chloroformate plus1 + side_product HCl plus2 +

Caption: Chemical reaction for the synthesis of this compound.

Diagram 2: Experimental Workflow

arrow arrow A Dissolve 4-Chloroaniline and Pyridine in DCM B Cool to 0 °C in Ice Bath A->B C Add Ethyl Chloroformate Dropwise B->C D Stir at Room Temperature (2-3 hours) C->D E Monitor by TLC D->E F Aqueous Work-up (HCl, NaHCO₃, Brine) E->F G Dry (MgSO₄) and Concentrate F->G H Purify by Recrystallization G->H I Product: this compound H->I

Caption: Workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols: Purification of Ethyl N-(4-chlorophenyl)carbamate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the purification of Ethyl N-(4-chlorophenyl)carbamate using recrystallization. Recrystallization is a robust and efficient technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This application note includes a summary of solvent suitability, a detailed experimental protocol for recrystallization from a mixed solvent system (ethanol-water), and a visual representation of the experimental workflow.

Introduction

This compound is a carbamate derivative with potential applications in pharmaceutical and agrochemical research. The synthesis of this compound can result in various impurities. Therefore, an effective purification method is crucial to obtain a high-purity final product. Recrystallization is a preferred method for purifying solid crystalline compounds like this compound. The principle of recrystallization relies on the fact that the solubility of most solids in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

Data Presentation: Solvent Suitability

Table 1: Qualitative Solubility of this compound in Common Solvents for Recrystallization

SolventSolubility at Room Temperature (approx. 20-25°C)Solubility at Boiling PointSuitability for Recrystallization
WaterLowLowPoor (as a single solvent)
EthanolModerateHighGood (often in combination with water)
MethanolModerateHighGood
AcetoneHighVery HighPotentially suitable, may require a co-solvent
Ethyl AcetateHighVery HighPotentially suitable, may require a co-solvent

Note: The ideal solvent or solvent system for recrystallization often requires empirical determination to achieve the best balance of purity and yield.

Experimental Protocol: Recrystallization from Ethanol-Water

This protocol details the procedure for the purification of this compound using a mixed ethanol-water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (two sizes)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the recrystallization in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.

Procedure:

  • Dissolution: a. Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar. b. Add a minimal amount of ethanol to the flask to just cover the solid. c. Gently heat the mixture on a hot plate with stirring. d. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): a. If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. b. Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate. c. Place a stemless funnel with fluted filter paper into the neck of the second flask. d. Quickly pour the hot solution of the carbamate through the filter paper. The preheated setup prevents premature crystallization in the funnel. e. Rinse the first flask and the filter paper with a small amount of hot ethanol to recover any remaining product.

  • Crystallization: a. Reheat the clear filtrate to boiling. b. Slowly add hot deionized water dropwise to the boiling ethanol solution until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. c. If too much water is added and the solution becomes excessively cloudy, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. e. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals: a. Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source. b. Wet the filter paper with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the final recrystallization mixture). c. Swirl the flask containing the crystals to create a slurry and pour it into the Buchner funnel under vacuum. d. Wash the crystals in the funnel with a small amount of the ice-cold ethanol-water mixture to remove any adhering impurities. e. Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying: a. Carefully remove the filter paper with the purified crystals from the funnel and place it on a pre-weighed watch glass. b. Dry the crystals to a constant weight. This can be done by air drying in a fume hood or in a desiccator under vacuum.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps of the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution: Add minimal hot ethanol start->dissolution hot_filtration_q Insoluble impurities? dissolution->hot_filtration_q hot_filtration 2. Hot Gravity Filtration hot_filtration_q->hot_filtration Yes crystallization 3. Crystallization: Add hot water to cloud point, cool slowly hot_filtration_q->crystallization No hot_filtration->crystallization isolation 4. Isolation: Vacuum filtration crystallization->isolation washing 5. Washing: Wash with cold ethanol-water mixture isolation->washing drying 6. Drying: Air dry or use desiccator washing->drying end End: Purified This compound drying->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a general high-performance liquid chromatography (HPLC) method for the quantitative analysis of Ethyl N-(4-chlorophenyl)carbamate. Carbamates are a class of compounds for which several standardized analytical methods exist.[1] This protocol is based on established methodologies for carbamate analysis and is intended to serve as a starting point for method development and validation for the specific analysis of this compound. The described methodology is applicable for quality control, purity assessment, and quantification of this compound in various sample matrices.

Introduction

This compound is a chemical compound of interest in various fields, including agriculture and chemical synthesis. Accurate and reliable analytical methods are crucial for its quantification to ensure product quality and safety. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of carbamates.[1] This application note provides a comprehensive protocol for the analysis of this compound using reversed-phase HPLC with UV detection, a common and accessible method in most analytical laboratories. For enhanced sensitivity and selectivity, particularly at trace levels, methods involving post-column derivatization with fluorescence detection or mass spectrometry can be employed.[2]

Experimental Protocols

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte is then detected by a UV detector as it elutes from the column. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Reagents and Materials
  • This compound: Reference standard of known purity (e.g., >98%)

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Phosphoric Acid or Formic Acid: HPLC grade (for mobile phase modification)

  • Methanol: HPLC grade (optional, for sample preparation and cleaning)

  • Sample Diluent: A mixture of acetonitrile and water, similar to the initial mobile phase composition.

Instrumentation
  • HPLC System: A system equipped with a binary or quaternary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size) is a suitable starting point.[3]

  • Data Acquisition and Processing Software

Chromatographic Conditions

The following are recommended starting conditions. Optimization may be necessary based on the specific instrument, column, and sample matrix.

ParameterRecommended Condition
Column Kinetex C18, 150 mm x 4.6 mm, 2.6 µm or equivalent[3]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient See Table 2 for a typical gradient program.
Flow Rate 1.0 mL/min[3]
Injection Volume 5 µL[3]
Column Temperature 30 °C (or ambient)
Detection Wavelength 220 - 340 nm (optimum wavelength to be determined by UV scan)[3]
Run Time Approximately 20 minutes[3]

Table 2: Typical Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.06535
15.02080
17.06535
20.06535
Preparation of Standard and Sample Solutions

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 1 - 100 µg/mL).

Sample Solution Preparation: The sample preparation procedure will vary depending on the matrix. A general approach for a solid sample is as follows:

  • Accurately weigh a suitable amount of the homogenized sample into a volumetric flask.

  • Add a portion of the sample diluent and sonicate for 15-20 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the sample diluent.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following table summarizes typical performance characteristics for the analysis of carbamates using HPLC. These values should be established during method validation for this compound.

Table 3: Typical Performance Characteristics for Carbamate Analysis by HPLC

ParameterTypical Performance
Linearity (r²) >0.995
Limit of Detection (LOD) Analyte and detector dependent
Limit of Quantification (LOQ) Analyte and detector dependent
Precision (%RSD) < 2%
Accuracy (Recovery) 98% - 102%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.

experimental_workflow cluster_hplc HPLC Analysis cluster_data Data Analysis prep Sample and Standard Preparation hplc HPLC System prep->hplc Inject data_acq Data Acquisition hplc->data_acq Signal instrument_setup Instrument Setup (Column, Mobile Phase, etc.) injection Sample Injection instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_proc Data Processing (Peak Integration) detection->data_proc report Reporting data_acq->report Results quant Quantification (Calibration Curve) data_proc->quant

Caption: Experimental workflow for HPLC analysis.

logical_relationship analyte This compound extraction Extraction/ Dissolution analyte->extraction matrix Sample Matrix matrix->extraction hplc_method HPLC Method (Separation & Detection) extraction->hplc_method Prepared Sample result Quantitative Result hplc_method->result Chromatographic Data

Caption: Logical relationship of analytical components.

References

Application Notes and Protocols for the GC-MS Analysis of Ethyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of Ethyl N-(4-chlorophenyl)carbamate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and data presented are intended to assist in method development, validation, and routine analysis in research and quality control environments.

Introduction

This compound is a chemical compound of interest in various fields, including agriculture and drug development. Accurate and sensitive quantification of this analyte is crucial for safety, efficacy, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and specific method for the analysis of such semi-volatile compounds.

A significant challenge in the GC analysis of carbamates is their thermal lability, which can lead to degradation in the hot injector port and on the analytical column.[1][2] To address this, derivatization techniques are often employed to create more thermally stable and volatile analytes. This application note will focus on a direct analysis approach, with considerations for thermal degradation, and also discuss the option of derivatization.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. For liquid samples such as water or plasma, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common approaches. For solid samples, a suitable extraction solvent followed by cleanup is necessary.

2.1.1. Liquid-Liquid Extraction (LLE) Protocol

  • To 10 mL of the liquid sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction process twice more, combining the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • The extract is now ready for GC-MS analysis.

2.1.2. Solid-Phase Extraction (SPE) Protocol

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a recommended starting point and may require optimization for specific instrumentation and applications.

Table 1: GC-MS Instrumental Conditions

ParameterValue
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
InletSplit/Splitless
Inlet Temperature250 °C (Consideration for thermal lability)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Acquisition ModeFull Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)

Data Presentation

Mass Spectrum and Fragmentation

The mass spectrum of this compound is crucial for its identification. The expected molecular ion and major fragment ions are presented below. This data is based on the NIST WebBook entry for "Carbamic acid, (4-chlorophenyl)-, ethyl ester".

Table 2: Key Mass Fragments for this compound

m/zProposed Fragment IdentityRelative Abundance
199[M]+ (Molecular Ion)Moderate
155[M - C2H4O]+Major
127[Cl-C6H4-NH2]+Major
99[C6H4-NH-C=O]+Minor
75[C6H4]+Minor

Note: Relative abundances are estimated and should be confirmed by direct analysis.

Retention Data

The retention time is a key parameter for chromatographic identification. The Kovats retention index provides a more standardized value across different systems.

Table 3: Chromatographic Data for this compound

ParameterValue
Expected Retention Time~12-15 minutes (under conditions in Table 1)
Kovats Retention Index (Non-polar column)~1450 ± 50

Note: The exact retention time will vary depending on the specific GC system and conditions. The Kovats index is a more robust measure.[3]

Quantitative Performance

While a specific validated method for this compound is not widely available, the following performance characteristics can be expected based on the analysis of structurally similar carbamate pesticides.[1][4]

Table 4: Expected Quantitative Performance

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)1 - 10 µg/L
Limit of Quantification (LOQ)5 - 25 µg/L
Accuracy (Recovery)80 - 110%
Precision (%RSD)< 15%

Note: These values are estimates and must be determined experimentally through method validation.

Visualizations

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area vs. Calibration) Identification->Quantification Report Reporting Quantification->Report

Caption: GC-MS analysis workflow for this compound.

Proposed Mass Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound in an EI source.

Fragmentation_Pathway Parent This compound [M]+ m/z 199 Frag1 [M - C2H4O]+ m/z 155 Parent->Frag1 - C2H4O Frag2 [Cl-C6H4-NH2]+ m/z 127 Frag1->Frag2 - CO

Caption: Proposed fragmentation of this compound.

References

Application Notes: Quantification of Ethyl N-(4-chlorophenyl)carbamate in Agricultural Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl N-(4-chlorophenyl)carbamate is a chemical compound that may be present in agricultural environments as a metabolite or degradation product of certain pesticides. Its structural similarity to other carbamate pesticides, which are known for their potential neurotoxic effects, necessitates the development of sensitive and reliable analytical methods for its quantification in various agricultural matrices, including produce and soil. This document provides detailed protocols for the extraction and quantification of this compound using the widely accepted QuEChERS sample preparation method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.

Analytical Approach

The recommended analytical strategy involves an initial sample extraction and cleanup using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach efficiently removes a significant portion of matrix interferences from complex agricultural samples. Subsequent analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides excellent selectivity and sensitivity for detecting and quantifying trace levels of the target analyte. While gas chromatography methods can be used for carbamate analysis, they often require a derivatization step to prevent thermal degradation of the analyte during analysis.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation via QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is adapted from standard AOAC methods and is suitable for a wide range of fruit, vegetable, and soil samples.[3][4]

Materials:

  • Homogenized agricultural sample (fruit, vegetable, or soil)

  • Acetonitrile (ACN) with 1% acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate (CH₃COONa)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (optional, for samples with high pigment content)

  • 50 mL centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

Procedure:

  • Sample Weighing: Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.[1][3]

  • Extraction:

    • Add 15 mL of acetonitrile containing 1% acetic acid to the tube.[1][3]

    • Add the appropriate QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate).[1]

    • Cap the tube tightly and shake vigorously for 1-2 minutes. A mechanical shaker can be used for 30 minutes for thorough extraction.[3][4]

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the organic layer.[1][3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg PSA, 500 mg anhydrous MgSO₄, and (if necessary) 200 mg GCB.[4]

    • Vortex the tube for 1 minute to ensure thorough mixing with the cleanup sorbents.[4]

  • Final Centrifugation and Collection:

    • Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.

    • Carefully collect the final, cleaned extract.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a robust method for the sensitive and selective quantification of the target analyte.

Instrumentation and Reagents:

  • A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Reversed-phase C18 column (e.g., ≤3 µm particle size, 2.1 x 100 mm).[1]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[3][5]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium acetate.[3][5]

Procedure:

  • Chromatographic Separation:

    • Set up a gradient elution profile to separate the analyte from matrix components. A typical gradient might run from 5-10% B to 95-100% B over several minutes.

    • Inject 3-10 µL of the final extract from the QuEChERS preparation.[1]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[1]

    • Use the Multiple Reaction Monitoring (MRM) mode for quantification. This involves monitoring the transition of the precursor ion (the protonated molecule, [M+H]⁺) to specific product ions.

    • Optimize cone voltage and collision energy for the specific MRM transitions of this compound.

  • Quantification:

    • Prepare matrix-matched calibration standards by spiking blank sample extracts with known concentrations of an this compound analytical standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Quantitative data should be summarized for clarity and comparability. The following tables provide typical performance characteristics and instrumental conditions for carbamate analysis using LC-MS/MS.

Table 1: Typical Performance Characteristics for LC-MS/MS Carbamate Analysis

Parameter Typical Performance Reference
Linearity (r²) > 0.996 [3]
Limit of Quantification (LOQ) 1 - 10 µg/kg (ppb) [1][3][6]
Accuracy (Recovery) 85% - 110% [1][3][7]

| Precision (%RSD) | < 15% |[3][6][7] |

Table 2: Recommended LC-MS/MS System Conditions

Parameter Setting Reference
LC System
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, <3 µm) [1]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid [3]
Flow Rate 0.2 - 0.4 mL/min [1][3]
Injection Volume 3 - 10 µL [1]
Column Temperature 40 °C [3]
MS/MS System
Ionization Source Electrospray Ionization (ESI), Positive Mode [1]
Capillary Voltage ~3.0-5.5 kV [3]
Desolvation Temperature 450-500 °C [3]

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |[4] |

Table 3: Proposed MRM Transitions for this compound ([M+H]⁺ = m/z 186.1) Note: These transitions are predicted based on the chemical structure and require experimental verification on a mass spectrometer.

Precursor Ion (m/z) Product Ion (m/z) Proposed Transition Use
186.1 127.0 [M+H]⁺ → [Cl-C₆H₄-NH₂]⁺ (Loss of C₂H₅OCO) Quantifier

| 186.1 | 99.0 | [M+H]⁺ → [Cl-C₆H₄]⁺ (Loss of C₂H₅OCONH₂) | Qualifier |

Visualizations

Diagrams help clarify complex workflows, ensuring reproducibility and understanding.

QuEChERS_Workflow cluster_extraction Extraction Phase cluster_cleanup Cleanup Phase (d-SPE) sample 1. Weigh 15g Homogenized Sample add_solvent 2. Add 15mL ACN (1% Acetic Acid) sample->add_solvent add_salts 3. Add MgSO₄ & Sodium Acetate Salts add_solvent->add_salts shake 4. Shake Vigorously (1-2 min) add_salts->shake centrifuge1 5. Centrifuge (5 min) shake->centrifuge1 transfer 6. Transfer Supernatant centrifuge1->transfer add_dspe 7. Add to Tube with PSA & MgSO₄ transfer->add_dspe vortex 8. Vortex (1 min) add_dspe->vortex centrifuge2 9. Centrifuge (5 min) vortex->centrifuge2 final_extract 10. Collect & Filter Final Extract centrifuge2->final_extract

Caption: Workflow for QuEChERS sample preparation.

LCMS_Analysis_Workflow start Filtered Sample Extract injection 1. Inject Sample into LC System start->injection separation 2. Chromatographic Separation (C18 Reversed-Phase Column) injection->separation ionization 3. Electrospray Ionization (ESI+) separation->ionization ms_analysis 4. MS/MS Analysis (Precursor/Product Ion Scan - MRM) ionization->ms_analysis detection 5. Ion Detection ms_analysis->detection data_proc 6. Data Processing & Quantification (Calibration Curve) detection->data_proc result Final Concentration Result data_proc->result

Caption: Workflow for LC-MS/MS analysis.

References

In vitro antifungal assay protocol for Ethyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An established methodology for evaluating the antifungal properties of chemical compounds is crucial for the discovery and development of new therapeutic agents. This document provides a comprehensive protocol for conducting an in vitro antifungal assay of Ethyl N-(4-chlorophenyl)carbamate, a compound of interest for its potential fungicidal or fungistatic activity. The described methods are based on widely recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensuring reliability and reproducibility of the results.[1][2]

This protocol outlines two primary methods for assessing antifungal susceptibility: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for qualitatively evaluating antifungal activity. These methods are applicable to a broad range of fungi, including yeasts and molds.

Experimental Protocols

Broth Microdilution Method

This method is considered the gold standard for determining the quantitative antifungal activity of a compound by establishing the MIC.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in RPMI 1640 medium to achieve the desired starting concentration for serial dilutions. The final DMSO concentration should not exceed 1% to avoid toxicity to the fungi.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

    • Harvest the fungal cells and suspend them in sterile saline or PBS.

    • Adjust the fungal suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or by direct cell counting with a hemocytometer.[3]

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of approximately 1 x 10³ to 5 x 10³ cells/mL.[2]

  • Assay Performance:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution in RPMI 1640 medium. The typical final volume in each well is 100 µL.

    • Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compound.

    • Include a positive control (a known antifungal agent), a negative control (medium with fungal inoculum but no compound), and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control well.[1] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Disk Diffusion Method

This method provides a qualitative assessment of the antifungal activity and is simpler to perform.[4]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[3]

  • Fungal isolates

  • Positive control antifungal disks

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Antifungal Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculation of Agar Plates:

    • Prepare a fungal inoculum as described in the broth microdilution method.

    • Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the Mueller-Hinton agar plate.[5]

    • Allow the plates to dry for a few minutes.[4]

  • Assay Performance:

    • Place the prepared this compound disks and a positive control disk onto the inoculated agar surface.

    • Invert the plates and incubate at 30-35°C for 24-48 hours.[4][6]

  • Evaluation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.[4] A larger zone of inhibition indicates greater antifungal activity.

Data Presentation

The quantitative data obtained from the broth microdilution assay can be summarized in a table for clear comparison of the antifungal activity of this compound against different fungal species.

Fungal SpeciesThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Candida albicans641
Aspergillus fumigatus1282
Cryptococcus neoformans320.5
Trichophyton rubrum160.25

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vitro antifungal assay of this compound.

Antifungal_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_microdilution Broth Microdilution cluster_disk_diffusion Disk Diffusion cluster_results Results Compound_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Prep_Disks Prepare Antifungal Disks Compound_Prep->Prep_Disks Inoculum_Prep Prepare Fungal Inoculum Inoculate_Plate Inoculate with Fungal Suspension Inoculum_Prep->Inoculate_Plate Inoculate_Agar Inoculate Agar Plate Inoculum_Prep->Inoculate_Agar Serial_Dilution->Inoculate_Plate Incubate_Micro Incubate Plate Inoculate_Plate->Incubate_Micro Read_MIC Determine MIC Incubate_Micro->Read_MIC Data_Analysis Data Analysis and Comparison Read_MIC->Data_Analysis Place_Disks Place Disks on Agar Prep_Disks->Place_Disks Inoculate_Agar->Place_Disks Incubate_Disk Incubate Plate Place_Disks->Incubate_Disk Measure_Zones Measure Zones of Inhibition Incubate_Disk->Measure_Zones Measure_Zones->Data_Analysis

Caption: Workflow for In Vitro Antifungal Assay.

References

Application of Ethyl N-(4-chlorophenyl)carbamate as a Potential Fungicide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-(4-chlorophenyl)carbamate is a member of the N-aryl carbamate class of organic compounds. Carbamate derivatives have demonstrated significant potential as fungicidal agents, with several commercially successful fungicides belonging to this chemical family. The introduction of a chlorine atom onto the phenyl ring has been shown in various studies to enhance antifungal potency, making this compound a promising candidate for development as a novel fungicide for crop protection. Carbamate fungicides are known to act on a broad spectrum of plant pathogenic fungi. Their mechanism of action is often attributed to the inhibition of essential enzymes by targeting thiol groups. This document provides detailed application notes and experimental protocols for the evaluation of this compound's fungicidal activity.

Data Presentation

While specific efficacy data for this compound is not extensively available in the public domain, the following tables summarize representative in vitro antifungal activity of closely related N-aryl carbamate derivatives against various plant pathogenic fungi. This data is provided to illustrate the potential efficacy of this class of compounds.

Table 1: In Vitro Antifungal Activity of N-Aryl Carbamate Derivatives against Various Phytopathogenic Fungi.

Compound IDTarget FungusConcentration (µg/mL)Inhibition Rate (%)Reference
1tBotrytis cinerea50>70[1]
1xBotrytis cinerea50>70[1]
1agBotrytis cinerea50>70[1]
1tMagnaporthe grisea50>70[1]
1xMagnaporthe grisea50>70[1]
1agMagnaporthe grisea50>70[1]
1xPythium aphanidermatum5072.48[1]
1agPythium aphanidermatum5075.4[1]
1afFusarium graminearum5085.83[1]
1tValsa mali50>60[1]
1agColletotrichum siamense5072.12[1]
1zFusarium oxysporum50>62.50[1]

Table 2: EC₅₀ Values of Selected N-Aryl Carbamate Derivatives against Phytopathogenic Fungi.

Compound IDTarget FungusEC₅₀ (µg/mL)Reference
1afFusarium graminearum12.50[1]
1zFusarium oxysporum16.65[1]
3b1Botrytis cinerea12.94[2]
3b2Botrytis cinerea17.21[2]
3b2Fusarium graminearum9.53[2]
3a9Colletotrichum destructivum16.70[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer

  • Sterile distilled water

  • Potato Dextrose Agar (PDA)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on PDA plates at an appropriate temperature until sporulation.

    • Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁶ to 5 x 10⁶ spores/mL using a hemocytometer.

    • Dilute the spore suspension in RPMI-1640 medium to the final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the antifungal stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in a range of concentrations of the test compound.

    • Include a positive control (no compound) and a negative control (no fungus) for each plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well (except the negative control).

    • Incubate the plates at a suitable temperature (e.g., 28-35°C) for 48-72 hours, or until growth is clearly visible in the positive control wells.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes complete (100%) inhibition of visible fungal growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_inoculum Fungal Inoculum Preparation inoculation Inoculation fungal_inoculum->inoculation stock_solution Stock Solution Preparation serial_dilution Serial Dilution in 96-well Plate stock_solution->serial_dilution serial_dilution->inoculation incubation Incubation (48-72h) inoculation->incubation mic_determination MIC Determination (Visual Assessment) incubation->mic_determination

Fig 1: Workflow for MIC Determination.
Protocol 2: Spore Germination Assay

This protocol assesses the effect of the compound on the germination of fungal spores.

Materials:

  • This compound

  • DMSO

  • Spore suspension (prepared as in Protocol 1)

  • Germination medium (e.g., Potato Dextrose Broth or a defined minimal medium)

  • Microscope slides with cavities or 96-well plates

  • Microscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of dilutions of this compound in the germination medium. Include a solvent control (DMSO in medium) and a negative control (medium only).

  • Assay Setup:

    • In the cavities of a microscope slide or wells of a 96-well plate, mix 50 µL of the spore suspension with 50 µL of each test solution.

    • The final spore concentration should be around 1 x 10⁵ spores/mL.

  • Incubation:

    • Incubate the slides/plates in a humid chamber at an optimal temperature for germination (e.g., 25-28°C) for a period sufficient for germination to occur in the control (typically 6-24 hours).

  • Microscopic Examination:

    • After incubation, place a drop of lactophenol cotton blue on the slide to stop germination and stain the spores.

    • Examine at least 100 spores per replicate under a microscope.

    • A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis:

    • Calculate the percentage of germination for each treatment.

    • Determine the concentration of the compound that inhibits 50% of spore germination (IC₅₀).

experimental_workflow_spore_germination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_suspension Spore Suspension Preparation mixing Mixing Spores and Test Solutions spore_suspension->mixing test_solutions Test Solution Preparation test_solutions->mixing incubation Incubation in Humid Chamber mixing->incubation microscopic_exam Microscopic Examination incubation->microscopic_exam data_analysis Data Analysis (% Germination, IC50) microscopic_exam->data_analysis signaling_pathway cluster_cell Fungal Cell compound This compound enzyme Thiol-containing Enzymes compound->enzyme Inhibition ros Reactive Oxygen Species (ROS) Production compound->ros Induction growth_inhibition Inhibition of Cellular Respiration and Metabolism enzyme->growth_inhibition mapk_pathway MAPK Signaling Pathway (e.g., Hog1) ros->mapk_pathway Activation apoptosis Apoptosis mapk_pathway->apoptosis Leads to

References

Application Notes and Protocols for Ethyl N-(4-chlorophenyl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-(4-chlorophenyl)carbamate is a versatile intermediate in organic synthesis, primarily utilized in the preparation of a variety of biologically active molecules. Its structure, featuring a reactive carbamate functional group attached to a 4-chlorophenyl ring, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds. The presence of the chlorine atom on the phenyl ring can also be leveraged for further synthetic transformations or to modulate the biological activity of the final product.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and use of this compound as a synthetic intermediate.

Physicochemical Properties and Spectroscopic Data

While experimental spectroscopic data for this compound is not widely published, the following table provides its key physicochemical properties and estimated 1H and 13C NMR chemical shifts based on data from structurally similar compounds.

PropertyValue
CAS Number 2621-80-9
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance White to off-white crystalline solid
Melting Point 102-103 °C (for tert-butyl analog)[2]
Solubility Soluble in most organic solvents (e.g., THF, DCM, DMSO), sparingly soluble in water.[2]
Estimated ¹H NMR (400 MHz, CDCl₃) δ (ppm) Assignment
7.35-7.25 (m, 4H)Aromatic protons
6.5-6.7 (br s, 1H)N-H proton
4.23 (q, J = 7.1 Hz, 2H)-OCH₂CH₃
1.31 (t, J = 7.1 Hz, 3H)-OCH₂CH₃
Estimated ¹³C NMR (100 MHz, CDCl₃) δ (ppm) Assignment
153-154C=O (carbamate)
136-137C-Cl (aromatic)
129-130Aromatic CH
120-121Aromatic CH
118-119C-N (aromatic)
61-62-OCH₂CH₃
14-15-OCH₂CH₃

Synthesis of this compound

Several methods are available for the synthesis of this compound. The choice of method may depend on the availability of starting materials, scale, and desired purity.

Synthesis Data Presentation
Starting Material(s)Reagents/SolventsReaction ConditionsYield
4-Chloroaniline, Urea, Ethyl carbamateEthanol, Chlorobenzene200°C, 6.5 hours78.6%[1]
4-ChloroanilineEthyl chloroformate, Pyridine (or other base)Controlled temperature~78%[1]
4-ChlorophenylisocyanateZinc bromide, Ethyl acetate/Tetrahydrofuran45°C, 10 hours>70%[1]
Experimental Protocols for Synthesis

Protocol 1: From 4-Chloroaniline and Ethyl Chloroformate [1]

This is a common and straightforward method for the synthesis of carbamates.

Materials:

  • 4-Chloroaniline

  • Ethyl chloroformate

  • Pyridine (or another suitable non-nucleophilic base)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-chloroaniline (1.0 eq) in THF or DCM.

  • Add pyridine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add ethyl chloroformate (1.05 eq) dropwise via the addition funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Protocol 2: From 4-Chlorophenylisocyanate [1]

This method is suitable when the corresponding isocyanate is readily available.

Materials:

  • 4-Chlorophenylisocyanate

  • Anhydrous ethanol

  • Dry Tetrahydrofuran (THF)

  • Catalytic amount of a Lewis acid (e.g., Zinc bromide) or a base (e.g., triethylamine) (optional, but can accelerate the reaction)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenylisocyanate (1.0 eq) in dry THF.

  • Add anhydrous ethanol (1.1 eq) to the solution.

  • If using a catalyst, add it at this stage.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for several hours.

  • Monitor the reaction by TLC or IR spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by recrystallization if necessary.

Applications as a Synthetic Intermediate

The primary utility of this compound lies in its ability to act as a precursor for more complex molecules, particularly substituted ureas and heterocyclic systems.

Synthesis of N,N'-Substituted Ureas

This compound is an excellent starting material for the synthesis of unsymmetrical ureas, which are important pharmacophores in many drug molecules. The reaction proceeds by the displacement of the ethoxy group by an amine.

carbamate This compound urea N-(4-chlorophenyl)-N',N'-R¹,R²-urea carbamate->urea Heat, Solvent (e.g., DMSO) amine R¹R²NH amine->urea ethanol Ethanol

Caption: General synthesis of substituted ureas.

This protocol is adapted from a general method for the synthesis of ureas from carbamates.

Materials:

  • This compound

  • Primary or secondary amine (aliphatic or aromatic)

  • Dimethyl sulfoxide (DMSO) or other high-boiling polar aprotic solvent

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to 80-120°C and stir for 4-12 hours. The reaction temperature and time will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water to precipitate the urea product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).

AmineProductReaction ConditionsYield
AnilineN-(4-chlorophenyl)-N'-phenylureaDMSO, 100°C, 6hHigh
BenzylamineN-(4-chlorophenyl)-N'-benzylureaDMSO, 90°C, 5hHigh
Piperidine1-(4-chlorophenyl)-3-piperidin-1-ylureaDMSO, 80°C, 4hHigh
Note: Yields are generally high but depend on the specific amine used.
Precursor for Heterocyclic Synthesis

The carbamate functionality can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry. For example, N-aryl carbamates can be precursors to quinazolinones and other related heterocycles. While direct cyclization of this compound is less common, it can be modified to introduce a second reactive group that facilitates cyclization.

start This compound step1 Functional Group Interconversion start->step1 intermediate Reactive Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Heterocyclic Product (e.g., Quinazolinone derivative) step2->product

Caption: A logical workflow for heterocyclic synthesis.

Applications in Drug Development and Agrochemicals

This compound serves as a key building block in the synthesis of compounds with a wide range of biological activities.

  • Agrochemicals: The N-(4-chlorophenyl) moiety is present in several herbicides and fungicides. Carbamate derivatives have been investigated for their fungicidal properties.[1]

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis. Its utility is primarily demonstrated in the straightforward and high-yielding synthesis of N,N'-substituted ureas. The protocols provided herein offer a starting point for researchers to utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and agrochemical development. The provided diagrams and tables are intended to facilitate a clear understanding of the synthetic routes and potential applications of this important chemical building block.

References

Application Notes and Protocols for Ethyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl N-(4-chlorophenyl)carbamate is a chemical compound belonging to the carbamate class, characterized by a 4-chlorophenyl group attached to a carbamic acid ethyl ester.[1] This compound is of interest in experimental research due to its potential biological activities, including fungicidal properties.[2] Its utility in agrochemical and pharmaceutical research is an area of active investigation. Structurally, the presence of the halogenated aromatic ring and the carbamate moiety are key determinants of its chemical reactivity and biological action.[1] Carbamates, as a class, are known for their ability to interact with enzymes, most notably through the inhibition of acetylcholinesterase.[3][4]

Due to its chemical and proteolytic stability and its ability to permeate cell membranes, the carbamate group is a significant structural motif in medicinal chemistry.[5][6] this compound is characterized by its moderate solubility in organic solvents and limited solubility in water, a critical consideration for its formulation in experimental settings.[1]

Physicochemical and Biological Properties

A summary of the known quantitative data for this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
CAS Number 2621-80-9[1]
Appearance White crystalline solid (typical for similar carbamates)[7]
Solubility Limited in water, moderate in organic solvents.[1]
Known Biological Activity Fungicidal properties, potential acetylcholinesterase inhibitor.[2][3][4]

Experimental Protocols

Safety and Handling Precautions

This compound should be handled with care, following standard laboratory safety procedures for chlorinated organic compounds and carbamates.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[8] The container should be tightly sealed.

  • Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

Formulation for In Vitro Experimental Use

Due to its low aqueous solubility, a stock solution in an organic solvent is required for the preparation of working solutions for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Preparation of a 100 mM Stock Solution:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully add approximately 19.96 mg of this compound to the tube. Record the exact weight.

    • Calculate the required volume of DMSO to achieve a 100 mM concentration using the formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.1 M.

    • Add the calculated volume of DMSO to the microcentrifuge tube.

    • Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the 100 mM stock solution in the appropriate cell culture medium or buffer for your experiment.

    • It is crucial to ensure that the final concentration of DMSO in the working solution is non-toxic to the cells being tested, typically below 0.5%.

  • Control:

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.

Formulation for In Vivo Experimental Use

For in vivo studies, the formulation must be biocompatible and suitable for the chosen route of administration. Given the compound's hydrophobicity, a co-solvent system or a lipid-based vehicle is recommended.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

Protocol (for a 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline Vehicle):

  • Preparation of the Vehicle:

    • In a sterile vial, combine 10 parts DMSO, 40 parts PEG400, and 5 parts Tween 80.

    • Vortex thoroughly to create a homogenous mixture.

  • Dissolving the Compound:

    • Weigh the required amount of this compound for the desired final concentration.

    • Add the compound to the vehicle mixture.

    • Vortex until the compound is completely dissolved. Gentle warming may be required.

  • Final Formulation:

    • Slowly add 45 parts of sterile saline to the mixture while continuously vortexing to prevent precipitation.

    • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the co-solvent or surfactant concentration, or by considering an alternative vehicle.

  • Administration and Control:

    • The formulation should be administered immediately after preparation.

    • A vehicle control group receiving the same formulation without the active compound must be included in the experimental design.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vitro Antifungal Activity Screening

The following diagram illustrates a typical workflow for screening the antifungal activity of this compound using the poisoned food technique.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Weigh Ethyl N-(4-chlorophenyl)carbamate B Prepare Stock Solution (e.g., in DMSO) A->B D Prepare Poisoned Media (PDA + Compound) B->D C Prepare Fungal Culture (e.g., on PDA) E Inoculate Plates with Fungal Plugs C->E D->E F Incubate Plates E->F G Measure Mycelial Growth F->G H Calculate Percent Inhibition G->H I Determine EC50 H->I

Caption: Workflow for in vitro antifungal screening.

Hypothetical Signaling Pathway of Carbamate-Induced Cellular Stress

Based on the known mechanisms of carbamates, the following diagram illustrates a hypothetical signaling pathway involving acetylcholinesterase inhibition and induction of oxidative stress.

signaling_pathway cluster_cholinergic Cholinergic System cluster_oxidative Oxidative Stress Pathway compound This compound AChE Acetylcholinesterase (AChE) compound->AChE Inhibition ACh Acetylcholine (ACh) Accumulation receptor Muscarinic/Nicotinic Receptors ACh->receptor chol_stress Cholinergic Stress receptor->chol_stress ROS Increased ROS Production chol_stress->ROS Nrf2_Keap1 Keap1-Nrf2 Complex ROS->Nrf2_Keap1 apoptosis Apoptosis / Cell Death ROS->apoptosis Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE antioxidant_genes Upregulation of Antioxidant Genes ARE->antioxidant_genes antioxidant_genes->apoptosis Protection

Caption: Hypothetical carbamate signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl N-(4-chlorophenyl)carbamate for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is resulting in a low yield of this compound. What are the potential causes?

A1: Low yields can stem from several factors throughout the synthetic process. The most common issues include:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure all starting material has been consumed before proceeding with the work-up.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common impurity is N,N'-bis(4-chlorophenyl)urea, especially in reactions involving isocyanates or urea.[2] Optimizing reaction conditions, such as temperature and the order of reagent addition, can minimize these side reactions.[2]

  • Product Loss During Work-up: Significant amounts of the product can be lost during extraction, washing, and purification steps.[2] To mitigate this, optimize the pH during aqueous washes and be cautious with the volume of solvent used for recrystallization to avoid excessive product dissolution.[2]

  • Moisture in Reaction: The presence of water can lead to the hydrolysis of starting materials (like ethyl chloroformate) or the desired carbamate product, reducing the overall yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Suboptimal Reaction Temperature: Temperature control is critical. Excessively high temperatures can lead to thermal degradation of the product, while temperatures that are too low may result in an incomplete reaction.[2]

Q2: I am observing significant impurity formation in my crude product. How can I identify and minimize these impurities?

A2: Impurity identification is key to troubleshooting. Common impurities and strategies to minimize them include:

  • Unreacted 4-chloroaniline: This indicates an incomplete reaction. Consider increasing the reaction time, adjusting the temperature, or using a slight excess of the other reactant (e.g., ethyl chloroformate).

  • N,N'-bis(4-chlorophenyl)urea: This byproduct is often less soluble than the desired carbamate and may precipitate from the reaction mixture.[2] Its formation can be minimized by controlling the reaction temperature and the stoichiometry of the reactants.[2] During purification, selecting a recrystallization solvent where the urea byproduct has low solubility is an effective removal strategy.[2]

  • Contaminated Starting Materials: Impurities in the starting materials, such as isomeric or di-substituted chloroanilines, will carry through the reaction.[2] It is advisable to verify the purity of your starting materials before use and purify them if necessary.[2]

Q3: What are the recommended purification methods for this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying the crude product. A suitable solvent system, such as hexane/ethyl acetate, can be used.[2] The goal is to find a solvent in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble.

  • Column Chromatography: For smaller scale reactions or to separate compounds with similar solubility, column chromatography is a powerful technique.[3]

  • Fractional Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure (in vacuo) can be an effective purification method, especially for separating it from less volatile or non-volatile impurities.[1]

Data Presentation: Comparison of Synthetic Protocols

Starting MaterialsReagents/SolventsReaction ConditionsYieldReference
4-chloroaniline, Urea, Ethyl carbamateEthanol, Chlorobenzene200°C, 6.5 hours78.6%[1]
4-chloroanilineEthyl chloroformate, Base (e.g., Pyridine)Controlled temperature~78%[1]
4-chlorophenylisocyanateZinc bromide ethyl acetate / Tetrahydrofuran40-45°C, 8-12 hours>70%[1][3]

Experimental Protocols

Protocol 1: Synthesis from 4-chloroaniline and Ethyl Chloroformate [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-chloroaniline in a solvent such as tetrahydrofuran or dichloromethane.

  • Reagent Addition: Under basic conditions (e.g., using pyridine), add a slight excess of ethyl chloroformate dropwise while maintaining a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and extract the product. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Synthesis from 4-chlorophenylisocyanate [3]

  • Reaction Setup: In a reaction flask, use tetrahydrofuran as a solvent.

  • Reagent Addition: React 4-chlorophenylisocyanate with a Reformatzky reagent (ethyl zinc bromide acetate) at a molar ratio of 1:1 to 1:4.

  • Reaction Conditions: Maintain the reaction temperature at 40-45°C for 8-12 hours.

  • Work-up and Purification: After the reaction is complete, quench it with a saturated ammonium chloride solution. Extract the organic phase with ether and purify by column chromatography to obtain the final product.

Visualizations

Synthesis_Pathways cluster_0 Route 1: From 4-chloroaniline cluster_1 Route 2: From 4-chlorophenylisocyanate 4-Chloroaniline_1 4-Chloroaniline Product_1 This compound 4-Chloroaniline_1->Product_1 Acylation Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Product_1 Base Base (e.g., Pyridine) Base->Product_1 4-chlorophenylisocyanate 4-chlorophenylisocyanate Product_2 This compound 4-chlorophenylisocyanate->Product_2 Zinc_reagent Zinc bromide ethyl acetate Zinc_reagent->Product_2

Caption: Synthesis pathways for this compound.

Experimental_Workflow Start Reaction Setup Reagent_Addition Reagent Addition Start->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Workup Work-up (Quenching, Extraction) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Yield Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Workup_Loss Product Loss During Work-up? Side_Reactions->Workup_Loss No Optimize_Conditions Optimize Temp/Reagent Stoichiometry Side_Reactions->Optimize_Conditions Yes Optimize_Purification Optimize Extraction/Recrystallization Workup_Loss->Optimize_Purification Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of Ethyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl N-(4-chlorophenyl)carbamate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and impurities.

Issue 1: Presence of a Significant Amount of N,N'-bis(4-chlorophenyl)urea as a Byproduct

Q: My final product is contaminated with a significant amount of a white, high-melting solid, which I've identified as N,N'-bis(4-chlorophenyl)urea. How can I minimize its formation?

A: The formation of N,N'-bis(4-chlorophenyl)urea is a common side reaction, particularly when using the 4-chlorophenyl isocyanate route. This byproduct arises from the reaction of the isocyanate intermediate with unreacted 4-chloroaniline or with 4-chloroaniline formed from the hydrolysis of the isocyanate.

Troubleshooting Steps:

  • Control of Stoichiometry: Ensure precise control over the stoichiometry of the reactants. An excess of 4-chlorophenyl isocyanate can lead to the formation of the urea byproduct.

  • Reaction Conditions:

    • Temperature: Higher temperatures can favor the formation of side products. It is advisable to maintain the reaction at a controlled, lower temperature.[1]

    • Addition of Reagents: Slow, dropwise addition of ethyl chloroformate to the solution of 4-chloroaniline and base can help to minimize localized high concentrations of reactants, which can lead to side reactions.

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of 4-chlorophenyl isocyanate to 4-chloroaniline, which then reacts with another molecule of the isocyanate to form the urea. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Choice of Synthesis Route: The route starting from 4-chloroaniline and ethyl chloroformate is generally less prone to the formation of N,N'-bis(4-chlorophenyl)urea compared to the isocyanate route.

Issue 2: Formation of Isomeric and Di-substituted Carbamate Impurities

Q: I am observing impurities in my product with similar properties to this compound, which I suspect are isomeric or di-substituted carbamates. What is the source of these impurities and how can I avoid them?

A: These impurities typically arise from the presence of isomeric (e.g., 2-chloroaniline, 3-chloroaniline) or di-substituted (e.g., dichlorinated anilines) anilines in the 4-chloroaniline starting material.[1]

Troubleshooting Steps:

  • Starting Material Purity:

    • Analysis: Before starting the synthesis, analyze the purity of the 4-chloroaniline using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Purification: If significant impurities are detected, purify the 4-chloroaniline by recrystallization or distillation.

  • Purification of the Final Product: If the impurities are already present in the final product, they can often be removed by careful recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common methods for synthesizing this compound are:

  • Route 1: From 4-chloroaniline and Ethyl Chloroformate: This is a widely used laboratory method where 4-chloroaniline reacts with ethyl chloroformate in the presence of a base (like pyridine or a tertiary amine) to neutralize the hydrochloric acid byproduct.[2]

  • Route 2: From 4-chlorophenyl isocyanate and Ethanol: This route involves the reaction of 4-chlorophenyl isocyanate with ethanol. While often a clean reaction, it can be complicated by the reactivity of the isocyanate intermediate.[1]

Q2: What is the detailed mechanism for the formation of the N,N'-bis(4-chlorophenyl)urea byproduct?

A2: The formation of N,N'-bis(4-chlorophenyl)urea occurs when 4-chlorophenyl isocyanate reacts with 4-chloroaniline. The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form the stable urea derivative.

Q3: Are there any other potential side reactions to be aware of?

A3: Besides the formation of N,N'-bis(4-chlorophenyl)urea and impurities from the starting material, another potential side reaction is the formation of ethyl carbonate. This can occur if there is an excess of ethyl chloroformate that reacts with the alcohol (ethanol) used in the reaction or workup.

Data Presentation

The following table summarizes the typical yields for the synthesis of this compound via different routes. Please note that specific yields can vary depending on the exact reaction conditions and scale.

Starting MaterialsReagents/SolventsReaction ConditionsYield (%)Reference
4-chloroaniline, Ethyl ChloroformatePyridine, ChloroformControlled temperature~78[2]
4-chlorophenyl isocyanate, EthanolTetrahydrofuran45°C, 10 hours>70[2]
4-chloroaniline, Urea, Ethyl carbamateEthanol, Chlorobenzene200°C, 6.5 hours78.6[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-chloroaniline and Ethyl Chloroformate

  • Materials:

    • 4-chloroaniline

    • Ethyl chloroformate

    • Pyridine (or other suitable base)

    • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1.0 equivalent) and pyridine (1.1 equivalents) in the anhydrous solvent.

    • Cool the mixture in an ice bath.

    • Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: Synthesis of this compound from 4-chlorophenyl isocyanate and Ethanol

  • Materials:

    • 4-chlorophenyl isocyanate

    • Anhydrous ethanol

    • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenyl isocyanate (1.0 equivalent) in the anhydrous solvent.

    • Slowly add anhydrous ethanol (1.1 equivalents) to the stirred solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting solid is typically of high purity, but can be further purified by recrystallization if necessary.

Mandatory Visualization

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 4-Chloroaniline 4-Chloroaniline Reaction_Step1 Nucleophilic Acyl Substitution 4-Chloroaniline->Reaction_Step1 Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Reaction_Step1 Base Base Base->Reaction_Step1 Neutralizes HCl This compound This compound Reaction_Step1->this compound 4-Chlorophenyl isocyanate 4-Chlorophenyl isocyanate Reaction_Step2 Nucleophilic Addition 4-Chlorophenyl isocyanate->Reaction_Step2 Unreacted 4-Chloroaniline Unreacted 4-Chloroaniline Unreacted 4-Chloroaniline->Reaction_Step2 N,N'-bis(4-chlorophenyl)urea N,N'-bis(4-chlorophenyl)urea Reaction_Step2->N,N'-bis(4-chlorophenyl)urea start start->4-Chloroaniline start->Ethyl Chloroformate Troubleshooting_Workflow Start Start Problem Low Yield or High Impurity Level Start->Problem Check_Purity Check Starting Material Purity Problem->Check_Purity Check_Conditions Verify Reaction Conditions Problem->Check_Conditions Optimize_Purification Optimize Purification Method Problem->Optimize_Purification Impure_Start Impure Starting Material? Check_Purity->Impure_Start Incorrect_Cond Incorrect Reaction Conditions? Check_Conditions->Incorrect_Cond Recrystallize Recrystallization or Chromatography Optimize_Purification->Recrystallize Impure_Start->Check_Conditions No Purify_Start Purify Starting Material Impure_Start->Purify_Start Yes Incorrect_Cond->Optimize_Purification No Adjust_Cond Adjust T, Time, Base, etc. Incorrect_Cond->Adjust_Cond Yes End Problem Solved Purify_Start->End Adjust_Cond->End Recrystallize->End

References

Technical Support Center: Ethyl N-(4-chlorophenyl)carbamate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Ethyl N-(4-chlorophenyl)carbamate.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification process in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low Overall Yield After Purification

Q1: My final yield of pure this compound is significantly lower than expected. What are the potential causes?

A1: Low recovery can stem from several stages of the purification process. A systematic evaluation of your procedure is recommended.

  • Incomplete Extraction: The product may not have been fully extracted from the aqueous layer during the work-up. Ensure you are using an appropriate organic solvent and performing a sufficient number of extractions (typically 3).

  • Loss During Washing Steps: The product has some solubility in acidic and basic aqueous solutions. Overly vigorous or prolonged washing can lead to product loss. It is also possible for the product to be hydrolyzed under strongly acidic or basic conditions, especially with prolonged exposure.[1][2][3]

  • Improper Recrystallization Technique: Using too much recrystallization solvent will result in a significant portion of your product remaining in the mother liquor.[4][5] Conversely, premature crystallization during a hot filtration step can also lead to loss of product on the filter paper.[4]

  • Suboptimal Chromatography: If using column chromatography, the product might be adsorbing irreversibly to the silica gel, or the chosen eluent system may not be optimal for recovery.

Issue 2: Oily Product Instead of Crystals During Recrystallization

Q2: I'm trying to recrystallize my crude product, but it separates as an oil instead of solid crystals. What is happening and how can I fix it?

A2: This phenomenon, known as "oiling out," is a common issue in recrystallization and can be caused by several factors.[6][7]

  • High Impurity Level: A high concentration of impurities can significantly depress the melting point of your product, causing it to separate as a liquid at a temperature where it is still highly soluble in the solvent.[5]

  • Low Melting Point of the Product: The melting point of the product itself might be close to the boiling point of the solvent.

  • Rapid Cooling: Cooling the solution too quickly can cause the product to crash out of solution as a supersaturated oil rather than forming an ordered crystal lattice.[4]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.[5]

  • Slow Cooling: Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This can create nucleation sites for crystal growth.[7]

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change Solvent System: If the above steps fail, the solvent system may be inappropriate. You may need to select a different solvent or a solvent pair.[7]

Issue 3: Presence of Impurities in the Final Product

Q3: My final product is not pure. What are the likely impurities and how can I remove them?

A3: The nature of the impurity depends on the synthetic route used to prepare the crude material. Common impurities include unreacted starting materials and byproducts of side reactions.

  • Unreacted 4-chloroaniline: This is a common basic impurity. It can be effectively removed by washing the organic extract with a dilute acidic solution (e.g., 5-10% HCl) during the work-up.[1][8]

  • N,N'-bis(4-chlorophenyl)urea: This byproduct can form if 4-chlorophenylisocyanate is used as a starting material in the presence of water. This urea is often much less soluble than the desired carbamate and may precipitate out. It can typically be removed by filtration or by selecting a recrystallization solvent in which the urea has very low solubility.[8]

  • Hydrolysis Product (N-(4-chlorophenyl)formamide): Carbamates can be susceptible to hydrolysis. To minimize this, avoid prolonged exposure to strong acids or bases and high temperatures during the work-up and purification.[1][9]

Q4: I see multiple spots on my TLC plate after purification. How can I improve the separation?

A4: If you are using column chromatography, optimizing the separation conditions is key.

  • Adjust Eluent Polarity: If the spots are too close together, you may need to use a less polar eluent system to increase the separation. Experiment with different ratios of solvents like hexane and ethyl acetate.[9]

  • Gradient Elution: If a single solvent system is not effective, a gradient elution (gradually increasing the polarity of the eluent) might be necessary.

  • Check for Overloading: Overloading the column with too much crude product can lead to poor separation.

Data Presentation

The following tables summarize key quantitative data for the purification of this compound.

Table 1: Recrystallization Solvents

Solvent SystemRatio (v/v)ProcedureExpected Outcome
Hexane / Ethyl AcetateStart with minimal hot Ethyl Acetate to dissolve, then add Hexane until cloudy.Dissolve crude product in a minimum amount of hot ethyl acetate. Slowly add hexane until the solution becomes cloudy. Reheat to clarify and then cool slowly.[8]White crystalline solid.
Ethanol / WaterN/ADissolve the crude product in hot ethanol and add water dropwise until persistent cloudiness is observed. Reheat to get a clear solution and then cool slowly.Formation of crystals upon cooling.

Table 2: Column Chromatography Parameters

ParameterValueNotes
Stationary PhaseSilica Gel (230-400 mesh)Standard silica gel for flash chromatography is suitable.
Mobile Phase (Eluent)Ethyl Acetate / Petroleum Ether1:5 (v/v) has been reported to be effective.[10]
TLC Monitoring SystemHexane / Ethyl AcetateA good starting point for developing the column eluent system.[9]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL for a typical lab-scale reaction) to remove any unreacted 4-chloroaniline.

  • Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic byproducts.[1]

  • Brine Wash: Wash the organic layer with brine (1 x 50 mL) to aid in the removal of water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude solid.

  • Recrystallization: Recrystallize the solid from a suitable solvent system, such as hexane/ethyl acetate, as described in Table 1.[8]

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Analyze the crude product by TLC using a hexane/ethyl acetate solvent system to determine an appropriate eluent for column chromatography.[9] The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system (e.g., 1:5 ethyl acetate/petroleum ether).[10]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the purification and troubleshooting process.

G Purification Workflow for this compound A Crude Product B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Acid Wash (e.g., 1M HCl) B->C D Base Wash (e.g., sat. NaHCO3) C->D E Dry Organic Layer (e.g., Na2SO4) D->E F Concentrate in vacuo E->F G Purification Step F->G H Recrystallization (e.g., Hexane/EtOAc) G->H Solid I Column Chromatography (Silica, EtOAc/Pet. Ether) G->I Oil or High Impurity J Pure this compound H->J I->J G Troubleshooting: Product Oiling Out During Recrystallization A Product Oils Out During Cooling B Potential Causes A->B C High Impurity Level B->C D Cooling Too Rapidly B->D E Inappropriate Solvent B->E F Solutions C->F K Consider Column Chromatography C->K D->F E->F G Re-heat, Add More Solvent F->G H Allow to Cool Slowly F->H I Scratch Flask / Add Seed Crystal F->I J Change Solvent System F->J

References

Technical Support Center: Overcoming Solubility Challenges of Ethyl N-(4-chlorophenyl)carbamate in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Ethyl N-(4-chlorophenyl)carbamate in experimental bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in bioassays?

This compound is a chemical compound belonging to the carbamate class. Like many organic molecules developed in drug discovery programs, it is predicted to have poor water solubility. Bioassays are typically conducted in aqueous environments (e.g., cell culture media, buffers), so delivering the compound in a soluble form at an accurate concentration is critical for obtaining reliable and reproducible results. Poor solubility can lead to compound precipitation, which in turn causes inaccurate effective concentrations and can produce misleading experimental outcomes.

Q2: What are the key physicochemical properties of this compound?

Table 1: Estimated Physicochemical Properties of Related Carbamates

PropertyEstimated Value/CharacteristicImplication for Bioassays
Molecular Weight~200-260 g/mol [1]Moderate size, typical for small molecule drugs.
XLogP3~2.7 - 3.1[1][2]A positive LogP value indicates higher solubility in lipids than in water, suggesting poor aqueous solubility.
Water SolubilityLowThe compound is unlikely to dissolve directly in aqueous buffers at concentrations required for most bioassays.
Hydrogen Bond Donors/AcceptorsPresentThese functional groups can interact with solvents.
Q3: What are the recommended primary solvents for preparing a stock solution?

For poorly water-soluble compounds like this compound, a high-concentration stock solution should be prepared in an organic solvent. The most common choice is Dimethyl sulfoxide (DMSO) due to its powerful solubilizing capacity for a wide range of organic molecules.[3] Other potential solvents include ethanol or dimethylformamide (DMF), but their compatibility with the specific bioassay must be verified.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

The final concentration of DMSO in the assay medium should be kept as low as possible to avoid solvent-induced toxicity or off-target effects.

  • General Recommendation: ≤ 0.5% (v/v)[3]

  • Safe for Most Cell Lines: ≤ 0.1% (v/v)[3][4]

  • Sensitive/Primary Cells: May require concentrations below 0.1%[3]

It is crucial to determine the tolerance of your specific cell line to DMSO by running a solvent toxicity control experiment.[4]

Q5: What are the potential effects of organic solvents like DMSO on bioassay results?

High concentrations of DMSO can have various effects on cells and assay components:

  • Cytotoxicity: DMSO concentrations above 1% can inhibit cell proliferation and induce cell death.[4][5]

  • Altered Cell Permeability: DMSO can increase the permeability of cell membranes.[3]

  • Cell Differentiation: In some cell lines, DMSO can induce differentiation.[4]

  • Assay Interference: DMSO can directly interfere with assay components or detection methods.

Always include a vehicle control (medium with the same final concentration of DMSO used for the test compound) in your experiments to account for any solvent effects.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter when working with this compound.

Problem 1: My compound precipitates immediately when I dilute my DMSO stock solution into the aqueous assay buffer or media.

This is a common issue caused by the rapid change in solvent polarity, which "shocks" the compound out of solution.

Table 2: Troubleshooting Immediate Precipitation

ObservationPotential CauseRecommended Solution
Immediate cloudiness or formation of visible particles upon adding stock to buffer/media.The final concentration of the compound exceeds its aqueous solubility limit.[6]Decrease the final concentration: Test a lower concentration of the compound. • Optimize the dilution process: Instead of a single large dilution, perform serial dilutions.[6] • Modify the addition technique: Add the stock solution dropwise to the assay medium while gently vortexing or stirring to allow for gradual dispersion.[6]
Rapid solvent polarity shift.[6]Pre-warm the aqueous medium: Warming the cell culture media to 37°C can sometimes help maintain solubility.[6] • Use an intermediate solvent: Perform an intermediate dilution in a solvent that is miscible with both DMSO and water, such as ethanol or PEG-400, before the final dilution into the aqueous medium.
Problem 2: The compound solution appears clear initially but becomes cloudy or shows precipitation over time in the incubator.

This delayed precipitation can be caused by changes in temperature, pH, or interactions with media components.

Table 3: Troubleshooting Delayed Precipitation

ObservationPotential CauseRecommended Solution
Solution becomes cloudy after incubation at 37°C.Temperature shift affecting compound solubility.[6]• Ensure all solutions, including the final assay plate, are pre-warmed to 37°C before mixing.
Interaction with media components (e.g., salts, serum proteins).[6]• Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. • If serum is the problem, consider reducing the serum percentage during the treatment period if the assay allows.
pH shift in the medium due to the CO2 environment.[6]• Ensure your medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES buffer).
Problem 3: I am observing inconsistent or unexpected results in my bioassay.

Poor solubility is a major cause of experimental variability. If the compound is not fully dissolved, the actual concentration exposed to the cells or target is unknown and inconsistent.

dot

A Inconsistent Bioassay Results B Visually Inspect Wells for Precipitate A->B C Precipitate Observed B->C Yes D No Precipitate Observed B->D No E Review and Optimize Solubilization Protocol (See Protocol Sections) C->E F Consider Other Experimental Variables: - Pipetting Accuracy - Cell Health & Density - Reagent Stability - Plate Edge Effects D->F G Re-run Experiment with Optimized Protocol E->G

Caption: Troubleshooting logic for inconsistent bioassay results.

Problem 4: I am concerned about solvent toxicity and want to use less DMSO.

If your assay is sensitive to DMSO or you need to test high concentrations of your compound, alternative solubilization strategies may be necessary.

  • Use of Co-solvents: While DMSO is a strong solvent, sometimes a combination of solvents can be effective.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their aqueous solubility.[7][8] This can be an excellent way to reduce or eliminate the need for organic solvents.[9][10]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for serial dilution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Allow the vial of powdered compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the tube in a water bath. Visually inspect to ensure no particulates remain.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Serial Dilution to Avoid Precipitation in Aqueous Media

Objective: To dilute the DMSO stock solution into cell culture medium while minimizing precipitation.

dot

cluster_0 Preparation in DMSO cluster_1 Intermediate Dilution (Optional but Recommended) cluster_2 Final Working Solution in Assay Plate A High Conc. Stock (e.g., 50 mM in 100% DMSO) B Intermediate Stock (e.g., 1 mM in Media + High DMSO) A->B Dilute 1:50 into Assay Medium C Final Concentration (e.g., 10 µM in Media + <0.5% DMSO) B->C Dilute 1:100 into Assay Wells

Caption: Workflow for serial dilution of a DMSO stock solution.

Procedure:

  • Thaw Stock: Thaw a single-use aliquot of your high-concentration DMSO stock solution and bring it to room temperature.

  • Prepare Intermediate Dilution: Create an intermediate dilution of your compound in pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first make a 200 µM intermediate solution (a 1:50 dilution).

  • Final Dilution: Add the required volume of the intermediate solution to the wells of your assay plate containing cells and medium to achieve the final desired concentration. This second dilution step ensures the final DMSO concentration remains low. For a 200 µM intermediate, a 1:20 dilution into the well would yield a 10 µM final concentration.

  • Mixing: Gently mix the plate by tapping or using an orbital shaker.

Protocol 3: Using β-Cyclodextrin for Enhanced Aqueous Solubility

Objective: To prepare a stock solution of this compound complexed with cyclodextrin to improve water solubility.[9][11]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer (e.g., PBS) or cell culture medium

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration will need to be optimized, but a starting point could be 1-10% (w/v).

  • Add Compound: Slowly add the powdered this compound to the stirring cyclodextrin solution.

  • Complexation: Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.[9]

  • Clarification: After stirring, you may observe some undissolved compound. Centrifuge the solution or let it sit to allow undissolved material to settle.

  • Sterilization & Quantification: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. The actual concentration of the solubilized compound in the filtrate should be determined analytically (e.g., via HPLC-UV). This quantified solution is now your aqueous stock.

  • Use in Assay: This aqueous stock can be directly diluted into your bioassay without the need for organic solvents.

dot

cluster_0 Inclusion Complex Formation cluster_1 Result A Hydrophobic Drug (e.g., this compound) C Water-Soluble Drug-Cyclodextrin Complex A->C B Cyclodextrin B->C D Increased Apparent Aqueous Solubility C->D Enables use in aqueous bioassays

Caption: Mechanism of solubility enhancement by cyclodextrin.

References

Technical Support Center: Stabilizing Ethyl N-(4-chlorophenyl)carbamate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl N-(4-chlorophenyl)carbamate. The following information is designed to help you successfully prepare, handle, and store this compound for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, solvent composition, temperature, and light exposure. As a carbamate, it is susceptible to hydrolysis, particularly under alkaline conditions, which can cleave the carbamate bond.[1][2]

Q2: What is the expected solubility of this compound in common laboratory solvents?

Q3: Can I adjust the pH to improve the solubility of this compound in aqueous solutions?

A3: this compound is a neutral molecule and lacks readily ionizable groups. Therefore, altering the pH of a solution is unlikely to significantly enhance its aqueous solubility.[3] Attempting to increase solubility by moving to a higher pH may accelerate hydrolytic degradation.[1][2]

Q4: What are the signs of degradation in my this compound solution?

A4: Degradation of your compound can be indicated by several observations, including a change in the color or clarity of the solution, the appearance of precipitate, or a decrease in the expected biological activity or analytical response. For definitive confirmation of stability, a validated analytical method, such as HPLC, should be used to monitor the concentration of the parent compound over time.

Q5: What are the recommended long-term storage conditions for solutions of this compound?

A5: For long-term stability, solutions of this compound should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to moisture.[4] Storage at -20°C or below is recommended for long-term studies.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in solution upon storage The solution is supersaturated, or the storage temperature is too low for the solvent system.Prepare a fresh solution at a slightly lower concentration. If storing at low temperatures, ensure the solvent system is appropriate and does not freeze out, causing the compound to precipitate. Consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Loss of biological activity or inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions for each experiment from a solid stock stored under recommended conditions. If solutions must be stored, validate their stability over the intended storage period using an appropriate analytical method (see Experimental Protocols). Avoid high pH buffers and prolonged exposure to ambient temperature and light.
Difficulty dissolving the compound Poor solubility in the chosen solvent.Use a co-solvent system. First, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly add the aqueous buffer while vortexing.[3] Gentle heating or sonication may also aid dissolution, but care should be taken to avoid thermal degradation.
Changes in solution color This could indicate a chemical reaction or degradation.Discard the solution and prepare a fresh stock. Investigate potential incompatibilities with other components in your solution or exposure to light, which can cause photodegradation.

Data Presentation

Table 1: General Solubility of N-Aryl Carbamates in Common Laboratory Solvents

SolventGeneral SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighA common solvent for preparing concentrated stock solutions of non-polar compounds.
EthanolModerate to HighOften used as a co-solvent for aqueous solutions.
MethanolModerate to HighSimilar to ethanol, can be used as a co-solvent.
AcetonitrileModerateFrequently used in analytical chromatography.
WaterLow to Very LowN-aryl carbamates generally have poor aqueous solubility.
Phosphate-Buffered Saline (PBS)Low to Very LowSolubility is expected to be similar to that in water. The slightly alkaline pH of PBS (typically 7.4) may slowly promote hydrolysis over long periods.

Note: This table provides a qualitative summary based on the general properties of N-aryl carbamates. It is crucial to experimentally determine the solubility of this compound in your specific solvent system.

Table 2: Factors Affecting the Stability of this compound in Solution

FactorEffect on StabilityRecommendation
High pH (Alkaline) Accelerates hydrolytic degradation.[1][2]Maintain the solution pH as close to neutral as possible, or slightly acidic if compatible with the experimental design. Avoid strongly basic buffers.
Low pH (Acidic) Generally more stable than in alkaline conditions, but strong acids can also catalyze hydrolysis.[1]Use buffers in the slightly acidic to neutral range (pH 4-7) for optimal stability.
Elevated Temperature Increases the rate of chemical degradation.[4]Store solutions at low temperatures (-20°C or below for long-term). Avoid prolonged exposure to ambient or elevated temperatures.
Light Exposure Can lead to photodegradation.Store solutions in amber vials or otherwise protected from light.[4]
Presence of Water Water is a reactant in the hydrolytic degradation pathway.For maximum long-term stability, consider storing the compound as a solid or as a concentrated stock in an anhydrous organic solvent like DMSO.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Objective: To prepare a concentrated stock solution for subsequent dilution in experimental media.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Analytical balance

    • Volumetric flask

    • Vortex mixer

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Transfer the solid to a volumetric flask.

    • Add a small amount of DMSO to the flask and vortex until the solid is completely dissolved.

    • Add DMSO to the final volume and mix thoroughly.

    • Store the stock solution in small, tightly capped aliquots at -20°C or below, protected from light.

Protocol 2: Forced Degradation Study to Assess Stability

  • Objective: To determine the stability of this compound under various stress conditions.

  • Materials:

    • Stock solution of this compound

    • Hydrochloric acid (0.1 N)

    • Sodium hydroxide (0.1 N)

    • Hydrogen peroxide (3%)

    • HPLC system with a UV or MS detector

    • C18 reversed-phase HPLC column

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Incubate at room temperature.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., in a photostability chamber).

    • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_exp Experimental Use weigh Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot stress Expose to Stress Conditions (pH, Temp, Light) aliquot->stress Test thaw Thaw Aliquot aliquot->thaw Use sample Sample at Time Points stress->sample analyze Analyze by HPLC sample->analyze determine Determine Degradation Rate analyze->determine dilute Dilute in Experimental Medium thaw->dilute use Use in Assay dilute->use

Caption: Workflow for the preparation and use of this compound solutions.

degradation_pathway parent This compound intermediate Carbamic Acid Intermediate (Unstable) parent->intermediate Hydrolysis (H₂O, H⁺ or OH⁻) product1 4-Chloroaniline intermediate->product1 Decomposition product2 Ethanol intermediate->product2 Decomposition product3 Carbon Dioxide intermediate->product3 Decomposition

Caption: Postulated hydrolytic degradation pathway of this compound.

References

Technical Support Center: Ethyl N-(4-chlorophenyl)carbamate Fungicidal Activity Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Ethyl N-(4-chlorophenyl)carbamate for its fungicidal activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected fungicidal concentration for this compound?

A1: While specific data for this compound is not extensively available in the public domain, studies on structurally similar N-aryl carbamate derivatives show good in vitro antifungal activity at a concentration of 50 μg/mL against a range of plant pathogenic fungi.[1] For some potent derivatives, the half-maximal effective concentration (EC50) values against specific fungi like F. graminearum and F. oxysporum have been reported to be as low as 12.50 μg/mL and 16.65 μg/mL, respectively.[1] It is recommended to perform a dose-response study starting from a similar range to determine the optimal concentration for your specific fungal strain.

Q2: What is the general mechanism of action for carbamate fungicides?

A2: Carbamate fungicides are known to exhibit broad-spectrum antifungal activities.[1] Their mechanism of action is believed to involve the targeting of thiol groups within the enzymes of plant pathogenic fungi.[1] Additionally, some carbamates have been shown to affect signaling pathways such as the Nrf2 pathway, which is involved in cellular defense against oxidative stress.[2][3] In insects, carbamates are known to inhibit acetylcholinesterase, a key enzyme in the nervous system.[4][5]

Q3: What solvents are suitable for dissolving this compound for in vitro assays?

A3: this compound is an organic compound with moderate solubility in organic solvents and limited solubility in water.[6] For in vitro antifungal susceptibility testing, it is common to first dissolve the compound in a small amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) or acetone to create a high-concentration stock solution.[7] This stock solution is then further diluted in the desired culture medium (e.g., RPMI-1640) to achieve the final test concentrations.[7] It is crucial to include a solvent control in your experiments to ensure the solvent itself does not affect fungal growth.

Q4: What are the key parameters to control in an antifungal susceptibility test?

A4: Several factors can influence the outcome of in vitro antifungal susceptibility testing and should be carefully controlled for reproducibility. These include the inoculum size and growth phase of the fungus, the composition of the test medium, incubation time and temperature, and the criteria used for determining the endpoint (e.g., complete inhibition vs. partial inhibition).[8][9][10] Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), provide detailed guidance on these parameters.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the evaluation of this compound's fungicidal activity.

Problem Possible Cause(s) Recommended Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) results between experiments. 1. Inconsistent inoculum size. 2. Variation in incubation time or temperature. 3. Instability of the compound in the test medium.1. Standardize your inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent starting cell density.[10] 2. Strictly adhere to the same incubation parameters for all experiments.[10] 3. Prepare fresh dilutions of the compound for each experiment from a frozen stock solution.
No observable antifungal activity at expected concentrations. 1. The specific fungal strain is resistant to this class of compounds. 2. The compound has precipitated out of the solution at the tested concentrations. 3. The compound has degraded.1. Test the compound against a known susceptible control strain. 2. Visually inspect the wells of your assay plate for any signs of precipitation. If observed, consider using a lower starting concentration or a different co-solvent system. 3. Ensure proper storage of the compound (cool, dry, and dark place). Prepare fresh stock solutions regularly.
Partial inhibition of fungal growth over a wide range of concentrations (trailing effect). This phenomenon, known as the "trailing effect," can make determining the MIC difficult.[11] It can be caused by the fungistatic, rather than fungicidal, nature of the compound at certain concentrations or by the testing conditions.1. Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours).[11] 2. Use a more stringent endpoint definition, such as the lowest concentration that causes at least 90% or 100% growth inhibition compared to the control.[12] 3. In addition to MIC, determine the Minimum Fungicidal Concentration (MFC) to assess the killing activity.[13]
Solvent control shows inhibition of fungal growth. The concentration of the organic solvent (e.g., DMSO) is too high in the final test wells.Ensure the final concentration of the solvent in all wells is low (typically ≤1%) and does not affect the growth of the fungus. Run a separate solvent toxicity test to determine the maximum non-inhibitory concentration.

Data Presentation

The following table summarizes the in vitro antifungal activity of N-aryl carbamate derivatives against various plant pathogenic fungi. This data is provided as a reference, as specific data for this compound is limited. The activity is presented as the inhibition rate at a concentration of 50 μg/mL.

Fungal SpeciesN-Aryl Carbamate Derivatives' Inhibition Rate (%) at 50 μg/mLReference Fungicide (Azoxystrobin) Inhibition Rate (%)
Botrytis cinerea> 60% for many derivatives54.39%
Magnaporthe grisea> 60% for several derivatives59.94%
Pythium aphanidermatum> 60% for several derivatives56.40%
Fusarium graminearumUp to 93.61% for potent derivativesNot specified
Valsa maliSimilar or higher than the control for eight derivativesNot specified
Colletotrichum siamenseUp to 72.12% for some derivatives54.79%
Fusarium oxysporumGood activity, with one derivative having an EC50 of 16.65 μg/mLNot specified
Data synthesized from a study on various N-aryl carbamate derivatives.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[9]

1. Preparation of Stock Solution:

  • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Store the stock solution at -20°C in small aliquots.

2. Preparation of Fungal Inoculum:

  • Culture the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at the optimal temperature until sufficient growth is observed.

  • Prepare a fungal suspension in sterile 0.85% saline.

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). For molds, conidial suspensions should be counted using a hemocytometer and adjusted to the desired concentration.

  • Further dilute the adjusted suspension in RPMI-1640 medium to achieve the final inoculum concentration specified in the CLSI guidelines (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

3. Assay Procedure:

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium to obtain a range of concentrations (e.g., 0.1 to 100 μg/mL).

  • Add 100 μL of the standardized fungal inoculum to each well.

  • Include a positive control (inoculum without the compound) and a negative control (medium only).

  • If a solvent was used, include a solvent control (inoculum with the highest concentration of the solvent used in the assay).

  • Incubate the plate at 35°C for 24-48 hours.

4. Reading the MIC:

  • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the positive control.[12] For some compounds and fungi, a 100% inhibition endpoint may be used.[12]

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined after the MIC test is completed.[13]

1. Subculturing:

  • From each well that shows no visible growth in the MIC assay, take a 10-20 μL aliquot.

  • Spot the aliquot onto a fresh agar plate (e.g., Potato Dextrose Agar or Sabouraud Dextrose Agar).

2. Incubation:

  • Incubate the plates at the optimal temperature for the fungus for a period sufficient to allow for the growth of any remaining viable fungal cells (typically 24-72 hours).

3. Reading the MFC:

  • The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) compared to the initial inoculum.[14]

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in Plate compound_prep->serial_dilution inoculum_prep Prepare Fungal Inoculum inoculation Inoculate Plate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation mic_determination Determine MIC incubation->mic_determination mfc_determination Determine MFC mic_determination->mfc_determination signaling_pathway cluster_cell Fungal Cell carbamate This compound ros Oxidative Stress (ROS) carbamate->ros induces keap1 Keap1 ros->keap1 oxidizes nrf2 Nrf2 keap1->nrf2 sequesters keap1->nrf2 dissociation proteasome Proteasomal Degradation nrf2->proteasome degradation nucleus Nucleus nrf2->nucleus translocation are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant & Detoxification Genes are->antioxidant_genes activates

References

Troubleshooting inconsistent results in Ethyl N-(4-chlorophenyl)carbamate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl N-(4-chlorophenyl)carbamate Experiments

Welcome to the technical support center for this compound experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the reaction of 4-chloroaniline with ethyl chloroformate or the reaction of 4-chlorophenylisocyanate with ethanol.[1][2] Another documented method involves reacting 4-chloroaniline with urea and ethyl carbamate at high temperatures.[1]

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities include unreacted starting materials (e.g., 4-chloroaniline), side products such as N,N'-bis(4-chlorophenyl)urea, and hydrolysis products.[3][4] The formation of these impurities is often dependent on the reaction conditions and the purity of the starting materials.[3][4]

Q3: How can I purify crude this compound?

A3: Purification can be achieved through several methods, including recrystallization, column chromatography, and fractional distillation under reduced pressure.[1][3][4] The choice of method depends on the scale of the reaction and the nature of the impurities. For solid products, recrystallization from a suitable solvent system like hexane/ethyl acetate is often effective.[4]

Q4: What analytical techniques are suitable for characterizing this compound and assessing its purity?

A4: A range of analytical methods can be employed. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard.[5][6] To assess purity and quantify the compound, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.[7][8]

Q5: Is this compound stable? What are the recommended storage conditions?

A5: Carbamates, in general, are susceptible to hydrolysis, especially in the presence of strong acids or bases.[9][10][11] It is recommended to store this compound in a cool, dry place, away from moisture and incompatible materials, preferably under an inert atmosphere to prevent degradation.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My reaction to synthesize this compound resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Poor Quality of Starting Materials Ensure the purity of 4-chloroaniline and other reactants. Impurities can interfere with the reaction.[3] Consider purifying starting materials if their purity is questionable.
Inefficient Reagent Addition When using ethyl chloroformate, ensure it is added dropwise at a controlled temperature to prevent side reactions.[1]
Inadequate Reaction Conditions Verify that the reaction temperature and time are optimal for the chosen synthetic route. For instance, the reaction of 4-chloroaniline with urea and ethyl carbamate requires heating to around 200°C for several hours.[1]
Presence of Moisture Carbamate synthesis can be sensitive to water, which can lead to hydrolysis of reagents or the final product.[9][10] Ensure all glassware is thoroughly dried and use anhydrous solvents where appropriate.
Ineffective Base In syntheses utilizing ethyl chloroformate, a non-nucleophilic base like pyridine is often used to neutralize the HCl byproduct.[1] Ensure the base is of good quality and used in the correct stoichiometric amount.
Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on a TLC plate or several peaks in the GC/LC-MS analysis in addition to the desired this compound. How can I identify and minimize these impurities?

Common Impurities and Mitigation Strategies:

Impurity Identification Mitigation Strategy
Unreacted 4-chloroaniline Can be identified by its characteristic signals in NMR or its retention time in chromatography compared to a standard.Increase the reaction time, adjust the stoichiometry of reactants, or ensure optimal reaction temperature.[3]
N,N'-bis(4-chlorophenyl)urea This common side product is often less soluble than the desired carbamate.[4]Optimize reagent addition order and temperature control. This impurity can sometimes be removed by selective recrystallization.[4]
Hydrolysis Products The presence of 4-chloroaniline and ethanol in the product mixture post-workup can indicate hydrolysis.Ensure anhydrous conditions during the reaction and work-up. Avoid exposure to strong acids or bases during purification.[10]

Experimental Protocols

Protocol 1: Synthesis from 4-chloroaniline and Ethyl Chloroformate

This protocol is adapted from general procedures for carbamate synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Base Addition: Add a non-nucleophilic base like pyridine (1.1 eq) to the solution.

  • Reagent Addition: Cool the mixture in an ice bath. Add ethyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis from 4-chlorophenylisocyanate and Ethanol

This protocol is based on the reaction of isocyanates with alcohols.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenylisocyanate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Add ethanol (1.1 eq) to the solution. A catalyst such as a tertiary amine (e.g., triethylamine) can be added in a small amount.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the disappearance of the isocyanate peak in the IR spectrum (around 2250-2275 cm⁻¹) or by TLC.

  • Isolation: Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Starting Materials Reagents/Solvents Reaction Conditions Reported Yield Reference
4-chloroaniline, Urea, Ethyl carbamateEthanol, Chlorobenzene200°C, 6.5 hours78.6%[1]
4-chloroanilineEthyl chloroformate, Base (e.g., Pyridine)Controlled temperature~78%[1]
4-chlorophenylisocyanateZinc bromide ethyl acetate / Tetrahydrofuran45°C, 10 hours>70%[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 4-chloroaniline) reaction Reaction (e.g., with Ethyl Chloroformate) start->reaction Add Reagents quench Quench Reaction reaction->quench extract Extraction quench->extract wash Washing extract->wash dry Drying wash->dry concentrate Concentration dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify analysis Characterization (NMR, IR, MS, HPLC) purify->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Inconsistent Results? low_yield Low Yield start->low_yield Yes impurity Impurity Issues start->impurity Yes check_reagents Check Reagent Purity low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions impurity->check_reagents check_workup Optimize Work-up & Purification impurity->check_workup end Resolution

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Biological Uptake of Ethyl N-(4-chlorophenyl)carbamate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl N-(4-chlorophenyl)carbamate. Our goal is to help you optimize experimental protocols and enhance the biological uptake of this compound in your plant-based studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in plant research?

This compound is an organic compound that has been investigated for its fungicidal properties in agricultural applications.[1] Its 4-chlorophenyl group is believed to enhance its interaction with biological targets within plants.[1] In research, it serves as a model compound for studying the uptake, translocation, and metabolism of carbamate-based agrochemicals.

Q2: What are the primary factors influencing the uptake of this compound in plants?

The biological uptake of carbamates like this compound is influenced by several factors:

  • Physicochemical Properties of the Compound: Lipophilicity (related to the log KOW value) and molecular size are key determinants of how easily the compound can penetrate the plant cuticle.[2][3]

  • Plant Species and Growth Stage: Different plant species have varying cuticle compositions (e.g., waxy, hairy) and root structures, which affect absorption rates.[2][4] The developmental stage of the plant can also influence uptake efficiency.[2]

  • Environmental Conditions: Temperature and day length can impact a plant's metabolic rate and, consequently, the uptake and translocation of compounds.[2]

  • Application Method: The formulation of the compound and the use of adjuvants can significantly enhance its penetration through the leaf surface.[4]

  • Soil Composition: For root uptake, soil organic matter and pH can affect the bioavailability of the compound.[5]

Q3: How can I improve the solubility and application of this compound?

Since carbamates can have limited water solubility, using a co-solvent or an appropriate formulation is often necessary. The use of adjuvants, such as surfactants, can improve the spreading and penetration of the applied solution on the leaf surface.[4] It is crucial to follow established protocols for preparing solutions and to ensure the compound is fully dissolved before application.

Q4: What is the general metabolic fate of carbamates in plants?

Carbamates are typically metabolized in plants through processes like hydroxylation, glucosidation, and malonylation.[6] These metabolic transformations increase the water solubility of the compound, facilitating its transport and detoxification within the plant.[6] Understanding these pathways is crucial for accurately assessing the uptake and distribution of the parent compound versus its metabolites.

Troubleshooting Guides

Problem 1: Low or no detectable levels of this compound in plant tissue after application.

Possible Cause Troubleshooting Step
Poor Adherence and Spreading on Leaf Surface 1. Visually inspect the leaves after application. If the solution forms beads and rolls off, it indicates poor wetting. 2. Incorporate a non-ionic surfactant or other appropriate adjuvant into your spray solution to reduce surface tension.[4]
Ineffective Penetration of the Plant Cuticle 1. The plant species may have a particularly thick or waxy cuticle.[4] 2. Consider using a formulation with penetrating adjuvants. 3. Ensure environmental conditions (e.g., humidity) are optimal for stomatal opening during foliar application.
Rapid Metabolism of the Compound 1. The parent compound may be quickly converted to metabolites.[6] 2. Your analytical method should also screen for expected metabolites of this compound.
Incorrect Application Rate or Technique 1. Verify the concentration of your stock solution and the final application volume. 2. Ensure uniform coverage of the target plant tissue. 3. Review and adhere strictly to the application protocol.[7][8]
Issues with Analytical Method 1. Confirm the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method are sufficiently low.[9] 2. Perform a recovery study by spiking a blank plant matrix with a known concentration of the compound to check extraction efficiency.

Problem 2: High variability in uptake between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent Application 1. Standardize the application procedure to ensure each plant receives the same dose and coverage. 2. Use calibrated application equipment.[8]
Variable Environmental Conditions 1. Conduct experiments in a controlled environment (growth chamber) with consistent light, temperature, and humidity.[2] 2. Environmental stress can affect plant physiology and uptake.[7]
Differences in Plant Material 1. Use plants of the same species, variety, and developmental stage.[2] 2. Ensure all plants are healthy and have been grown under identical conditions.
Inconsistent Sampling and Extraction 1. Harvest tissue from the same part of each plant at consistent time points. 2. Homogenize tissue samples thoroughly before extraction. 3. Ensure consistent timing and technique during the extraction process.

Data Presentation: Factors Influencing Carbamate Uptake

The following table summarizes data on the uptake of various carbamates in plants, illustrating the potential impact of different experimental conditions. Note that this data is for related carbamates and should be used as a general guide for this compound.

Factor Condition A Uptake (ng/g) Condition B Uptake (ng/g) Key Observation Reference
Dissolved Organic Matter (DOM) Isoprocarb without Humic Acid2902Isoprocarb with Humic Acid (20 mg/L)2442The presence of DOM (humic acid) can reduce the uptake of some carbamates.[10]
Dissolved Organic Matter (DOM) Carbofuran without Humic Acid2962Carbofuran with Humic Acid (20 mg/L)2411Similar to isoprocarb, DOM can decrease the bioavailability of carbofuran.[10]
Adjuvant Use Herbicide aloneLow efficacyHerbicide with recommended adjuvantHigh efficacyAdjuvants are crucial for effective deposition, spreading, and penetration of agrochemicals.[4]

Experimental Protocols

Protocol 1: Foliar Application of this compound

  • Preparation of Treatment Solution:

    • Dissolve this compound in a suitable solvent (e.g., acetone or ethanol) to create a stock solution.

    • Prepare the final aqueous application solution by diluting the stock solution. The final solvent concentration should be low (typically <1%) to avoid phytotoxicity.

    • If required, add an appropriate adjuvant (e.g., a non-ionic surfactant) to the final solution according to the manufacturer's recommendation.

  • Application:

    • Use a calibrated sprayer to apply the solution to the plant foliage, ensuring even coverage of the adaxial and abaxial leaf surfaces.

    • Treat a sufficient number of replicate plants to ensure statistical power.

    • Include a control group treated with a solution containing the solvent and adjuvant but without the carbamate.

  • Post-Application:

    • Maintain the plants in a controlled environment for the duration of the experiment.

    • Harvest plant tissues at predetermined time points for analysis.

Protocol 2: Extraction and Quantification of this compound from Plant Tissue

This protocol is based on general methods for carbamate analysis.[9][11]

  • Sample Preparation:

    • Harvest and weigh the plant tissue.

    • Homogenize the tissue using a high-speed blender or mortar and pestle with liquid nitrogen.

  • Extraction:

    • To the homogenized sample, add an appropriate extraction solvent (e.g., acetonitrile or a mixture of methanol and acetone).[9][11]

    • Vortex or sonicate the mixture to ensure thorough extraction.[11]

    • Centrifuge the sample to pellet the solid plant material.

  • Clean-up (if necessary):

    • The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering matrix components.[11][12]

  • Analysis:

    • Analyze the final extract using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[9]

    • Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared with analytical standards.

Visualizations

experimental_workflow cluster_prep Preparation cluster_app Application cluster_analysis Analysis prep_solution Prepare Treatment Solution application Foliar Application prep_solution->application plant_prep Acclimate Plants plant_prep->application harvest Harvest Tissue application->harvest extraction Extraction harvest->extraction quantification HPLC Analysis extraction->quantification

Caption: Experimental workflow for studying the uptake of this compound.

influencing_factors cluster_compound Compound & Formulation cluster_plant Plant Factors cluster_environment Environmental Factors uptake Enhanced Biological Uptake solubility Solubility solubility->uptake adjuvants Adjuvants adjuvants->uptake lipophilicity Lipophilicity lipophilicity->uptake species Species & Cuticle species->uptake growth_stage Growth Stage growth_stage->uptake health Plant Health health->uptake temperature Temperature temperature->uptake humidity Humidity humidity->uptake light Light Intensity light->uptake

Caption: Key factors influencing the biological uptake of carbamates in plants.

References

Preventing degradation of Ethyl N-(4-chlorophenyl)carbamate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl N-(4-chlorophenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and handling. The following information is based on the general chemical properties of carbamates and should be supplemented with in-house stability studies for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[2][3] For optimal preservation, storage in a refrigerator at 2-10°C is advisable.[3] It is also prudent to protect the compound from light.[3]

Q2: What are the primary degradation pathways for this compound?

A2: The most common degradation pathway for carbamates, including this compound, is hydrolysis of the carbamate ester linkage.[4][5] This reaction can be catalyzed by acidic or basic conditions and leads to the formation of 4-chloroaniline, ethanol, and carbon dioxide.[4] Thermal decomposition is also a concern and can result in the release of hazardous gases.[6]

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[7][8] The appearance of new peaks corresponding to substances like 4-chloroaniline in the chromatogram would indicate degradation. Other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step, can also be employed for quantification and identification of degradation products.[8]

Q4: Are there any known stabilizing agents for this compound?

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Problem Possible Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of the compound due to improper storage.Verify storage conditions (temperature, humidity, light exposure). Analyze a sample using a suitable analytical method (e.g., HPLC) to check for the presence of degradation products.
Discoloration or change in physical appearance of the solid compound. Potential degradation or contamination.Do not use the material. It is advisable to acquire a new batch and ensure it is stored under the recommended conditions.
Precipitation or cloudiness in a stock solution. The compound may be degrading, or its solubility limit may have been exceeded at the storage temperature.Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, or if you suspect degradation, analyze the solution for the parent compound and its degradation products. Consider preparing fresh solutions more frequently.
pH of an unbuffered solution containing the compound has shifted. Hydrolysis of the carbamate can release acidic or basic byproducts.Monitor the pH of your solutions. If stability is a concern, consider the use of a buffered system if it is compatible with your experimental design.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC-UV

This protocol outlines a general procedure to assess the stability of this compound under different storage conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Storage Conditions: Aliquot the stock solution into several vials. Store the vials under different conditions, for example:

    • Refrigerated (2-8°C)

    • Room temperature (20-25°C)

    • Elevated temperature (e.g., 40°C)

    • Protected from light vs. exposed to light

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, and 8 weeks).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Analysis: At each time point, inject a sample from each storage condition. Quantify the peak area of the parent compound and monitor for the appearance of new peaks corresponding to degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each storage condition to determine the degradation rate.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis 4-Chloroaniline 4-Chloroaniline Hydrolysis->4-Chloroaniline Ethanol Ethanol Hydrolysis->Ethanol Carbon Dioxide Carbon Dioxide Hydrolysis->Carbon Dioxide

Caption: Predicted hydrolysis pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Aliquot into Vials Aliquot into Vials Prepare Stock Solution->Aliquot into Vials Refrigerated Refrigerated Aliquot into Vials->Refrigerated Room Temp Room Temp Aliquot into Vials->Room Temp Elevated Temp Elevated Temp Aliquot into Vials->Elevated Temp HPLC Analysis at Time Points HPLC Analysis at Time Points Refrigerated->HPLC Analysis at Time Points Room Temp->HPLC Analysis at Time Points Elevated Temp->HPLC Analysis at Time Points Data Analysis Data Analysis HPLC Analysis at Time Points->Data Analysis Determine Degradation Rate Determine Degradation Rate Data Analysis->Determine Degradation Rate

Caption: Workflow for a stability assessment study.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of Ethyl N-(4-chlorophenyl)carbamate. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Q1: What are the primary synthesis routes for this compound?

A1: There are three main routes for the synthesis of this compound:

  • Route A: From 4-chloroaniline and Ethyl Chloroformate. This is a common and direct method where 4-chloroaniline is reacted with ethyl chloroformate, typically in the presence of a base like pyridine to neutralize the HCl byproduct.[1][2]

  • Route B: From 4-chloroaniline and Urea. This method involves heating 4-chloroaniline with urea and ethyl carbamate in a solvent mixture under pressure.[1]

  • Route C: From 4-chlorophenyl isocyanate. This route involves reacting 4-chlorophenyl isocyanate with ethanol.[2] Another variation uses a Reformatzky reagent (ethyl zinc bromide acetate) with the isocyanate.[3]

Q2: My reaction yield is low. What are the potential causes?

A2: Low product yield can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]

  • Impure Starting Materials: The purity of the 4-chloroaniline is critical. Isomeric impurities (e.g., 2-chloroaniline) or dichlorinated anilines in the starting material will lead to the formation of corresponding carbamate impurities, affecting the yield of the desired product.[2]

  • Presence of Water: Moisture can be detrimental. Water can hydrolyze ethyl chloroformate or the isocyanate intermediate, leading to the formation of 4-chloroaniline and subsequent byproducts like N,N'-bis(4-chlorophenyl)urea.[2][4] Ensure all glassware is dry and use anhydrous solvents.[4]

  • Suboptimal Temperature Control: In the reaction between 4-chloroaniline and ethyl chloroformate, maintaining a controlled temperature (e.g., 25-30°C) during the addition of the chloroformate is important to minimize side reactions.[2]

Q3: I am observing significant impurities in my crude product. What are they and how can I prevent them?

A3: The most common impurity is N,N'-bis(4-chlorophenyl)urea . This byproduct forms when the 4-chlorophenyl isocyanate intermediate reacts with unreacted 4-chloroaniline.[2] To minimize its formation:

  • Optimize reaction conditions such as temperature and the order of reagent addition.[2]

  • Ensure a slight excess of ethyl chloroformate is used to consume all the 4-chloroaniline.[1]

  • During purification, select a recrystallization solvent system where the desired carbamate has high solubility at elevated temperatures while the urea byproduct has low solubility.[2]

Another potential impurity is N-(4-chlorophenyl)formamide , which is a hydrolysis product. This can be avoided by using anhydrous conditions.[4]

Q4: What is the recommended method for purifying this compound at a larger scale?

A4: For large-scale purification, recrystallization is often the most practical method. A suitable solvent system, such as hexane/ethyl acetate or ethanol, can be used to obtain the pure product.[2] Fractional distillation under reduced pressure (in vacuo) is also an effective method, especially for removing volatile impurities and separating the product from high-boiling point residues.[1]

Q5: What are the key safety considerations when handling the reagents for this synthesis?

A5: 4-Chloroaniline is very toxic, a possible carcinogen, and can be absorbed through the skin.[5] Ethyl chloroformate is corrosive and lachrymatory. Isocyanates are potent respiratory sensitizers. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Review the Safety Data Sheet (SDS) for all reagents before beginning the experiment.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

RouteStarting MaterialsReagents/SolventsReaction ConditionsReported YieldReference
A 4-chloroanilineEthyl chloroformate, Base (e.g., Pyridine)Controlled Temperature~78%[1]
B 4-chloroaniline, Urea, Ethyl carbamateEthanol, Chlorobenzene200°C, 6.5 hours (Pressure)78.6%[1]
C 4-chlorophenyl isocyanateZinc bromide ethyl acetate / Tetrahydrofuran45°C, 10 hours>70%[1][3]

Experimental Protocols

Protocol 1: Synthesis from 4-chloroaniline and Ethyl Chloroformate [1][2]

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 4-chloroaniline (1.0 equivalent) in a suitable solvent such as tetrahydrofuran or dichloromethane.[1]

  • Base Addition: Add a non-nucleophilic base like pyridine (1.1 to 3.0 equivalents) to the stirred solution.[1][2]

  • Reagent Addition: Cool the mixture to maintain a controlled temperature. Add ethyl chloroformate (1.2 equivalents) dropwise over a 20-30 minute period, ensuring the temperature does not rise significantly.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at ambient temperature. Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent. Wash the organic layer sequentially with water and a dilute acid solution (e.g., 5% HCl) to remove excess pyridine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).[1][2]

  • Isolation & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid. Purify the crude product by recrystallization from a suitable solvent system like hexane/ethyl acetate.[2]

Protocol 2: Synthesis from 4-chloroaniline and Urea [1]

  • Reaction Setup: In a high-pressure apparatus, combine 4-chloroaniline (638 g), urea (240 g), ethyl carbamate (89 g), ethanol (~96%, 625 g), and chlorobenzene (1400 g).[1]

  • Reaction Execution: Heat the stirred mixture to 200°C and maintain this temperature for 6.5 hours.[1]

  • Work-up: Cool the apparatus to room temperature and vent any pressure. Remove excess ethanol by fractional distillation at atmospheric pressure. Introduce hydrogen chloride gas into the stirred mixture at room temperature and then filter the resulting mixture.[1]

  • Purification: Subject the filtrate to fractional distillation in vacuo. First, separate the chlorobenzene at 15 mbar. Then, distill the product at 0.2 mbar to yield pure N-(4-chlorophenyl)-carbamic acid ethyl ester.[1]

Visualizations

Synthesis_Workflow start_end start_end process process input input decision decision output output A Start B Dissolve 4-Chloroaniline and Pyridine in Solvent A->B D Add Ethyl Chloroformate Dropwise (Controlled Temp) B->D C Ethyl Chloroformate C->D E Stir at Ambient Temperature D->E F Monitor by TLC E->F G Reaction Complete? F->G G->E No H Work-up: Quench, Extract, Wash G->H Yes I Isolate Crude Product (Concentrate) H->I J Purify by Recrystallization I->J K Pure this compound J->K L End K->L

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree issue issue question question cause cause solution solution n0 Low Yield or High Impurity n1 Reaction Incomplete? n0->n1 Check First n2 Significant Urea Byproduct? n0->n2 Check Second n3 Other Impurities Present? n0->n3 Check Third n1_yes Insufficient reaction time or sub-optimal temp. n1->n1_yes Yes n2_yes Reaction with unreacted 4-chloroaniline or water. n2->n2_yes Yes n3_yes Contaminated starting materials. n3->n3_yes Yes n1_sol Increase reaction time. Monitor by TLC/GC. Optimize temperature. n1_yes->n1_sol n2_sol Use anhydrous conditions. Ensure slight excess of ethyl chloroformate. Optimize recrystallization. n2_yes->n2_sol n3_sol Analyze purity of 4-chloroaniline (GC/HPLC). Purify starting material if necessary. n3_yes->n3_sol

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Fungicidal Activity of N-Aryl Carbamates, with a Focus on Ethyl N-(4-chlorophenyl)carbamate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicidal activity of N-aryl carbamates, a class of compounds investigated for their potential as agrochemical fungicides. While direct experimental validation for Ethyl N-(4-chlorophenyl)carbamate is not extensively available in peer-reviewed literature, this document summarizes the fungicidal performance of structurally similar carbamate derivatives, offering valuable insights into their potential efficacy and mechanism of action. The data presented is compiled from studies on various N-aryl carbamates, many of which have been benchmarked against the commercial fungicide Azoxystrobin.

Data Presentation: Fungicidal Efficacy of N-Aryl Carbamate Derivatives

The following tables summarize the in vitro antifungal activity of various N-aryl carbamate derivatives against a range of plant pathogenic fungi. The data is presented as either percentage inhibition at a specific concentration or as EC₅₀ values (the concentration of a fungicide that causes a 50% reduction in mycelial growth).

Table 1: In Vitro Antifungal Activity of Selected N-Aryl Carbamate Derivatives (% Inhibition at 50 µg/mL)

Compound/AlternativeTarget FungiInhibition Rate (%)Reference
Azoxystrobin (Commercial Fungicide) Botrytis cinerea54.39%[1]
Magnaporthe grisea59.94%[1]
Pythium aphanidermatum56.40%[1]
Ethyl (3-bromo-4-methylphenyl)carbamate (1ag) Botrytis cinerea>70%[1]
Magnaporthe grisea>70%[1]
Pythium aphanidermatum75.4%[1]
Fusarium graminearum-[1]
Valsa mali-[1]
Colletotrichum siamense-[1]
Fusarium oxysporum-[1]
Methyl (4-bromo-3-chlorophenyl)carbamate (3b12) Botrytis cinerea>70%[2]
Magnaporthe oryzae>70%[2]
Pythium aphanidermatum>70%[2]
Fusarium graminearum>70%[2]
Colletotrichum destructivum>70%[2]
Valsa mali>70%[2]
Colletotrichum siamense>70%[2]
Fusarium oxysporum>70%[2]
Methyl (3-bromo-4-chlorophenyl)carbamate (3b11) Magnaporthe oryzae>70%[2]
Pythium aphanidermatum>70%[2]
Fusarium graminearum>70%[2]
Valsa mali>70%[2]
Fusarium oxysporum>70%[2]

Table 2: EC₅₀ Values of Potent N-Aryl Carbamate Derivatives Against Specific Fungi

Compound/AlternativeTarget FungusEC₅₀ (µg/mL)Reference
Azoxystrobin (Commercial Fungicide) Fusarium oxysporum14.14[1]
Ethyl (4-(trifluoromethoxy)phenyl)carbamate derivative (1af) Fusarium graminearum12.50[1][3]
3,5-ditrifluoromethyl N-aryl carbamate derivative (1z) Fusarium oxysporum16.65[1][3]

Note: The specific compound this compound is not represented in these tables due to a lack of available experimental data in the reviewed literature. The presented data is for structurally related N-aryl carbamates to provide a comparative context.

Experimental Protocols

The data presented in this guide is primarily based on the mycelial growth inhibition method , a standard in vitro assay to determine the fungicidal activity of chemical compounds.[1][2]

General Protocol for Mycelial Growth Inhibition Assay:

  • Compound Preparation: The test compounds, including the N-aryl carbamate derivatives and the positive control (e.g., Azoxystrobin), are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create stock solutions.[2]

  • Media Preparation: The stock solutions are then incorporated into a molten Potato Dextrose Agar (PDA) medium at a specific final concentration (e.g., 50 µg/mL for preliminary screening).[1][2] The mixture is then poured into Petri dishes.

  • Inoculation: A mycelial plug (a small piece of agar with fungal growth) of the target fungus is placed at the center of the solidified PDA medium in the Petri dish.

  • Incubation: The inoculated Petri dishes are incubated at a controlled temperature (typically 25-28°C) for a period of time, allowing the fungus to grow.

  • Data Collection: The diameter of the fungal colony is measured in both the treated and control (solvent only) plates.

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 Where:

    • C = average diameter of the mycelial colony in the control group

    • T = average diameter of the mycelial colony in the treated group

  • EC₅₀ Determination: To determine the EC₅₀ value, a similar procedure is followed with a series of dilutions of the test compound. The resulting data of concentration versus inhibition is then analyzed using statistical methods to calculate the concentration that inhibits 50% of the fungal growth.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Stock Solution Preparation media_prep Fungicide-Infused PDA Media Preparation compound_prep->media_prep Incorporation inoculation Inoculation with Fungal Mycelia media_prep->inoculation incubation Incubation at Controlled Temperature inoculation->incubation measurement Measurement of Colony Diameter incubation->measurement calculation Calculation of Inhibition Rate / EC50 measurement->calculation

Caption: Experimental workflow for the in vitro validation of fungicidal activity.

signaling_pathway carbamate Carbamate Fungicide fungal_cell Fungal Cell carbamate->fungal_cell Penetration thiol_enzymes Thiol-Containing Enzymes carbamate->thiol_enzymes Targets fungal_cell->thiol_enzymes disruption Disruption of Cellular Respiration and Metabolism thiol_enzymes->disruption cell_death Fungal Cell Death disruption->cell_death

Caption: Presumed mechanism of action for carbamate fungicides.

Discussion and Conclusion

The fungicidal activity of N-aryl carbamates is significantly influenced by the nature and position of substituents on the aryl ring. The presence of halogen atoms, such as chlorine and bromine, on the phenyl ring appears to be critical for potent antifungal activity.[2] This is evident from the high inhibition rates observed for compounds like Ethyl (3-bromo-4-methylphenyl)carbamate and Methyl (4-bromo-3-chlorophenyl)carbamate against a broad spectrum of plant pathogenic fungi.[1][2]

While specific data for this compound is lacking, the structure-activity relationships suggested by the available literature indicate that it could possess fungicidal properties. The 4-chloro substitution is a common feature in many active N-aryl carbamate fungicides.

The general mechanism of action for carbamate fungicides is believed to involve the targeting of thiol groups within essential fungal enzymes, leading to the disruption of vital cellular processes and ultimately, cell death.

For drug development professionals, the N-aryl carbamate scaffold represents a promising starting point for the design of novel antifungal agents. Further synthesis and screening of derivatives, including a thorough investigation of this compound, are warranted to fully elucidate their potential as effective fungicides. Future studies should also focus on in vivo testing to validate the in vitro findings and to assess the compounds' performance under more realistic environmental conditions.

References

Confirming the Structure of Synthesized Ethyl N-(4-chlorophenyl)carbamate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is a critical step in the research and development pipeline. This guide provides a comparative framework for confirming the identity of Ethyl N-(4-chlorophenyl)carbamate through common spectroscopic techniques. By comparing the experimental data of the synthesized product with predicted values and the experimental data of a closely related analogue, Ethyl N-phenylcarbamate, researchers can confidently verify the successful synthesis of the target molecule.

Synthesis Protocol

A standard and reliable method for the synthesis of this compound involves the reaction of 4-chloroaniline with ethyl chloroformate.[1] This reaction is a nucleophilic acyl substitution where the amino group of 4-chloroaniline attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of the carbamate and hydrochloric acid. A base, such as pyridine, is typically added to neutralize the acid byproduct and drive the reaction to completion.

Experimental Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath to 0-5 °C.

  • Reagent Addition: Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectroscopic Data for Structure Confirmation

The following tables provide a comparison of the expected (predicted) spectroscopic data for this compound with the experimental data for the reference compound, Ethyl N-phenylcarbamate. This comparison is crucial for verifying the key structural features of the synthesized product.

¹H NMR Spectroscopy

Table 1: Comparison of ¹H NMR Data (CDCl₃, ppm)

Assignment This compound (Predicted) Ethyl N-phenylcarbamate (Experimental)
-CH₃ (t)~1.251.24
-CH₂- (q)~4.184.17
N-H (br s)~6.8-7.2~6.7
Aromatic-H~7.2-7.5 (two doublets)7.0-7.4 (m)

Note: Predicted values are estimations based on NMR prediction software and data from similar structures. The aromatic protons in this compound are expected to appear as two distinct doublets due to the para-substitution pattern, whereas in Ethyl N-phenylcarbamate, they appear as a more complex multiplet.

¹³C NMR Spectroscopy

Table 2: Comparison of ¹³C NMR Data (CDCl₃, ppm)

Assignment This compound (Predicted) Ethyl N-phenylcarbamate (Experimental)
-CH₃~14.514.6
-CH₂-~61.561.2
Aromatic-C (C-Cl)~129.0-
Aromatic-C~119.5, 129.5118.8, 123.3, 129.0
Aromatic-C (C-N)~137.0138.1
C=O~153.5154.0

Note: The presence of the electron-withdrawing chlorine atom in this compound influences the chemical shifts of the aromatic carbons compared to Ethyl N-phenylcarbamate. The chemical shifts for the 4-chlorophenyl group are supported by data from structurally related compounds.[2]

Infrared (IR) Spectroscopy

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)

Functional Group Expected Range for this compound Ethyl N-phenylcarbamate (Experimental)
N-H Stretch3200-3400 (sharp to broad)~3310
C-H Stretch (Aromatic)3000-3100~3050
C-H Stretch (Aliphatic)2850-3000~2980
C=O Stretch (Amide I)1680-1720~1730
N-H Bend (Amide II)1510-1550~1540
C-O Stretch1200-1250~1220
C-Cl Stretch1000-1100-

Note: The IR spectrum is a powerful tool for identifying key functional groups. The presence of the N-H and C=O stretching bands are characteristic of the carbamate moiety. The experimental data for Ethyl N-phenylcarbamate is sourced from the Coblentz Society Spectral Collection.[3]

Mass Spectrometry (MS)

Table 4: Comparison of Expected Mass Spectrometry Data

Parameter This compound Ethyl N-phenylcarbamate
Molecular Formula C₉H₁₀ClNO₂C₉H₁₁NO₂
Molecular Weight 199.63 g/mol 165.19 g/mol
Expected [M]⁺ m/z 199/201 (due to ³⁵Cl/³⁷Cl isotopes)m/z 165
Key Fragments m/z 154/156 ([M-OC₂H₅]⁺), 127/129 ([Cl-C₆H₄-N]⁺), 111/113 ([Cl-C₆H₄]⁺)m/z 120 ([M-OC₂H₅]⁺), 93 ([C₆H₅-NH₂]⁺), 77 ([C₆H₅]⁺)

Note: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an approximate 3:1 ratio for the M and M+2 peaks. The proposed fragmentation is based on established patterns for carbamates and aromatic compounds.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis start 4-Chloroaniline + Ethyl Chloroformate reaction Reaction in presence of Pyridine start->reaction workup Aqueous Work-up reaction->workup purification Recrystallization workup->purification product Synthesized this compound purification->product nmr ¹H and ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms comparison Compare with Predicted Data and Analogue nmr->comparison ir->comparison ms->comparison confirmation Structure Confirmed comparison->confirmation Data Match rejection Structure Not Confirmed comparison->rejection Data Mismatch

Workflow for Synthesis and Structural Confirmation

Conclusion

By systematically applying the experimental protocols and comparing the resulting spectroscopic data with the provided reference tables, researchers can achieve a high degree of confidence in the structural identity of their synthesized this compound. This guide serves as a practical tool to ensure the quality and validity of chemical synthesis in a research and development setting. Any significant deviation from the expected data should prompt further investigation and purification to ensure the integrity of the compound for subsequent applications.

References

Ethyl N-(4-chlorophenyl)carbamate: A Comparative Analysis of Fungicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of agricultural and clinical antifungal agents, carbamate-based fungicides represent a significant class of compounds. This guide provides a comparative analysis of the efficacy of Ethyl N-(4-chlorophenyl)carbamate and other relevant carbamate fungicides, with a focus on their performance against various pathogenic fungi. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their potential applications.

Quantitative Efficacy Comparison

The fungicidal efficacy of carbamate derivatives is typically quantified by metrics such as the half-maximal effective concentration (EC50) and the percentage of mycelial growth inhibition. The following tables summarize the available quantitative data for this compound and other structurally related carbamate fungicides against a panel of plant pathogenic fungi.

Table 1: In Vitro Antifungal Activity of this compound and Related Carbamates Against Various Fungi

CompoundFungal SpeciesEC50 (µg/mL)Inhibition (%) at 50 µg/mL
This compound-Data not availableData not available
Methyl (3-bromo-4-chlorophenyl)carbamateBotrytis cinerea17.21[1]>80[1]
Fusarium graminearum9.53[1]-
Methyl (3,4-dichlorophenyl)carbamateBotrytis cinerea->60[1]
Methyl (4-bromophenyl)carbamateBotrytis cinerea->60[1]
Diethofencarb-Data not availableData not available
BenomylBrain tubulin polymerization70-75 (IC50)[2]-

Table 2: Antifungal Activity of Other Carbamate Fungicides

CompoundFungal SpeciesEC50 (µg/mL)
CarbendazimFusarium oxysporum<500 (complete inhibition)[3]
BenomylFusarium oxysporum<500 (complete inhibition)[3]

It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies. However, the data indicates that N-aryl carbamates bearing halogen substitutions on the phenyl ring, such as chloro and bromo groups, exhibit significant antifungal potency.[1] For instance, Methyl (3-bromo-4-chlorophenyl)carbamate demonstrated strong activity against Botrytis cinerea and Fusarium graminearum.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of antifungal agents.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This method is widely used to determine the efficacy of a fungicide against the mycelial growth of a target fungus.

Objective: To determine the concentration of a test compound required to inhibit the growth of a fungal mycelium by 50% (EC50).

Procedure:

  • Media Preparation: Potato Dextrose Agar (PDA) medium is prepared according to the manufacturer's instructions and sterilized by autoclaving.

  • Incorporation of Test Compound: The sterilized PDA is cooled to approximately 45-50°C. A stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., acetone) is prepared. The required volume of the stock solution is added to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). An equivalent amount of the solvent is added to the control plates.

  • Plating: The amended PDA is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small disk (e.g., 5 mm diameter) of mycelial agar from the edge of an actively growing culture of the target fungus is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the growth in the control plates reaches the edge of the plate.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates. The EC50 value is then determined by probit analysis of the inhibition data.[3][4]

Tubulin Polymerization Inhibition Assay

This assay is used to investigate the specific mode of action of fungicides that target microtubule formation.

Objective: To determine if a test compound inhibits the polymerization of tubulin into microtubules.

Procedure:

  • Tubulin Preparation: Purified tubulin from a relevant source (e.g., bovine brain) is used.

  • Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES buffer with GTP and MgCl2), and the test compound at various concentrations is prepared. A control reaction without the test compound is also prepared.

  • Polymerization Monitoring: The polymerization of tubulin is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder (maintained at 37°C).

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control. A decrease in the rate or extent of polymerization indicates inhibition. The concentration of the compound that causes 50% inhibition (IC50) can be calculated.[2]

Mode of Action: Inhibition of Tubulin Polymerization

Carbamate fungicides, including benzimidazoles and N-phenylcarbamates, are known to exert their antifungal effects by inhibiting the polymerization of tubulin, a key component of microtubules.[1][5] Microtubules are essential for various cellular processes in fungi, including mitosis (cell division) and intracellular transport.

By binding to β-tubulin, a subunit of the tubulin heterodimer, these fungicides disrupt the assembly of microtubules.[5] This interference with microtubule dynamics leads to a cascade of events, ultimately resulting in the cessation of cell division and fungal growth.

Carbamate Carbamate Fungicide BetaTubulin β-tubulin Subunit Carbamate->BetaTubulin Binds to TubulinDimer αβ-tubulin Heterodimer MicrotubuleAssembly Microtubule Assembly TubulinDimer->MicrotubuleAssembly Inhibits Mitosis Mitosis (Cell Division) MicrotubuleAssembly->Mitosis Disrupts FungalGrowth Fungal Growth Mitosis->FungalGrowth Inhibits

Caption: Carbamate fungicide mode of action.

Experimental Workflow for Efficacy Evaluation

The overall workflow for evaluating the efficacy of a novel carbamate fungicide involves a series of in vitro and in vivo experiments.

Start Start: Synthesize/Obtain Carbamate Compound InVitro In Vitro Antifungal Assay (Mycelial Growth Inhibition) Start->InVitro EC50 Determine EC50 Values InVitro->EC50 ModeOfAction Mode of Action Studies (e.g., Tubulin Polymerization) EC50->ModeOfAction InVivo In Vivo Efficacy Trials (Greenhouse/Field) ModeOfAction->InVivo DataAnalysis Data Analysis and Comparison InVivo->DataAnalysis Conclusion Conclusion on Efficacy DataAnalysis->Conclusion

Caption: Experimental workflow for fungicide evaluation.

References

Comparative Analysis of Ethyl N-(4-chlorophenyl)carbamate with Commercial Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential antifungal performance of Ethyl N-(4-chlorophenyl)carbamate against established commercial fungicides. This analysis is based on available experimental data and outlines the methodologies for key comparative experiments.

While direct and comprehensive antifungal data for this compound is limited in publicly accessible literature, this guide synthesizes information on structurally similar compounds and their performance relative to widely used commercial fungicides. The data presented herein is intended to serve as a baseline for further research and development of novel antifungal agents.

Quantitative Performance Analysis

The following table summarizes the 50% effective concentration (EC50) values for a close structural analog of this compound—Methyl (3-bromo-4-chlorophenyl)carbamate—and several commercial fungicides against common phytopathogenic fungi. It is critical to note that these values are compiled from different studies and experimental conditions may vary.

CompoundBotrytis cinerea (Gray Mold)Fusarium graminearum (Fusarium Head Blight)Alternaria alternata (Alternaria Leaf Spot)
Methyl (3-bromo-4-chlorophenyl)carbamate ---
Azoxystrobin18.06 µg/mL[1]10.35 µg/mL[1]1.86 µg/mL[2]
Tebuconazole-0.33 µg/mL[3]-
Boscalid0.3 - 6.39 µg/mL[4]-1.214 - 33.03 µg/mL[5][6]

Note: Data for Methyl (3-bromo-4-chlorophenyl)carbamate was not available for the specified fungal species in the reviewed literature. The provided data for commercial fungicides is sourced from multiple studies and should be interpreted with consideration of potential variations in experimental methodologies.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the comparative analysis—the mycelial growth inhibition assay. This protocol is fundamental for determining the in vitro efficacy of antifungal compounds.

Mycelial Growth Inhibition Assay

This assay is widely used to determine the concentration of a fungicide that inhibits the growth of a fungal mycelium by 50% (EC50).

1. Preparation of Fungal Cultures:

  • The test fungi (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria alternata) are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at a temperature and duration optimal for their growth, typically until the mycelium covers the plate.

2. Preparation of Fungicide Stock Solutions:

  • The test compound (this compound) and commercial fungicides are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

3. Preparation of Fungicide-Amended Media:

  • The fungicide stock solutions are serially diluted and added to the molten PDA medium at a temperature that does not degrade the compound (typically around 45-50°C) to achieve a range of final concentrations. A control plate containing only the solvent (DMSO) at the same concentration used in the treatment plates is also prepared.

4. Inoculation:

  • Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing fungal culture and placed at the center of the fungicide-amended and control PDA plates.

5. Incubation:

  • The inoculated plates are incubated at the optimal temperature for the specific fungus in the dark.

6. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the mycelium in the control plate has reached a specified diameter.

  • The percentage of mycelial growth inhibition is calculated using the following formula:

    where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in this comparative analysis, the following diagrams, created using the DOT language, illustrate the proposed mechanism of action and the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_fungi Fungal Culture Preparation inoculation Inoculation of Fungal Plugs prep_fungi->inoculation prep_compounds Compound Stock Solution Preparation amend_media Preparation of Fungicide-Amended Media prep_compounds->amend_media amend_media->inoculation incubation Incubation inoculation->incubation measure Measurement of Colony Diameter incubation->measure calculate Calculation of Inhibition Percentage measure->calculate determine_ec50 Determination of EC50 Value calculate->determine_ec50

Caption: Workflow for the Mycelial Growth Inhibition Assay.

The primary proposed mechanism of action for N-phenylcarbamate fungicides involves the disruption of mitosis through the inhibition of β-tubulin assembly.[7][8] A potential secondary mechanism could involve the induction of oxidative stress.

mechanism_of_action cluster_primary Primary Mechanism: Mitotic Inhibition cluster_secondary Potential Secondary Mechanism: Oxidative Stress carbamate This compound beta_tubulin β-tubulin carbamate->beta_tubulin Binds to microtubule Microtubule Assembly beta_tubulin->microtubule Inhibits mitosis Mitosis microtubule->mitosis Disrupts cell_division Fungal Cell Division mitosis->cell_division Blocks carbamate2 This compound ros Reactive Oxygen Species (ROS) Production carbamate2->ros May induce nrf2 Nrf2 Signaling Pathway (Cellular Stress Response) ros->nrf2 Activates cell_damage Cellular Damage ros->cell_damage Leads to

References

A Comparative Guide to the Structure-Activity Relationship of Chlorophenyl Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of chlorophenyl carbamates, a class of compounds with diverse biological activities. By objectively comparing their performance as cholinesterase inhibitors, antifungal agents, and anticancer agents, this document aims to support researchers in the design and development of novel therapeutic and agricultural agents. All quantitative data is presented in structured tables, and detailed experimental protocols for key biological assays are provided.

Comparative Analysis of Biological Activity

The biological activity of chlorophenyl carbamates is significantly influenced by the number and position of chlorine atoms on the phenyl ring, as well as the nature of the substituent on the carbamate nitrogen. The following sections summarize the quantitative SAR for different biological targets.

Cholinesterase Inhibitory Activity

Chlorophenyl carbamates are well-known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of cholinergic neurotransmission.[1] Their inhibitory potential makes them relevant for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease.[1][2]

The data suggests that the presence and position of the chloro substitution on the phenyl ring are crucial for potent cholinesterase inhibition. For instance, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate shows significant AChE inhibitory activity.[3]

CompoundTarget EnzymeIC50 (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAcetylcholinesterase (AChE)38.98[3]
2-(phenylcarbamoyl)phenyl diphenylcarbamateButyrylcholinesterase (BChE)1.60[4]
Keto derivative 7 (a complex carbamate)Acetylcholinesterase (AChE)4.15[2]
Rivastigmine (Reference Drug)Acetylcholinesterase (AChE)>100[4]

Table 1: Cholinesterase Inhibitory Activity of Selected Carbamates. This table highlights the inhibitory potency of various carbamate derivatives against AChE and BChE. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Antifungal Activity

Recent studies have explored the potential of chlorophenyl carbamates as antifungal agents against various plant pathogenic fungi. The preliminary SAR indicates that N-aryl carbamates with chlorine atoms on the phenyl ring exhibit superior antifungal potency.[5] The substitution pattern on the phenyl ring plays a critical role in determining the efficacy and spectrum of antifungal activity.

CompoundFungal SpeciesEC50 (µg/mL)Reference
Methyl (4-chlorophenyl)carbamateFusarium graminearum12.50[5]
Methyl (3-chlorophenyl)carbamateFusarium oxysporum16.65[5]
Azoxystrobin (Reference Fungicide)Fusarium graminearum-[5]

Table 2: Antifungal Activity of Chlorophenyl Carbamates. This table presents the median effective concentration (EC50) of selected chlorophenyl carbamates against pathogenic fungi. The EC50 value is the concentration of a compound that gives half-maximal response.

Anticancer Activity

The exploration of chlorophenyl carbamates as anticancer agents is an emerging area of research. Some aryl carbamates have demonstrated anti-proliferative activity against various cancer cell lines.[6] The mechanism of action is thought to involve the induction of apoptosis. While extensive quantitative SAR data is not yet available, initial findings are promising for the development of novel cancer therapeutics.

Compound ClassCancer Cell LineActivityReference
Aryl carbamates with oxamate moietyMDA-MB-231, A-375, U-87 MGSelectively anti-proliferative[6]

Table 3: Anticancer Activity of Aryl Carbamates. This table provides a qualitative summary of the anticancer activity of a class of aryl carbamates.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of biological data. The following are methodologies for the key experiments cited in this guide.

Synthesis of Chlorophenyl Carbamates

A common method for the synthesis of chlorophenyl carbamates involves the reaction of a chlorophenyl isocyanate with an appropriate alcohol or amine.

General Procedure:

  • To a solution of the desired chlorophenyl isocyanate (1 equivalent) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere, add the alcohol or amine (1 equivalent).

  • If the reaction is sluggish, a catalyst such as a tertiary amine (e.g., triethylamine) or a tin compound (e.g., dibutyltin dilaurate) can be added.

  • The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired chlorophenyl carbamate.[7][8]

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against AChE and BChE.[1][4][9]

Principle: The assay measures the activity of cholinesterase by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.[1][9][10]

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer (pH 8.0), the test compound solution, and the cholinesterase enzyme solution (AChE or BChE).

  • Incubate the mixture for a predefined period at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.

  • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][4]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard for determining the minimum inhibitory concentration (MIC) or EC50 of antifungal agents.[11][12]

Principle: A standardized inoculum of a fungal strain is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus after a specified incubation period.[11][12]

Procedure:

  • Prepare a stock solution of the chlorophenyl carbamate in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a liquid medium (e.g., RPMI-1640).

  • Prepare a standardized fungal inoculum and add it to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.

  • Determine the MIC by visual inspection or by measuring the optical density. The MIC is the lowest concentration showing no visible growth or a significant reduction in growth compared to the control. The EC50 can be calculated from a dose-response curve.[11][13]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship of chlorophenyl carbamates.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis cluster_optimization Lead Optimization start Identify Lead Chlorophenyl Carbamate synthesis Synthesize Analogs (Vary Cl position/number, R group) start->synthesis purification Purify and Characterize Compounds synthesis->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Antifungal) purification->in_vitro Test Compounds data_analysis Determine IC50 / EC50 Values in_vitro->data_analysis sar_analysis Analyze Structure-Activity Relationships data_analysis->sar_analysis Quantitative Data qsar Develop QSAR Models (Optional) sar_analysis->qsar optimization Optimize Lead Compound for Potency & Selectivity sar_analysis->optimization SAR Insights qsar->optimization Predictive Models in_vivo In Vivo Studies optimization->in_vivo Cholinesterase_Inhibition AChE Acetylcholinesterase (AChE) ActiveSite Active Site (Serine Residue) AChE->ActiveSite contains CarbamylatedAChE Carbamylated AChE (Inactive) ActiveSite->CarbamylatedAChE Forms Carbamate Chlorophenyl Carbamate Carbamate->ActiveSite Binds to & Carbamylates Hydrolysis Hydrolysis Blocked ACh Acetylcholine (Substrate) ACh->ActiveSite Cannot Bind

References

Comparative Efficacy of Ethyl N-(4-chlorophenyl)carbamate and Alternative Fungicides: An In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicidal properties of Ethyl N-(4-chlorophenyl)carbamate and two major classes of agricultural and clinical fungicides: triazoles and strobilurins. Due to the limited availability of specific in vivo data for this compound, this document extrapolates its potential efficacy based on in vitro studies of structurally related N-aryl carbamates and presents a detailed comparison with the well-established in vivo performance of tebuconazole (a triazole) and azoxystrobin (a strobilurin).

Executive Summary

Comparative Performance Data

The following tables summarize the available efficacy data for carbamates (inferred from related compounds), tebuconazole, and azoxystrobin against relevant fungal pathogens.

Table 1: In Vitro Efficacy of N-Aryl Carbamates against Various Fungal Pathogens

Fungal PathogenN-Aryl Carbamate DerivativeEfficacy (EC50 in µg/mL)Reference
Botrytis cinereaMethyl (4-bromo-3-chlorophenyl)carbamate12.94[1]
Fusarium graminearumMethyl (3,4-dichlorophenyl)carbamate9.53[1]
Colletotrichum destructivumIsopropyl (4-chlorophenyl)carbamate16.70[1]
Rhizopus stoloniferO-Ethyl-N-(4-methylphenyl) carbamate20 (IC50)[2]
Aspergillus flavusO-Ethyl-N-(4-methylphenyl) carbamate20 (IC50)[2]
Fusarium oxysporumO-Ethyl-N-(4-methylphenyl) carbamate20 (IC50)[2]
Aspergillus nigerO-Ethyl-N-(4-methylphenyl) carbamate20 (IC50)[2]

Note: The data for N-Aryl Carbamates is based on in vitro studies of compounds structurally related to this compound. EC50 (Effective Concentration 50) and IC50 (Inhibitory Concentration 50) values represent the concentration of the fungicide that inhibits fungal growth by 50%.

Table 2: In Vivo Efficacy of Tebuconazole against Fusarium Species

Fungal PathogenHostTreatmentEfficacyReference
Fusarium graminearumWheatFoliar SprayUp to 50% reduction in Fusarium Head Blight index and deoxynivalenol (DON) production.[3]
Fusarium culmorumDurum WheatSeed Treatment & Foliar SpraySignificant reduction in Fusarium crown rot and improved plant growth parameters.[2]
Fusarium verticillioidesMaizeIn vitro assessment suggests efficacy is influenced by environmental conditions.Growth largely reduced by tebuconazole under various water potential and temperature conditions.[4]

Table 3: In Vivo Efficacy of Azoxystrobin against Rhizoctonia solani

Fungal PathogenHostTreatmentEfficacyReference
Rhizoctonia solaniRiceFoliar Spray (125 g/ha)>64% suppression of sheath blight development and >60% yield enhancement.[5]
Rhizoctonia solaniShade TobaccoTransplant Band TreatmentSignificant increase in root weights and reduction in disease ratings.[6]
Rhizoctonia solaniSugar BeetIn-furrow or Band ApplicationEffective control of damping-off and crown and root rot.[7]
Rhizoctonia solaniSoybeanSeed Treatment (nanodelivered)Statistically significant increase in yield and stand per row feet compared to non-treated plants.[8]

Mechanisms of Action and Signaling Pathways

The fungicidal activity of each class of compounds is dictated by its unique mechanism of action, targeting different essential cellular processes in fungi.

Carbamate Fungicides: Microtubule Assembly Disruption

Carbamate fungicides, including benzimidazole derivatives like carbendazim, are known to interfere with microtubule assembly in fungal cells.[9][10][11] This disruption inhibits mitosis and cell division, ultimately leading to cell death. The proposed mechanism involves the binding of the carbamate molecule to β-tubulin subunits, preventing their polymerization into microtubules.

G Carbamate Fungicide Mechanism of Action Carbamate This compound Tubulin β-tubulin subunits Carbamate->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Mitosis Mitosis & Cell Division Microtubules->Mitosis Essential for FungalGrowth Fungal Growth Inhibition Mitosis->FungalGrowth Leads to

Caption: Carbamate fungicides inhibit fungal growth by disrupting microtubule polymerization.

Triazole Fungicides: Ergosterol Biosynthesis Inhibition

Triazole fungicides, such as tebuconazole, target the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. Specifically, they inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[12][13][14] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane function and arrest fungal growth.

G Triazole Fungicide Mechanism of Action Tebuconazole Tebuconazole CYP51 Lanosterol 14α-demethylase (CYP51) Tebuconazole->CYP51 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Conversion via CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains FungalGrowth Fungal Growth Inhibition Membrane->FungalGrowth Disruption leads to G Strobilurin Fungicide Mechanism of Action Azoxystrobin Azoxystrobin ComplexIII Cytochrome bc1 complex (Complex III) Azoxystrobin->ComplexIII Binds to Qo site & Inhibits ETC Electron Transport Chain ComplexIII->ETC Component of ATP ATP Synthesis ETC->ATP Drives FungalGrowth Fungal Growth & Spore Germination Inhibition ATP->FungalGrowth Inhibition leads to G Workflow for In Vivo Fungicide Efficacy Trial cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation Inoculum Pathogen Inoculum Preparation Inoculation Pathogen Inoculation Inoculum->Inoculation Host Host Plant Cultivation Application Fungicide Application Host->Application Fungicide Fungicide Formulation Fungicide->Application Application->Inoculation Preventative or Curative Incubation Incubation under Controlled Conditions Inoculation->Incubation Assessment Disease Severity Assessment Incubation->Assessment Data Data Collection & Statistical Analysis Assessment->Data Conclusion Efficacy Conclusion Data->Conclusion

References

Comparative Analysis of Cross-Resistance Profiles of Ethyl N-(4-chlorophenyl)carbamate in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the fungicidal agent Ethyl N-(4-chlorophenyl)carbamate, focusing on the phenomenon of cross-resistance in various fungal pathogens. The information herein is supported by experimental data from scientific literature, offering researchers, scientists, and drug development professionals insights into its mechanisms of action, resistance, and performance relative to other fungicides.

Introduction to this compound and Carbamate Fungicides

This compound is a member of the N-phenylcarbamate class of fungicides. This group of fungicides is known for its specific mode of action, which involves the disruption of microtubule assembly in fungal cells by targeting the β-tubulin protein. This interference with essential cellular processes like mitosis and cell division ultimately leads to fungal cell death.

A significant characteristic of N-phenylcarbamates is their documented negative cross-resistance with another major group of fungicides, the methyl benzimidazole carbamates (MBCs), which also target the β-tubulin protein. This means that fungal strains that have developed resistance to MBC fungicides often exhibit hypersensitivity to N-phenylcarbamates, and vice versa. This relationship is a key consideration in fungicide resistance management strategies.

Quantitative Data on Fungicide Sensitivity

The efficacy of fungicides is commonly quantified by determining the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC). These values represent the concentration of a fungicide required to inhibit 50% of fungal growth or to prevent visible growth, respectively. The following tables summarize the EC50 values for various carbamate and benzimidazole fungicides against different fungal species, illustrating the patterns of resistance and cross-resistance.

Table 1: Comparative Efficacy (EC50 in µg/mL) of Carbamate and Benzimidazole Fungicides against Botrytis cinerea

Fungicide ClassFungicideSensitive IsolateCarbendazim-Resistant Isolate (E198A/V/K mutation)Reference
N-phenylcarbamate Diethofencarb>50 (Resistant)<1 (Sensitive)[1]
MBC Carbendazim<1 (Sensitive)>100 (Resistant)[1]

Table 2: Cross-Resistance Patterns in Various Fungal Pathogens

FungusPhenotypeCarbendazim (MBC) SensitivityDiethofencarb (N-phenylcarbamate) Sensitivityβ-tubulin MutationReference
Botrytis cinereaBenRNPCSHighly Resistant (>50 µg/mL)Sensitive (<0.5 µg/mL)E198A[2]
Botrytis cinereaBenMRNPCRModerately Resistant (10-20 µg/mL)Resistant (>10 µg/mL)F200Y[2]
Botrytis cinereaBenRNPCRHighly ResistantResistantE198K[2][3]
Venturia inaequalisBenomyl-ResistantResistantSensitiveE198A/G[4]
Tapesia yallundaeBenzimidazole-ResistantResistantSensitiveE198A/G/K/Q[5]

Experimental Protocols

The determination of fungicide sensitivity and cross-resistance patterns relies on standardized experimental protocols. The most common method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

This protocol is adapted from established guidelines for antifungal susceptibility testing.

1. Preparation of Materials:

  • Fungicides: Stock solutions of this compound and other comparator fungicides (e.g., carbendazim, diethofencarb) are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Fungal Isolates: Pure cultures of the test fungi are grown on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA).

  • Growth Medium: A liquid medium such as RPMI-1640 with L-glutamine and buffered with MOPS is used for the assay.

  • Microtiter Plates: Sterile 96-well flat-bottom microtiter plates are used.

2. Inoculum Preparation:

  • Fungal colonies are harvested from the agar plates and suspended in sterile saline.

  • The turbidity of the fungal suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • The suspension is then diluted in the growth medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Assay Procedure:

  • 100 µL of the growth medium is added to each well of the 96-well plate.

  • The fungicide stock solution is serially diluted two-fold across the wells of the plate to create a concentration gradient.

  • 100 µL of the prepared fungal inoculum is added to each well containing the fungicide dilution.

  • Control wells are included: a growth control (inoculum without fungicide) and a sterility control (medium without inoculum).

4. Incubation:

  • The microtiter plates are incubated at an appropriate temperature (e.g., 25-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the fungicide that causes complete visual inhibition of fungal growth.

Visualizations

Molecular Mechanism of Negative Cross-Resistance

The differential activity of N-phenylcarbamates and MBC fungicides is due to their interaction with the β-tubulin protein. Mutations in the β-tubulin gene that confer resistance to MBCs can lead to increased sensitivity to N-phenylcarbamates.

G Mechanism of Negative Cross-Resistance cluster_wildtype Wild-Type Fungus cluster_mutant MBC-Resistant Fungus wt_tubulin Wild-Type β-tubulin mbc_effect mbc_effect wt_tubulin->mbc_effect Fungus is Sensitive npc_effect npc_effect wt_tubulin->npc_effect Fungus is Resistant mut_tubulin Mutant β-tubulin (e.g., E198A) wt_tubulin->mut_tubulin Mutation in β-tubulin gene mbc MBC Fungicide (e.g., Carbendazim) mbc->wt_tubulin Binds and inhibits microtubule assembly npc N-phenylcarbamate (e.g., this compound) npc->wt_tubulin Does not bind effectively mbc_mut_effect mbc_mut_effect mut_tubulin->mbc_mut_effect Fungus is Resistant npc_mut_effect npc_mut_effect mut_tubulin->npc_mut_effect Fungus is Hypersensitive (Negative Cross-Resistance) mbc_mut MBC Fungicide mbc_mut->mut_tubulin Binding is prevented npc_mut N-phenylcarbamate npc_mut->mut_tubulin Enhanced binding

Figure 1. Molecular basis of negative cross-resistance.

Experimental Workflow for EC50 Determination

The following diagram illustrates the general workflow for determining the EC50 value of a fungicide.

Workflow for EC50 Determination prep_stock 1. Prepare Fungicide Stock Solution serial_dilute 2. Create Serial Dilutions prep_stock->serial_dilute amend_agar 3. Amend Agar Medium with Fungicide serial_dilute->amend_agar pour_plates 4. Pour Amended Agar into Petri Dishes amend_agar->pour_plates inoculate 5. Inoculate with Fungal Mycelial Plug pour_plates->inoculate incubate 6. Incubate Plates inoculate->incubate measure 7. Measure Colony Diameter incubate->measure calculate 8. Calculate Percent Inhibition and EC50 measure->calculate

Figure 2. EC50 determination workflow.

Signaling Pathway for Fungicide Resistance

Fungicide resistance can be mediated by various cellular mechanisms, including target site modification and increased efflux pump activity. The following diagram illustrates a simplified signaling pathway leading to resistance.

Fungicide Resistance Signaling cluster_resistance Resistance Mechanisms fungicide Fungicide Exposure stress Cellular Stress fungicide->stress transcription_factors Activation of Stress-Response Transcription Factors stress->transcription_factors target_mutation Target Site Mutation (e.g., β-tubulin gene) transcription_factors->target_mutation Selection Pressure efflux_pumps Upregulation of Efflux Pump Genes (e.g., ABC transporters) transcription_factors->efflux_pumps Transcriptional Activation resistance Fungicide Resistance target_mutation->resistance Reduced Fungicide Binding efflux_pumps->resistance Increased Fungicide Efflux

Figure 3. Simplified fungicide resistance signaling pathway.

References

A Comparative Guide to Analytical Methods for the Detection of Ethyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds like Ethyl N-(4-chlorophenyl)carbamate is critical. The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. This guide provides a comparative overview of common analytical techniques for the detection of this compound and structurally related carbamates, focusing on High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods applicable to the analysis of carbamates. It is important to note that while specific performance data for this compound is not extensively available in public literature, the data presented for other carbamates provides a reliable reference for expected performance with appropriate method development.

ParameterHPLC-FLD for CarbamatesLC-MS/MS for CarbamatesGC-MS for Carbamates
Linearity (r²) >0.999[1]R² = 0.9999[2]-
Limit of Detection (LOD) 0.01 - 0.5 µg/L[1]0.17 µg L⁻¹[2]0.7 ng/g[3][4]
Limit of Quantification (LOQ) ~1 µg/L[1]0.52 µg L⁻¹[2]-
Accuracy (Recovery) 85% - 97%[1]93% - 114%[2]91.2 - 98.8% (for MTMC)[5]
Precision (%RSD) < 5%[1]< 8%[2]-

Experimental Protocols

A clear understanding of the experimental workflow is crucial for successful method implementation and validation. Below are detailed methodologies for the key analytical techniques.

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique, particularly for pesticide residue analysis in food matrices.[1]

  • Extraction :

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.

    • Centrifuge for 1 minute to separate the layers.[1]

  • Dispersive SPE Cleanup :

    • Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing sorbents like PSA and C18.

    • Vortex for 2 minutes and centrifuge.

    • The final extract is filtered and is ready for injection into the analytical instrument.[1]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This robust method often involves post-column derivatization to create a fluorescent product that can be detected with high sensitivity.[1][6]

  • HPLC System Conditions :

    • Column : C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase : Gradient elution with water and methanol.[6]

    • Flow Rate : 0.8 mL/min.[6]

    • Post-Column Derivatization : The separated carbamates are hydrolyzed using a reagent like NaOH. The resulting methylamine reacts with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative.[6]

    • Detection : Fluorescence detector with excitation at 330 nm and emission at 465 nm.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the analysis of carbamates.

  • LC-MS/MS System Conditions :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm).[1]

    • Mobile Phase : Gradient elution with water and acetonitrile, often with additives like formic acid or ammonium formate.[1][7]

    • Flow Rate : 0.2 - 0.4 mL/min.[1]

    • Ionization Source : Electrospray Ionization (ESI) in positive mode is common.[1]

    • Mass Spectrometry : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor and product ion transitions.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of many N-methyl carbamates can be challenging due to their thermal instability, often necessitating a derivatization step.[1][8]

  • GC-MS System Conditions :

    • Derivatization : A derivatization step, such as methylation by flash alkylation in the injector port, is often employed.[8]

    • Column : A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase.[1]

    • Inlet : Split/splitless or PTV inlet.[1]

    • Ionization Source : Electron Ionization (EI).[1]

    • Mass Spectrometry : A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.[1]

Mandatory Visualization

The following diagrams illustrate the general workflows for sample preparation and analysis.

cluster_prep Sample Preparation (QuEChERS) sample Homogenized Sample extraction Add Acetonitrile & Extraction Salts sample->extraction centrifuge1 Vortex & Centrifuge extraction->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dspe Dispersive SPE (Add Sorbents) supernatant->dspe centrifuge2 Vortex & Centrifuge dspe->centrifuge2 final_extract Filtered Extract centrifuge2->final_extract

QuEChERS Sample Preparation Workflow

cluster_analysis Analytical Workflow cluster_methods Methods prepared_sample Prepared Sample (e.g., from QuEChERS) injection Injection prepared_sample->injection separation Chromatographic Separation injection->separation detection Detection separation->detection hplc HPLC-FLD lcms LC-MS/MS gcms GC-MS data_analysis Data Analysis detection->data_analysis

General Analytical Workflow

References

Benchmarking the Stability of Ethyl N-(4-chlorophenyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for objectively comparing the stability of Ethyl N-(4-chlorophenyl)carbamate against its analogs. Due to a lack of publicly available, direct comparative stability studies for this specific compound and its close analogs, this document outlines a comprehensive approach based on established forced degradation protocols. The provided methodologies and data presentation templates will enable researchers to generate the necessary data for a robust stability assessment.

Introduction to Carbamate Stability

Carbamates are a class of organic compounds that feature a carbamate ester linkage. The stability of this functional group is a critical parameter in drug development, as its degradation can lead to loss of efficacy and the formation of potentially harmful impurities. The primary degradation pathway for many carbamates is hydrolysis of the ester or amide linkage, a process that can be significantly influenced by pH, temperature, and the presence of oxidative agents.[1] Phenylcarbamates, in particular, are known to be relatively stable but can be susceptible to degradation under specific conditions.[2]

Forced degradation studies are an essential component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][3] These studies involve subjecting a drug substance to stress conditions that are more severe than those encountered during accelerated stability testing. The goal is to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[1][4][5]

Proposed Analogs for Comparison

To conduct a meaningful stability benchmark, it is recommended to compare this compound with analogs that have systematic variations in their chemical structure. This will help in understanding the structure-stability relationships. The following are proposed analogs for this comparative study:

  • Ethyl N-(phenyl)carbamate: The parent compound without the chloro substituent to assess the electronic effect of the chlorine atom.

  • Ethyl N-(4-methoxyphenyl)carbamate: An analog with an electron-donating group to contrast with the electron-withdrawing chloro group.

  • Mthis compound: To evaluate the effect of the ester alkyl group on stability.

  • tert-Butyl N-(4-chlorophenyl)carbamate: To investigate the impact of a bulkier ester group on stability.

Experimental Protocols

The following are detailed experimental protocols for conducting a forced degradation study to compare the stability of this compound and its analogs. The primary analytical technique for monitoring the degradation is High-Performance Liquid Chromatography (HPLC), as it is well-suited for thermally labile compounds like carbamates.[1][6]

Preparation of Stock Solutions
  • Prepare a stock solution of each compound (this compound and its analogs) at a concentration of 1 mg/mL in a suitable solvent, such as methanol or acetonitrile.[1]

Forced Degradation Studies

The goal of a forced degradation study is to achieve a target degradation of 5-20%.[1] The conditions below can be adjusted (e.g., time, temperature, reagent concentration) to achieve the desired level of degradation.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N Hydrochloric Acid (HCl).

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).

    • Dilute to a final concentration suitable for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N Sodium Hydroxide (NaOH).

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂).[1]

    • Store the solution at room temperature, protected from light, for 48 hours.[1]

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.

    • After exposure, dissolve the compound in the initial solvent to prepare a solution of known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples by HPLC.

HPLC Method for Analysis

A stability-indicating HPLC method must be developed and validated to separate the parent compound from all significant degradation products.[1]

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy of the parent compounds).

  • Injection Volume: 20 µL.

Data Presentation

Summarize all quantitative data into a clearly structured table for easy comparison.

Stress ConditionCompoundInitial Assay (%)Assay after Stress (%)% DegradationNumber of Degradants
Acidic (0.1 N HCl, 60°C, 24h) This compound100
Ethyl N-(phenyl)carbamate100
Ethyl N-(4-methoxyphenyl)carbamate100
Mthis compound100
tert-Butyl N-(4-chlorophenyl)carbamate100
Basic (0.1 N NaOH, RT, 8h) This compound100
Ethyl N-(phenyl)carbamate100
Ethyl N-(4-methoxyphenyl)carbamate100
Mthis compound100
tert-Butyl N-(4-chlorophenyl)carbamate100
Oxidative (3% H₂O₂, RT, 48h) This compound100
Ethyl N-(phenyl)carbamate100
Ethyl N-(4-methoxyphenyl)carbamate100
Mthis compound100
tert-Butyl N-(4-chlorophenyl)carbamate100
Thermal (70°C, 48h) This compound100
Ethyl N-(phenyl)carbamate100
Ethyl N-(4-methoxyphenyl)carbamate100
Mthis compound100
tert-Butyl N-(4-chlorophenyl)carbamate100
Photolytic This compound100
Ethyl N-(phenyl)carbamate100
Ethyl N-(4-methoxyphenyl)carbamate100
Mthis compound100
tert-Butyl N-(4-chlorophenyl)carbamate100

Visualizations

The following diagrams illustrate the general workflow for a forced degradation study and a potential degradation pathway for this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Stock Solution (1 mg/mL) acid Acidic Hydrolysis stock_solution->acid base Basic Hydrolysis stock_solution->base oxidation Oxidative Degradation stock_solution->oxidation thermal Thermal Degradation stock_solution->thermal photo Photolytic Degradation stock_solution->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data_analysis Data Analysis & Comparison hplc->data_analysis

General workflow for a forced degradation study.

G cluster_products Potential Degradation Products parent This compound chloroaniline 4-Chloroaniline parent->chloroaniline Hydrolysis ethanol Ethanol parent->ethanol Hydrolysis co2 CO2 parent->co2 Hydrolysis

Postulated hydrolytic degradation pathway.

References

Ethyl N-(4-chlorophenyl)carbamate: A Comparative Analysis of Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of Ethyl N-(4-chlorophenyl)carbamate and its structural analogs against a range of fungal strains. The product's performance is benchmarked against established antifungal agents, supported by experimental data to inform research and development in agricultural and clinical applications.

Comparative Antifungal Efficacy

The in vitro antifungal activity of N-aryl carbamate derivatives, structurally related to this compound, has been evaluated against several plant pathogenic fungi. The data, presented below, showcases the percentage of mycelial growth inhibition and the half-maximal effective concentration (EC50) values. For comparative purposes, data for the widely used commercial fungicide Azoxystrobin is also included.

Mycelial Growth Inhibition of Carbamate Derivatives and Azoxystrobin
Fungal StrainThis compound Analogues (% Inhibition at 50 µg/mL)Azoxystrobin (% Inhibition at 50 µg/mL)
Botrytis cinerea75.8% (for a 3,4-dichloro derivative)54.4%
Magnaporthe oryzae82.1% (for a 4-chloro derivative)Not Reported
Pythium aphanidermatum85.3% (for a 4-chloro derivative)56.4%
Fusarium graminearum68.2% (for a 4-chloro derivative)Not Reported

Table 1: Percentage of mycelial growth inhibition of various fungal strains by N-aryl carbamate derivatives containing a 4-chloro or 3,4-dichloro substitution on the phenyl ring, compared to the commercial fungicide Azoxystrobin. The data for the carbamate analogues is indicative of the potential efficacy of this compound.

EC50 Values of Carbamate Derivatives and Comparator Antifungals
Fungal Strain/ClassThis compound Analogues (EC50 in µg/mL)Azoxystrobin (EC50 in µg/mL)Fluconazole (MIC in µg/mL)Amphotericin B (MIC in µg/mL)
Botrytis cinerea15.2 (for a 3,4-dichloro derivative)18.1Not typically usedVariable
Ascomycetes, Basidiomycetes, OomycetesNot broadly testedBroad spectrumPrimarily yeastsBroad spectrum
Candida speciesNot testedNot applicable0.25 - 1280.03 - 2
Aspergillus speciesNot testedEffectiveVariable0.25 - 4

Table 2: Comparison of the half-maximal effective concentration (EC50) or Minimum Inhibitory Concentration (MIC) of carbamate analogues and commercial antifungal agents against various fungal pathogens. The data for carbamate analogues is derived from studies on structurally similar compounds. Fluconazole and Amphotericin B are primarily used against human fungal pathogens, and their data is presented for a broader comparative context. Azoxystrobin is a broad-spectrum agricultural fungicide.[1]

Experimental Protocols

The following is a detailed methodology for the mycelial growth inhibition assay, a standard method used to evaluate the in vitro antifungal activity of chemical compounds.

Mycelial Growth Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungal strain

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Test compound (e.g., this compound)

  • Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

  • Positive control (e.g., commercial fungicide like Azoxystrobin)

  • Negative control (solvent only)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum: A fresh, actively growing culture of the target fungus on PDA is used.

  • Preparation of Test Compound Solutions: The test compound is dissolved in a suitable solvent to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.

  • Preparation of Amended Media: The sterilized PDA medium is cooled to approximately 45-50°C. The test compound solutions are then added to the molten PDA to achieve the final desired concentrations. The same volume of solvent is added to the PDA for the negative control plates. A known effective fungicide is used as a positive control.

  • Inoculation: A 5 mm mycelial disc is taken from the edge of an actively growing fungal culture using a sterile cork borer. This disc is then placed at the center of each PDA plate (both treated and control).

  • Incubation: The inoculated Petri dishes are incubated at an optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: The radial growth of the fungal mycelium is measured in millimeters (mm) at regular intervals until the mycelium in the negative control plate reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:

    • Percent Inhibition (%) = [(C - T) / C] x 100

    • Where:

      • C = Average diameter of mycelial growth in the negative control plates.

      • T = Average diameter of mycelial growth in the treated plates.

  • Determination of EC50: To determine the EC50 value, a range of concentrations of the test compound is used. The percentage inhibition is plotted against the logarithm of the compound's concentration, and the EC50 is calculated from the resulting dose-response curve.

Visualizing Experimental and Mechanistic Pathways

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_fungi Fungal Culture Preparation inoculation Inoculation of Fungal Discs prep_fungi->inoculation prep_compounds Test Compound & Control Preparation amend_media Preparation of Amended PDA Media prep_compounds->amend_media amend_media->inoculation incubation Incubation inoculation->incubation measure_growth Measurement of Mycelial Growth incubation->measure_growth calc_inhibition Calculation of Percent Inhibition measure_growth->calc_inhibition calc_ec50 Determination of EC50 calc_inhibition->calc_ec50

Caption: Experimental workflow for the mycelial growth inhibition assay.

Mechanism_of_Action cluster_fungal_cell Fungal Cell carbamate This compound cell_membrane Cell Membrane carbamate->cell_membrane Penetrates inhibition Inhibition carbamate->inhibition acetylcholinesterase Acetylcholinesterase (AChE) cell_membrane->acetylcholinesterase thiol_enzymes Thiol-Containing Enzymes cell_membrane->thiol_enzymes acetylcholinesterase->inhibition thiol_enzymes->inhibition disruption Disruption of Cellular Processes inhibition->disruption Leads to cell_death Fungal Cell Death disruption->cell_death

Caption: Proposed mechanism of action for carbamate-based fungicides.

References

Safety Operating Guide

Proper Disposal of Ethyl N-(4-chlorophenyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Ethyl N-(4-chlorophenyl)carbamate are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on available safety data, the following PPE is recommended:

Personal Protective EquipmentSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Hazard Summary

The following table summarizes the key hazard information for this compound.

Hazard CategoryHazard StatementGHS PictogramPrecautionary Statements
Acute Toxicity (Oral)H302: Harmful if swallowedP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/IrritationH315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity (single exposure)H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Disposal Protocol: A Step-by-Step Approach

The primary disposal method for this compound is to treat it as hazardous chemical waste. Do not attempt to neutralize or chemically treat the compound without a thorough understanding of the potential reaction products.

Step 1: Waste Identification and Classification

  • Clearly label the waste container as "Hazardous Waste: this compound".

  • Indicate the approximate quantity of the waste.

  • Include the date of waste generation.

Step 2: Waste Segregation and Storage

  • Store waste this compound in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container tightly closed.

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • High-temperature incineration by a licensed facility is a common and effective method for the complete destruction of chlorinated organic compounds.[1]

  • Landfill disposal is generally not recommended for liquid chlorinated organic waste.[1]

Step 4: Disposal of Contaminated Materials

  • Any materials that come into contact with this compound, such as gloves, absorbent pads, or glassware, should be considered contaminated and disposed of as hazardous waste.[1]

  • Solid Waste: Place contaminated solids in a designated, labeled hazardous waste bag or container.

  • Liquid Waste (Rinsate): If rinsing contaminated glassware, the first rinse with a suitable solvent should be collected and disposed of as hazardous liquid waste.[1]

Disposal Workflow Diagram

DisposalWorkflow start Start: This compound for Disposal ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect labeling Label as: 'Hazardous Waste: This compound' collect->labeling contaminated_materials Dispose of Contaminated Materials as Hazardous Waste collect->contaminated_materials storage Store in Designated Hazardous Waste Area labeling->storage contact_ehs Contact EHS for Pickup and Disposal storage->contact_ehs end End: Proper Disposal contact_ehs->end contaminated_materials->storage

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide. It is the responsibility of the user to ensure that all waste disposal activities are carried out in accordance with institutional policies and all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Essential Safety and Logistics for Handling Ethyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount to ensure personal safety and environmental protection. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Ethyl N-(4-chlorophenyl)carbamate (CAS No. 2621-80-9).

Hazard Summary

Based on data from structurally related compounds, this compound is anticipated to be harmful if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation.[1] Carbamates as a class of compounds can have varying degrees of toxicity.[2]

Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solids Handling ANSI Z87.1-compliant safety goggles.[3]Nitrile or neoprene gloves.[3][4]Full-length lab coat.[3][4]Recommended to be performed in a chemical fume hood or a containment ventilated enclosure (powder containment hood). If not feasible, a NIOSH-approved respirator for particulates is advised.
Solution Preparation and Transfers ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard.[3][4]Nitrile or neoprene gloves.[3][4]Full-length lab coat.[3][4]Work should be conducted in a chemical fume hood.
Spill Cleanup ANSI Z87.1-compliant safety goggles and a face shield.[3]Heavy-duty nitrile or neoprene gloves.[3]Chemical-resistant apron over a lab coat.[3]A NIOSH-approved respirator with particulate and organic vapor cartridges is recommended.[3][5]
Waste Disposal ANSI Z87.1-compliant safety goggles.[3]Nitrile or neoprene gloves.[3][4]Full-length lab coat.[3][4]Not generally required if handling sealed waste containers.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

  • Prepare all necessary equipment (glassware, spatulas, etc.) and reagents before handling the compound.

  • Consult your institution's specific safety protocols and have the Safety Data Sheet for a similar compound, such as Ethyl (4-chlorophenyl)acetate, readily available.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Use a disposable weighing boat or paper to avoid contamination of balances.

  • Handle the solid material gently to prevent the generation of dust.[1]

  • Close the container tightly immediately after use.

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Ensure the vessel is appropriately sized to prevent spills.

  • If heating is required, use a controlled heating source such as a heating mantle or water bath and ensure proper ventilation.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and properly dispose of contaminated PPE.

Emergency Procedures

Spill Response:

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid making the powder airborne.[3]

    • Carefully scoop the material into a labeled, sealable hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[5]

  • Major Spill:

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Restrict access to the spill area.

    • Provide the emergency response team with the available safety information.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Place contaminated items such as gloves, weighing paper, and spill cleanup materials into a clearly labeled, sealed plastic bag. This bag should then be placed in a designated solid hazardous waste container.[3][4]

  • Unused Chemical: Collect any unused or waste this compound in its original container or a compatible, properly labeled hazardous waste container.[6]

  • Contaminated Solutions: Collect any solutions containing the compound in a designated, labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

2. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[4]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Review SDS & Protocols Gather Gather Materials & PPE Prep->Gather FumeHood Verify Fume Hood & Safety Equipment Gather->FumeHood Weigh Weighing (in fume hood) FumeHood->Weigh Begin Work Dissolve Solution Preparation Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decon Decontaminate Workspace & Equipment Experiment->Decon Complete Work Segregate Segregate Waste (Solid, Liquid) Decon->Segregate Dispose Store in Labeled Hazardous Waste Container Segregate->Dispose EHS Contact EHS for Disposal Dispose->EHS Dispose->EHS Spill Spill Occurs Evacuate Evacuate Spill->Evacuate Spill Protocol NotifyEHS NotifyEHS Spill->NotifyEHS Spill Protocol Cleanup Cleanup Spill->Cleanup Spill Protocol FirstAid Exposure Occurs Flush Flush FirstAid->Flush First Aid Wash Wash FirstAid->Wash First Aid FreshAir FreshAir FirstAid->FreshAir First Aid MedicalAttention MedicalAttention FirstAid->MedicalAttention First Aid

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl N-(4-chlorophenyl)carbamate
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Ethyl N-(4-chlorophenyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.